Product packaging for 2-Chloro-4-methoxypyrimidine(Cat. No.:CAS No. 22536-63-6)

2-Chloro-4-methoxypyrimidine

Cat. No.: B1349098
CAS No.: 22536-63-6
M. Wt: 144.56 g/mol
InChI Key: BDXYNMVQMBCTDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Chloro-4-methoxypyrimidine is a useful research compound. Its molecular formula is C5H5ClN2O and its molecular weight is 144.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5ClN2O B1349098 2-Chloro-4-methoxypyrimidine CAS No. 22536-63-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXYNMVQMBCTDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343307
Record name 2-Chloro-4-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22536-63-6
Record name 2-Chloro-4-methoxypyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22536-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-methoxypyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Chloro-4-methoxypyrimidine synthesis and characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development. Its unique structural arrangement, featuring a reactive chlorine atom and a methoxy group on a pyrimidine core, offers versatile opportunities for chemical modification. This versatility allows for the construction of complex molecular architectures, making it an invaluable intermediate in the synthesis of a wide array of potential therapeutic agents.[1] This document provides a comprehensive technical overview of the synthesis, characterization, and safety considerations for this compound, intended to serve as a practical guide for professionals in the field.

Physicochemical Properties

This compound is typically a white to light yellow crystalline powder at room temperature. A summary of its key physical and chemical properties is presented below.

PropertyValueReference
Molecular Formula C₅H₅ClN₂O[2]
Molecular Weight 144.56 g/mol [2]
Melting Point 54-58 °C[3]
Boiling Point 268.8 °C @ 760 mmHg[3]
96-97 °C @ 18 Torr[4]
Density 1.293 g/cm³[3]
Appearance White to light yellow powder/crystal[3]
CAS Number 22536-6-3

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the selective nucleophilic substitution of a methoxy group for a chlorine atom on a dichloropyrimidine precursor. The following protocol details a representative procedure starting from 2,4-dichloropyrimidine.

General Synthesis Workflow

The synthesis involves the reaction of 2,4-dichloropyrimidine with a controlled amount of sodium methoxide. The greater reactivity of the chlorine atom at the 4-position of the pyrimidine ring allows for selective substitution, yielding the desired product.

G cluster_0 Step 1: Preparation of Sodium Methoxide cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Work-up and Purification Sodium_Metal Sodium Metal Sodium_Methoxide Sodium Methoxide Solution Sodium_Metal->Sodium_Methoxide Dissolution (exothermic) @ 0-5 °C Methanol_1 Anhydrous Methanol Methanol_1->Sodium_Methoxide Dichloropyrimidine 2,4-Dichloropyrimidine in Methanol Sodium_Methoxide->Dichloropyrimidine Dropwise addition @ 10-20 °C Crude_Product_Mixture Crude Product Mixture Dichloropyrimidine->Crude_Product_Mixture Stir @ 30-35 °C for several hours Filtration Filtration Crude_Product_Mixture->Filtration Concentration Concentration of Filtrate Filtration->Concentration Extraction Extraction (e.g., with Ethyl Acetate) Concentration->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Final_Product Pure this compound Drying->Final_Product Evaporation of Solvent

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a generalized representation based on common organic synthesis techniques for similar compounds and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • 2,4-Dichloropyrimidine

  • Sodium metal

  • Anhydrous Methanol

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Preparation of Sodium Methoxide Solution: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous methanol (100 mL). Cool the flask to 0-5 °C using an ice bath. Carefully add sodium metal (1.0 eq) in small portions, ensuring the temperature does not exceed 10 °C. Stir until all the sodium has dissolved to form a clear solution of sodium methoxide.

  • Reaction: In a separate flask, dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous methanol (100 mL). Cool this solution to 10-20 °C.

  • Slowly add the prepared sodium methoxide solution dropwise to the 2,4-dichloropyrimidine solution over 1-2 hours, maintaining the temperature between 10-20 °C.

  • After the addition is complete, allow the reaction mixture to warm to 30-35 °C and stir for 5-7 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, filter the reaction mixture to remove any precipitated salts.

  • Concentrate the filtrate under reduced pressure to remove the bulk of the methanol.

  • Pour the residue into ice water and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate mixture) or by silica gel column chromatography to afford pure this compound as a white to off-white solid.

Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. Below is a summary of typical analytical data.

Spectroscopic Data
TechniqueDataReference
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.46 (d, J=5.7 Hz, 1H), 7.01 (d, J=5.7 Hz, 1H), 3.94 (s, 3H)[3]
¹³C NMR Data available in spectral databases such as SpectraBase.[2]
Mass Spec. (GC-MS) m/z: 144 (M⁺), 114, 79[2]
Infrared (IR) Data available in spectral databases such as SpectraBase. Characteristic peaks for C-O-C stretch, C=N stretch, and C-Cl stretch are expected.[2]

Interpretation of ¹H NMR Spectrum:

  • The singlet at 3.94 ppm corresponds to the three protons of the methoxy (-OCH₃) group.

  • The two doublets at 8.46 ppm and 7.01 ppm are characteristic of the two coupled protons on the pyrimidine ring, confirming the substitution pattern.

Applications in Drug Development

This compound serves as a critical intermediate in the synthesis of various biologically active molecules. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups. This reactivity is leveraged in the development of potential drug candidates for treating a range of conditions, including:

  • Oncology[1]

  • Infectious diseases[1]

  • Metabolic disorders[1]

G cluster_reactions Chemical Transformations start This compound reaction1 Nucleophilic Substitution (e.g., with Amines, Thiols) start->reaction1 reaction2 Suzuki Coupling (C-C bond formation) start->reaction2 reaction3 Other Cross-Coupling Reactions start->reaction3 end Diverse Biologically Active Pharmaceutical Compounds reaction1->end reaction2->end reaction3->end

Caption: Role of this compound as a versatile synthetic intermediate.

Safety and Handling

Proper handling of this compound is crucial due to its potential hazards. The compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Hazard ClassGHS StatementReference
Skin IrritationH315: Causes skin irritation[2][3]
Eye IrritationH319: Causes serious eye irritation[2][3]
Respiratory IrritationH335: May cause respiratory irritation[2][3]

Precautionary Statements (Selected):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methoxypyrimidine is a substituted pyrimidine derivative that serves as a key intermediate in the synthesis of various biologically active molecules. An understanding of its physicochemical properties is crucial for its effective use in drug discovery and development, enabling optimization of reaction conditions, formulation, and pharmacokinetic properties of target compounds. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, supported by experimental protocols and a representative synthesis workflow.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the tables below. These properties are essential for predicting its behavior in various chemical and biological systems.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₅H₅ClN₂O--INVALID-LINK--
Molecular Weight 144.56 g/mol --INVALID-LINK--, --INVALID-LINK--[1]
Appearance White to light yellow crystalline powder--INVALID-LINK--, --INVALID-LINK--[2]
Melting Point 54-57 °C--INVALID-LINK--, --INVALID-LINK--[3]
Boiling Point 96-97 °C at 18 Torr--INVALID-LINK--[4]
Density 1.292 g/cm³ (Predicted)--INVALID-LINK--[4]
Solubility and Partitioning Characteristics
PropertyValueSource(s)
Solubility in Water Insoluble (Qualitative)--INVALID-LINK--
logP (XLogP3-AA) 1.5 (Calculated)--INVALID-LINK--[1]
pKa 0.07 ± 0.20 (Predicted)--INVALID-LINK--[4]

Experimental Protocols

Detailed experimental procedures for the determination of key physicochemical properties are provided below. These protocols are generalized and may require optimization for this compound.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Methodology:

  • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a steady rate of 1-2 °C per minute.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Determination of Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

  • An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • The vial is agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The resulting suspension is filtered to remove the undissolved solid.

  • The concentration of this compound in the saturated filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • A calibration curve is generated using standard solutions of known concentrations to quantify the solubility.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a common method for determining the pKa of a compound.

Methodology:

  • A solution of this compound of known concentration is prepared in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve is constructed by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Experimental Workflow Visualization

The following diagram illustrates a typical synthetic workflow for the preparation of a substituted pyrimidine, which can be adapted for this compound.

G General Synthetic Workflow for a Substituted Pyrimidine cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation cluster_3 Purification Reactants Starting Materials (e.g., 2,4-dichloropyrimidine, Sodium Methoxide) Reaction_Vessel Reaction Vessel under Inert Atmosphere (N2) Reactants->Reaction_Vessel Solvent Anhydrous Solvent (e.g., Methanol) Solvent->Reaction_Vessel Stirring Stirring at Controlled Temperature (e.g., 0 °C to rt) Reaction_Vessel->Stirring Monitoring Reaction Monitoring (TLC or LC-MS) Stirring->Monitoring Quenching Quenching with Water Monitoring->Quenching Extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) Quenching->Extraction Drying Drying of Organic Layer (e.g., Na2SO4) Extraction->Drying Filtration Filtration Drying->Filtration Concentration Concentration in vacuo Filtration->Concentration Crude_Product Crude Product Concentration->Crude_Product Purification_Method Purification (e.g., Column Chromatography or Recrystallization) Crude_Product->Purification_Method Pure_Product Pure this compound Purification_Method->Pure_Product

Caption: A generalized workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides essential physicochemical data for this compound, a valuable building block in medicinal chemistry and drug development. The tabulated data offers a quick reference for its properties, while the detailed experimental protocols provide a framework for its analysis. The visualized synthetic workflow gives a clear overview of its preparation. This information is intended to support researchers and scientists in their efforts to utilize this compound in the design and synthesis of novel chemical entities.

References

A Technical Guide to 2-Chloro-4-methoxypyrimidine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Chloro-4-methoxypyrimidine (CAS No. 22536-63-6), a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development. This document details its chemical structure, physicochemical properties, spectroscopic data, and key synthetic methodologies. Furthermore, it explores its application as a versatile intermediate in the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics. Experimental protocols and workflow diagrams are provided to support researchers in its practical application.

Introduction

Heterocyclic compounds containing the pyrimidine scaffold are fundamental to medicinal chemistry, appearing in a vast array of biologically active molecules, including nucleobases and numerous approved drugs.[1] this compound is a strategically functionalized pyrimidine that serves as a valuable starting material for creating diverse molecular libraries.[1] Its distinct reactivity, characterized by a susceptible chlorine atom at the 2-position for nucleophilic substitution and a methoxy group at the 4-position, offers chemists multiple avenues for molecular elaboration.[1] This versatility makes it an essential intermediate in the discovery of novel therapeutics for a range of diseases, including oncology, infectious diseases, and metabolic disorders.[1]

Chemical Structure and Identification

The structural and identifying information for this compound is summarized below.

IdentifierValue
IUPAC Name This compound[2]
CAS Number 22536-63-6[2]
Molecular Formula C₅H₅ClN₂O[2]
Molecular Weight 144.56 g/mol [2]
SMILES COc1ccnc(Cl)n1
InChI 1S/C5H5ClN2O/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3
InChIKey BDXYNMVQMBCTDB-UHFFFAOYSA-N

Chemical Structure:

SnAr_Reaction cluster_conditions Reaction Conditions reactant This compound product 2-Substituted-4-methoxypyrimidine reactant->product + Nu-H nucleophile Nucleophile (Nu-H) e.g., R-NH2, R-OH, R-SH hcl HCl conditions Solvent (e.g., DMF, Dioxane) Base (e.g., K2CO3, Et3N) Heat Kinase_Inhibitor_Synthesis start This compound Versatile Starting Material step1 Step 1: Nucleophilic Substitution at C2 Introduce Amine Linker start->step1 intermediate 2-Amino-4-methoxypyrimidine Derivative Key Intermediate step1->intermediate step2 Step 2: Further Functionalization e.g., Amide Coupling intermediate->step2 final_product Final Product Potent & Selective Kinase Inhibitor step2->final_product

References

The Biological Versatility of 2-Chloro-4-methoxypyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methoxypyrimidine stands as a pivotal heterocyclic building block in the realm of medicinal chemistry and drug discovery. Its strategic placement of a reactive chlorine atom at the C2 position and a methoxy group at the C4 position offers a versatile scaffold for the synthesis of a diverse array of biologically active molecules.[1] The pyrimidine core is a fundamental component of nucleobases, rendering its derivatives prime candidates for interacting with various biological targets.[1] This technical guide provides an in-depth overview of the biological activities associated with derivatives of this compound, focusing on their anticancer, antimicrobial, and antiviral potential. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutic agents based on this privileged scaffold.

Anticancer Activity

Derivatives of this compound have emerged as a promising class of anticancer agents, with research highlighting their potent cytotoxic effects against a range of cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

Kinase Inhibition: Targeting EGFR and VEGFR Signaling

A significant number of pyrimidine-based compounds exert their anticancer effects by targeting receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR).[2][3] Overexpression and dysregulation of these kinases are hallmarks of many cancers, leading to uncontrolled cell growth and tumor progression.[3] Derivatives of this compound, through substitution at the C2 and C4 positions, can be designed to fit into the ATP-binding pocket of these kinases, thereby inhibiting their downstream signaling pathways.[2]

Below is a diagram illustrating the EGFR and VEGFR signaling pathways and the points of inhibition by pyrimidine derivatives.

EGFR_VEGFR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGF EGF EGFR EGFR EGF->EGFR Binds VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds RAS_RAF_MEK_ERK_Pathway RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK_Pathway PI3K_AKT_mTOR_Pathway PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT_mTOR_Pathway VEGFR-2->PI3K_AKT_mTOR_Pathway PLC_PKC_Pathway PLCγ/PKC Pathway VEGFR-2->PLC_PKC_Pathway Pyrimidine_Derivative_EGFR Pyrimidine Derivative Pyrimidine_Derivative_EGFR->EGFR Inhibits Pyrimidine_Derivative_VEGFR Pyrimidine Derivative Pyrimidine_Derivative_VEGFR->VEGFR-2 Inhibits Proliferation Proliferation RAS_RAF_MEK_ERK_Pathway->Proliferation Survival Survival PI3K_AKT_mTOR_Pathway->Survival Angiogenesis Angiogenesis PLC_PKC_Pathway->Angiogenesis

EGFR and VEGFR Signaling Pathways Inhibition
Quantitative Anticancer Activity Data

While specific data for direct derivatives of this compound is limited in publicly available literature, the following table summarizes the cytotoxic activity of structurally related pyrimidine derivatives against various cancer cell lines. These compounds often feature substitutions at the C2 and C4 positions, which can be achieved using this compound as a starting material.

Compound ClassCancer Cell LineActivity (IC50/EC50 in µM)Reference
2-Amino-4-chloro-pyrimidine derivativesHCT116 (Colon)89.24 ± 1.36[4]
MCF7 (Breast)89.37 ± 1.17[4]
2,4,5-Trisubstituted pyrimidinesA549 (Lung)9.19 - 13.17[5]
HepG2 (Liver)11.94 - 18.21[5]
4-Anilino-2-phenylquinoline derivativesNCI-H226 (Lung)0.94[6]
MDA-MB-231 (Breast)0.04[6]
SF-295 (CNS)<0.01[6]
Thiazolo[4,5-d]pyrimidine derivativesRenal Cancer Cell LinesGrowth % -82.97 to -88.95[7]

Antimicrobial Activity

The pyrimidine scaffold is also a key component in a variety of antimicrobial agents. Derivatives of this compound have been investigated for their potential to inhibit the growth of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for several classes of pyrimidine derivatives against various microorganisms.

Compound ClassMicroorganismActivity (MIC in µg/mL)Reference
Fused pyrimidinesStaphylococcus aureus8[8]
2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine derivativesGram-positive & Gram-negative bacteriaNot specified, but showed significant activity[9]
Chromeno[2,3-d]pyrimidine and Chromeno[3,2-e][1][3][10]triazolo[1,5-c] pyrimidine derivativesStaphylococcus epidermidis11.9 - 28.5[11]
Aspergillus fumigatus & Candida albicansGood activity compared to standards[11]

Antiviral Activity

The structural similarity of the pyrimidine nucleus to the building blocks of viral genetic material makes its derivatives promising candidates for antiviral drug development.[12] Research has explored the efficacy of pyrimidine derivatives against a range of RNA and DNA viruses.

Quantitative Antiviral Activity Data

The antiviral activity of pyrimidine derivatives is often evaluated based on their ability to inhibit virus-induced cytopathic effects. The following table summarizes the available data for some pyrimidine analogs.

Compound ClassVirusCell LineActivity (EC50 in µM)Reference
4-Substituted 3,4-dihydropyrimidinonesPunta Toro virusVeroPotent and selective[6]
4,5-Disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidinesHuman Cytomegalovirus (HCMV)L12100.7 - 3.7 (IC50)[13]
Herpes Simplex Virus Type 1 (HSV-1)L1210Active[13]
4,7-Disubstituted pyrimido[4,5-d]pyrimidinesHuman Coronavirus 229E (HCoV-229E)Not specifiedIntriguing activity[14]
Human Coronavirus OC43 (HCoV-OC43)Not specifiedIntriguing activity[14]

Experimental Protocols

To ensure the reproducibility and standardization of biological activity assessment, detailed experimental protocols are crucial. The following sections provide methodologies for key in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[15]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[15]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[1][16]

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives (typically in a range from 0.01 to 100 µM) dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not affect cell viability). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 2-4 hours.[1][15]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1][15]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.[1]

The following diagram illustrates the workflow of the MTT assay.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compounds Add Pyrimidine Derivatives (Varying Concentrations) Incubate_24h->Add_Compounds Incubate_48_72h Incubate for 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4h Add_MTT->Incubate_2_4h Add_Solubilizer Add Solubilization Solution Incubate_2_4h->Add_Solubilizer Measure_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Measure_Absorbance Analyze_Data Calculate % Viability & IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the MTT Cytotoxicity Assay
In Vitro Antimicrobial Susceptibility Testing (Agar Dilution Method)

The agar dilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18]

Principle: A series of agar plates containing decreasing concentrations of the antimicrobial agent are inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth.[17][18]

Protocol:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the pyrimidine derivative in a suitable solvent (e.g., DMSO) at a high concentration.

  • Preparation of Agar Plates: Prepare a series of twofold dilutions of the antimicrobial stock solution in molten Mueller-Hinton agar. Pour the agar into sterile Petri dishes and allow them to solidify. A control plate without any antimicrobial agent should also be prepared.[17]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate the surface of each agar plate with the microbial suspension using a multipoint inoculator or by spotting.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria) for 16-20 hours.[17]

  • Reading Results: After incubation, examine the plates for visible growth. The MIC is the lowest concentration of the antimicrobial agent that shows no visible growth of the test organism.[17][18]

Conclusion

Derivatives of this compound represent a highly versatile and promising scaffold in the pursuit of novel therapeutic agents. Their demonstrated potential in anticancer, antimicrobial, and antiviral applications underscores the importance of continued research and development in this area. While the direct biological data for this specific class of derivatives is still emerging, the wealth of information available for structurally related pyrimidine compounds provides a strong foundation and rationale for their further exploration. The experimental protocols and pathway diagrams presented in this guide are intended to facilitate these research efforts and contribute to the discovery of new and effective medicines.

References

Spectroscopic Profile of 2-Chloro-4-methoxypyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic building block, 2-Chloro-4-methoxypyrimidine (CAS No. 22536-63-6). The information presented herein is essential for the characterization, quality control, and utilization of this compound in synthetic chemistry and drug discovery. The data is compiled from various spectral databases and includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Predicted)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.46Doublet (d)5.71HPyrimidine-H
7.01Doublet (d)5.71HPyrimidine-H
3.94Singlet (s)-3H-OCH₃

Solvent: DMSO-d₆, Frequency: 400 MHz[1]

¹³C NMR Data

Detailed experimental ¹³C NMR data for this compound is available in spectral databases such as PubChem and SpectraBase.[2] Researchers are encouraged to consult these resources for the full spectral information.

Infrared (IR) Spectroscopy

ATR-IR Spectral Data

A summary of the most significant IR absorption bands is provided below. For a complete, interactive spectrum, please refer to the spectral data available on PubChem.[2]

Wavenumber (cm⁻¹)IntensityAssignment (Tentative)
~3100-3000MediumAromatic C-H Stretch
~2950-2850MediumAliphatic C-H Stretch (-OCH₃)
~1600-1585StrongC=N Stretch (Pyrimidine Ring)
~1500-1400StrongC=C Stretch (Pyrimidine Ring)
~1260-1050StrongC-O Stretch
Below 800Medium-StrongC-Cl Stretch
Mass Spectrometry (MS)

GC-MS Data

The gas chromatography-mass spectrometry (GC-MS) analysis of this compound reveals the following prominent mass-to-charge ratio (m/z) peaks.[2]

m/zRelative IntensityAssignment
144Most AbundantMolecular Ion [M]⁺
79Second HighestFragment Ion
114Third HighestFragment Ion

Experimental Protocols

While specific, detailed experimental protocols for the acquisition of the above data for this compound are not publicly available, the following are generalized methodologies based on the instrumentation cited in public databases.[2]

NMR Spectroscopy

A sample of this compound would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. The ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition parameters would be used, and for ¹³C NMR, a proton-decoupled sequence would be employed to obtain singlets for each unique carbon atom.

ATR-IR Spectroscopy

The ATR-IR spectrum was likely obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, such as a Bruker Tensor 27 FT-IR.[2] A small amount of the solid this compound sample would be placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Pressure would be applied to ensure good contact between the sample and the crystal. The spectrum would then be recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) would be prepared. This solution would be injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC would be equipped with a suitable capillary column (e.g., a non-polar or semi-polar column) to separate the analyte from any impurities. The separated compound would then be introduced into the MS, where it would be ionized (typically by electron ionization) and the resulting ions separated based on their mass-to-charge ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy (ATR-FTIR) Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS Interpretation Spectral Interpretation & Structure Confirmation NMR->Interpretation IR->Interpretation MS->Interpretation Report Technical Guide & Data Archiving Interpretation->Report

Caption: General workflow for the synthesis, purification, and spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 2-Chloro-4-methoxypyrimidine (CAS No. 22536-63-6), a key intermediate in pharmaceutical synthesis. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document details its physical and chemical properties, provides methodologies for its solubility and stability assessment, and discusses its degradation profile.

Core Properties of this compound

This compound is a white crystalline powder. A summary of its key physical and chemical properties is presented below.

PropertyValueReference
Molecular Formula C5H5ClN2O[1]
Molecular Weight 144.56 g/mol [1]
Appearance White to light yellow powder/crystal[2]
Melting Point 54-57 °C
Boiling Point 268.752 °C at 760 mmHg[3]
Density 1.293 g/cm³[3]
Flash Point 110 °C (closed cup)
Water Solubility InsolubleN/A

Solubility Profile

Currently, specific quantitative solubility data for this compound in various organic solvents is not extensively available in published literature. It is known to be insoluble in water. For drug development and synthesis, understanding its solubility in common organic solvents is crucial. The following section outlines standard experimental protocols for determining both kinetic and thermodynamic solubility.

Experimental Protocols for Solubility Determination

2.1.1. Kinetic Solubility Assessment

This method determines the concentration of a compound that remains in solution after precipitation from a stock solution (typically in DMSO) upon dilution in an aqueous buffer.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Acetonitrile

    • Microplates (96-well)

    • Plate reader (UV-Vis spectrophotometer)

  • Procedure:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Add a small volume of the DMSO stock solution to a larger volume of PBS (pH 7.4) in a microplate well to achieve the desired final concentration.

    • Shake the microplate for a specified period (e.g., 2 hours) at room temperature.

    • Measure the absorbance of the solution at a predetermined wavelength using a plate reader.

    • Compare the absorbance to a calibration curve prepared from dilutions of the stock solution in a 50:50 acetonitrile:PBS mixture to determine the concentration of the dissolved compound.

2.1.2. Thermodynamic Solubility Assessment

This method measures the equilibrium solubility of a compound in a given solvent.

  • Materials:

    • This compound (solid)

    • Solvent of interest (e.g., methanol, ethanol, acetonitrile, water)

    • Vials

    • Shaker or rotator

    • Centrifuge

    • HPLC-UV or other suitable analytical instrument

  • Procedure:

    • Add an excess amount of solid this compound to a known volume of the test solvent in a vial.

    • Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After equilibration, centrifuge the suspension to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant.

    • Dilute the supernatant with an appropriate solvent and analyze the concentration of this compound using a validated analytical method such as HPLC-UV.

Below is a diagram illustrating the general workflow for determining thermodynamic solubility.

G Workflow for Thermodynamic Solubility Determination A Add excess solid compound to a known volume of solvent B Equilibrate at constant temperature with agitation (24-48h) A->B C Centrifuge to separate undissolved solid B->C D Collect supernatant C->D E Dilute supernatant D->E F Analyze concentration by HPLC-UV E->F

Caption: General workflow for thermodynamic solubility determination.

Stability Profile

The stability of this compound is critical for its storage, handling, and use in multi-step syntheses. The presence of a chloro substituent on the electron-deficient pyrimidine ring suggests susceptibility to nucleophilic substitution, particularly hydrolysis.

Known Degradation Pathways

Under harsh acidic conditions, this compound has been shown to degrade. Specifically, treatment with hot hydriodic acid results in the formation of uracil.[4] This indicates the cleavage of both the chloro and methoxy groups.

A proposed degradation pathway under these conditions is illustrated below.

G Degradation of this compound to Uracil cluster_0 This compound cluster_1 Uracil A N1=C(Cl)N=C(OC)C=C1 B O=C1NC=CC(=O)N1 A->B Hot Hydriodic Acid

Caption: Degradation of this compound to Uracil.

Experimental Protocols for Stability Assessment (Forced Degradation)

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.

  • General Procedure:

    • Prepare solutions of this compound in the appropriate stress medium.

    • Expose the solutions to the stress conditions for a defined period.

    • At specified time points, withdraw samples and quench the degradation if necessary.

    • Analyze the samples by a stability-indicating method (e.g., HPLC) to determine the amount of remaining parent compound and to detect any degradation products.

  • Stress Conditions:

    • Acidic Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: 0.1 M NaOH at an elevated temperature (e.g., 60 °C).

    • Oxidative Degradation: 3% H2O2 at room temperature.

    • Thermal Degradation: Expose the solid compound to high temperature (e.g., 80 °C).

    • Photostability: Expose a solution of the compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.

The following diagram outlines a general workflow for conducting forced degradation studies.

G Workflow for Forced Degradation Studies A Prepare solutions of the compound B Expose to stress conditions (Acid, Base, Oxidizing Agent, Heat, Light) A->B C Withdraw samples at time points B->C D Quench reaction (if necessary) C->D E Analyze by stability-indicating HPLC method D->E F Quantify parent compound and identify degradants E->F

Caption: General workflow for forced degradation studies.

Stability-Indicating Analytical Method

A validated High-Performance Liquid Chromatography (HPLC) method is crucial for stability studies. An example of a suitable starting point for method development is provided below.

HPLC ParameterSuggested Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of water (with 0.1% formic acid) and acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Handling and Storage

Given its potential for degradation, the following handling and storage recommendations are advised:

  • Storage: Store in a cool, dry, and well-ventilated area. Keep containers tightly closed. For long-term storage, refrigeration (2-8 °C) is recommended.

  • Protection: Protect from light and moisture to prevent degradation. The compound may be air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.

  • Safety: this compound is an irritant to the skin, eyes, and respiratory system.[1] Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn, and all handling should be performed in a fume hood.

Conclusion

This compound is a valuable building block in pharmaceutical chemistry. While comprehensive quantitative data on its solubility and stability are limited in the public domain, this guide provides the necessary framework for researchers to determine these critical parameters. Understanding its susceptibility to hydrolysis, particularly under acidic conditions, is key to its effective use and storage. The provided experimental protocols offer a robust starting point for in-house characterization to ensure the quality and reliability of this important chemical intermediate in research and development.

References

The Versatility of 2-Chloro-4-methoxypyrimidine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the landscape of modern drug discovery and development, the pyrimidine scaffold stands as a cornerstone, integral to the structure of numerous therapeutic agents. Among the vast array of pyrimidine-based building blocks, 2-Chloro-4-methoxypyrimidine has emerged as a particularly valuable and versatile intermediate. Its unique reactivity profile, featuring a strategically positioned chlorine atom amenable to nucleophilic substitution, allows for the facile construction of diverse molecular architectures. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, offering insights for researchers, scientists, and drug development professionals. We will delve into its role in the synthesis of key therapeutic agents, present quantitative biological data, provide detailed experimental protocols, and visualize the associated signaling pathways.

A Versatile Scaffold for Diverse Therapeutic Targets

This compound serves as a crucial starting material for a wide range of potential drug candidates targeting various diseases, including cancer and infectious diseases.[1] The presence of a reactive chlorine atom at the 2-position and a methoxy group at the 4-position provides multiple sites for chemical modification, making it an ideal scaffold for generating libraries of compounds for drug discovery programs.

Kinase Inhibitors in Oncology

A significant application of this compound lies in the development of protein kinase inhibitors, a major focus in oncology research.[2][3] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrimidine core can mimic the adenine ring of ATP, enabling competitive inhibition at the enzyme's active site.

Epidermal Growth Factor Receptor (EGFR) Inhibitors: The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that, when overexpressed or mutated, can drive tumor growth.[4] Several pyrimidine-based EGFR inhibitors have been developed, and this compound serves as a key precursor for some of these. For instance, novel 2-chloro-4-anilino-quinazoline derivatives have been designed and synthesized as dual inhibitors of EGFR and VEGFR-2.[5]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, and is primarily driven by the VEGF/VEGFR-2 signaling pathway.[6] Pyrimidine-based compounds have shown significant potential as VEGFR-2 inhibitors. Furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives, synthesized from corresponding pyrimidine precursors, have demonstrated potent VEGFR-2 inhibitory activity in the nanomolar range.[7]

Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are crucial for cell cycle regulation, and their aberrant activity is a common feature of cancer cells.[8] Selective inhibition of CDK4/6 has emerged as an effective anticancer strategy. The core scaffold of many CDK inhibitors is based on pyridopyrimidines or pyrazolopyrimidines, which can be accessed through synthetic routes involving chloropyrimidine intermediates.[9]

Anaplastic Lymphoma Kinase (ALK) Inhibitors: ALK is another important tyrosine kinase target in certain cancers, particularly non-small cell lung cancer (NSCLC). A potent dual ALK/EGFR kinase inhibitor, CHMFL-ALK/EGFR-050, was developed from a pyrimidine scaffold, highlighting the versatility of this chemical class in targeting multiple oncogenic drivers.[10]

Antiviral Agents: The Case of Rilpivirine

Beyond oncology, this compound is a pivotal intermediate in the synthesis of the second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), Rilpivirine.[11] Rilpivirine is used in the treatment of HIV-1 infection and demonstrates the utility of this pyrimidine building block in developing antiviral therapies. The synthesis of Rilpivirine involves the coupling of a substituted aniline with an activated pyrimidine core, for which this compound can be a precursor.[11][12]

Quantitative Biological Data

The following tables summarize the biological activity of representative compounds derived from pyrimidine scaffolds, including those accessible from this compound.

Table 1: Kinase Inhibitory Activity of Pyrimidine Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference
Furo[2,3-d]pyrimidine DerivativeVEGFR-221[7]
Thieno[2,3-d]pyrimidine DerivativeVEGFR-233.4[7]
2-Anilino-4-triazolpyrimidineCDK48.50 - 62.04[13]
2-Arylamino-4-(piperidin-4-yloxy)pyrimidineEGFRT790M/L858R4.902[14]
CHMFL-ALK/EGFR-050ALK-[10]
CHMFL-ALK/EGFR-050EGFRL858R-[10]

Table 2: Antiproliferative Activity of Pyrimidine Derivatives against Cancer Cell Lines

Compound ClassCell LineIC50 (µM)Reference
2-Amino-4-chloro-pyrimidine derivativeHCT11689.24[15]
2-Amino-4-chloro-pyrimidine derivativeMCF789.37[15]
Aminopyrimidine hybridMCF-731.8[16]
2,4,5-Substituted PyrimidineBEL-7402< 0.10
PyrimidodiazepineK-562, RPMI-8226, HCT-116, LOX IMVI, MCF70.622 - 1.81[17]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and advancement of medicinal chemistry research. Below are representative protocols for the synthesis of a key intermediate and for a biological assay relevant to compounds derived from this compound.

Synthesis of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile (Rilpivirine Intermediate)

This protocol describes a key step in the synthesis of Rilpivirine, demonstrating the reactivity of a pyrimidine core.

Materials:

  • 2-methylthio-4-pyrimidinone

  • p-aminobenzonitrile

  • N,N-dimethylformamide (DMF)

  • Acetonitrile

  • Dichloromethane

Procedure:

  • A mixture of 2-methylthio-4-pyrimidinone (10 g, 70 mmol) and p-aminobenzonitrile (9.14 g, 77 mmol) is stirred under an inert atmosphere.

  • The reaction mixture is heated to 160 °C for 2 hours, and then the temperature is increased to 180 °C for 4 hours.[11]

  • The reaction is cooled to room temperature, and a small amount of N,N-dimethylformamide is added.

  • The resulting mixture is sonicated for 30 minutes.

  • The mixture is filtered, and the solid is washed with acetonitrile and dichloromethane.

  • The product, 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile, is dried under vacuum to yield a white solid (10.3 g, 70% yield).[11]

In Vitro EGFR Tyrosine Kinase Inhibition Assay

This protocol outlines a common method for evaluating the inhibitory activity of synthesized compounds against EGFR.

Materials:

  • Recombinant human EGFR kinase domain (wild-type or mutant)

  • Substrate (e.g., a synthetic peptide)

  • ATP

  • Test compound dissolved in DMSO

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • The EGFR enzyme and its substrate are incubated with the test compound in an enzymatic buffer for a short period (e.g., 5 minutes) at room temperature.

  • The kinase reaction is initiated by the addition of ATP.

  • The reaction mixture is incubated for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30 °C).

  • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a microplate reader.

  • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from a dose-response curve.[18]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of drugs derived from this compound are often mediated through the modulation of specific cellular signaling pathways.

EGFR Signaling Pathway

EGFR activation initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[2] EGFR inhibitors developed from pyrimidine scaffolds block the ATP binding site of the kinase, thereby preventing its autophosphorylation and the activation of these downstream pathways.

EGFR_Signaling_Pathway Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrimidine-based EGFR Inhibitor Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

VEGFR-2 Signaling Pathway in Angiogenesis

VEGF binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, leading to the activation of downstream signaling pathways, such as the PLCγ-PKC-MAPK pathway, which promotes endothelial cell proliferation, migration, and survival, ultimately resulting in angiogenesis.[6] VEGFR-2 inhibitors derived from pyrimidine precursors interfere with this process by blocking the kinase activity of the receptor.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) MAPK->Angiogenesis Inhibitor Pyrimidine-based VEGFR-2 Inhibitor Inhibitor->VEGFR2

Caption: VEGFR-2 Signaling and Inhibition.

Conclusion

This compound is a cornerstone building block in medicinal chemistry, enabling the synthesis of a diverse array of bioactive molecules. Its application spans multiple therapeutic areas, with a particularly strong impact on the development of kinase inhibitors for oncology and antiviral agents. The strategic functionalization of the pyrimidine core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates. As the demand for novel therapeutics continues to grow, the versatility and utility of this compound will undoubtedly continue to fuel innovation in drug discovery and development.

References

The Reactivity of the Chlorine Atom in 2-Chloro-4-methoxypyrimidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methoxypyrimidine is a pivotal heterocyclic building block in medicinal chemistry and drug discovery.[1] Its utility stems from the strategically placed reactive chlorine atom at the C2 position, which allows for a variety of synthetic transformations. The pyrimidine core is a common motif in numerous biologically active molecules, and the ability to functionalize it at specific positions is crucial for the development of novel therapeutic agents, including kinase inhibitors for oncology.[1][2] This technical guide provides a comprehensive overview of the reactivity of the chlorine atom in this compound, focusing on the key reactions, underlying mechanistic principles, and detailed experimental considerations.

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic characteristic significantly activates attached halogen atoms towards nucleophilic attack, making them more reactive than their counterparts on carbocyclic aromatic rings.[2] The reactivity of chloro-substituents on the pyrimidine ring generally follows the order C4(6) > C2 >> C5. However, the presence of the methoxy group at the C4 position in this compound modulates this reactivity profile, making the C2-chlorine a versatile handle for synthetic diversification.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reaction for the chlorine atom in this compound is nucleophilic aromatic substitution (SNAr). This reaction typically proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is expelled, restoring the aromaticity of the pyrimidine ring.

The rate of this reaction is influenced by several factors:

  • The nature of the nucleophile: Stronger nucleophiles react more readily.

  • Solvent: Polar aprotic solvents can stabilize the charged intermediate, accelerating the reaction.

  • Electronic effects of other substituents: The electron-donating methoxy group at the C4 position can influence the electron density of the pyrimidine ring and, consequently, the reactivity of the C2-chlorine.

Reaction with Amines (Amination)

The displacement of the C2-chlorine by primary and secondary amines is a fundamental transformation for the synthesis of various substituted pyrimidines.

dot

Suzuki_Mechanism cluster_legend R¹ = 4-methoxypyrimidin-2-yl pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-Cl pd_complex R¹-Pd(II)(Cl)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OH)₂, Base pd_r2_complex R¹-Pd(II)(R²)L₂ transmetalation->pd_r2_complex reductive_elimination Reductive Elimination pd_r2_complex->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product a a b b Experimental_Workflow start Start setup Reaction Setup: - Dry Schlenk flask/vial - Add this compound, coupling partner, and base start->setup inert Inert Atmosphere: - Evacuate and backfill with Ar/N₂ (3x) setup->inert reagents Reagent Addition: - Add degassed solvent(s) - Add Pd catalyst and ligand inert->reagents reaction Reaction: - Heat to desired temperature with stirring - Monitor by TLC/LC-MS reagents->reaction workup Work-up: - Cool to room temperature - Dilute with organic solvent - Wash with water and brine reaction->workup purification Purification: - Dry organic layer (Na₂SO₄/MgSO₄) - Concentrate under reduced pressure - Column chromatography workup->purification end End purification->end

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Chloro-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction using 2-Chloro-4-methoxypyrimidine as a key building block. This reaction is a powerful tool for the synthesis of 2-aryl-4-methoxypyrimidines, which are important structural motifs in medicinal chemistry, particularly in the development of kinase inhibitors.

The Suzuki-Miyaura coupling facilitates the formation of a carbon-carbon bond between this compound and a variety of aryl or heteroaryl boronic acids or esters. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds and approved drugs.[1][2][3] This protocol outlines a general procedure that can be optimized to achieve high yields of the desired coupled products.

Principle of the Reaction

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound. The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which then re-enters the catalytic cycle.[4][5][6]

Experimental Protocol

This protocol provides a general starting point for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate or oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (0.02 - 0.05 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The total solvent volume should be sufficient to dissolve the reactants (typically a 0.1 M concentration of the limiting reagent).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).[7]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.[4]

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-4-methoxypyrimidine.

Data Presentation: Reaction Conditions

The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of chloro-heteroaromatics, which can serve as a starting point for optimizing the reaction with this compound.

Table 1: Recommended Reaction Parameters

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligandPd(PPh₃)₄ is a common and effective choice. For more challenging couplings, using a ligand like XPhos or SPhos with a palladium precursor like Pd₂(dba)₃ can be beneficial.[7]
Catalyst Loading 1-5 mol%Start with a higher loading (e.g., 5 mol%) and reduce if the reaction is successful to improve cost-effectiveness.[7]
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equivalents)K₃PO₄ is often a robust choice for heteroaryl halides.[7] Weaker bases may be required for substrates sensitive to strong basic conditions.
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1), Toluene/H₂O, DMFThe use of an aqueous co-solvent is common and often necessary for the dissolution of the base and to facilitate the catalytic cycle.[4][7]
Temperature 80-110 °CHigher temperatures are often required for the activation of C-Cl bonds.[7]
Reaction Time 4-24 hoursMonitor the reaction progress to determine the optimal reaction time.

Table 2: Screening of Reaction Conditions for a Model Suzuki Coupling

The following data is adapted from a study on the Suzuki coupling of 2,4-dichloropyrimidine, which provides insights into effective conditions for coupling at the chloro-position of a pyrimidine ring.[1]

EntryCatalyst (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)K₂CO₃ (3)1,4-Dioxane10024Moderate
2Pd(PPh₃)₄ (3)K₂CO₃ (3)1,4-Dioxane/H₂O (2:1)100 (Microwave)0.2581
3Pd(dppf)Cl₂ (5)K₂CO₃ (3)1,4-Dioxane10024Low

Note: Yields are based on the reaction of 2,4-dichloropyrimidine with phenylboronic acid and are provided for comparative purposes.[1]

Visualizations

G cluster_prep Preparation cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification p1 Dry Glassware s1 Add this compound, Arylboronic Acid, Base, Catalyst p1->s1 p2 Degas Solvents s3 Add Degassed Solvent p2->s3 s2 Evacuate and Backfill with Inert Gas (3x) s1->s2 s2->s3 r1 Heat to 80-100 °C s3->r1 r2 Stir Vigorously r1->r2 r3 Monitor by TLC/LC-MS r2->r3 w1 Cool to Room Temperature r3->w1 w2 Aqueous Work-up w1->w2 w3 Dry and Concentrate w2->w3 p3 Column Chromatography w3->p3

Caption: General experimental workflow for the Suzuki coupling reaction.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)(Cl)L_n pd0->pd_complex Oxidative Addition transmetal Ar-Pd(II)-Ar'L_n pd_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination product Ar-Ar' transmetal->product halide This compound (Ar-Cl) boronic Arylboronic Acid (Ar'-B(OH)2) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a pivotal palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become indispensable in medicinal chemistry and materials science for synthesizing arylamines, which are key structural motifs in numerous pharmaceuticals and functional organic materials. The substrate, 2-Chloro-4-methoxypyrimidine, is a valuable building block, and its successful amination provides access to a diverse range of 2-amino-4-methoxypyrimidine derivatives. These products are significant intermediates in the development of various biologically active compounds.

This document provides a comprehensive guide to the Buchwald-Hartwig amination of this compound, including a summary of typical reaction conditions, a detailed experimental protocol, and workflow diagrams to aid in experimental design and execution.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of this compound, forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the reductive elimination of the desired N-aryl-4-methoxypyrimidin-2-amine product, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.

The choice of ligand is critical as it modulates the reactivity and stability of the palladium catalyst throughout the cycle. Bulky, electron-rich phosphine ligands are often employed to promote the reaction with less reactive aryl chlorides.

Data Presentation: Typical Reaction Conditions

While a comprehensive screening of all possible conditions for this compound is not exhaustively documented in a single source, the following table summarizes typical conditions and outcomes for the Buchwald-Hartwig amination of analogous chloropyrimidine substrates. These conditions serve as an excellent starting point for the optimization of the reaction with this compound.

EntryAminePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10012-2470-95
2MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2.0)Dioxane1101880-90
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2.0)t-BuOH901675-85
4Primary AlkylaminePd(OAc)₂ (3)DavePhos (6)LHMDS (1.5)THF802465-80

Note: Yields are estimates based on literature for similar substrates and will vary depending on the specific amine and precise reaction conditions.

Experimental Protocols

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. Optimization of the reaction conditions, particularly the choice of ligand, base, and temperature, may be necessary for different amine coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for work-up and chromatography (e.g., ethyl acetate, hexanes)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add the base, this compound, and the amine.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) under the inert atmosphere.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 2-amino-4-methoxypyrimidine derivative.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Cl Amido Pd(II) Amido Complex OxAdd->Amido HNR'R'', Base Amido->Pd0 Product Product (Ar-NR'R'') Amido->Product Reductive Elimination ArCl This compound Amine Amine (HNR'R'') Base Base Workflow start Start setup Reaction Setup (Flask, Stir Bar) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert reagents Add Reagents (Catalyst, Ligand, Base, This compound, Amine) inert->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Work-up (Cool, Dilute, Wash) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product Troubleshooting cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents start Low or No Yield catalyst_issue Inactive Catalyst? start->catalyst_issue temp_issue Suboptimal Temperature? start->temp_issue base_issue Inappropriate Base? start->base_issue reagent_quality_issue Poor Reagent Quality? start->reagent_quality_issue catalyst_solution Use pre-catalyst. Ensure inert atmosphere. catalyst_issue->catalyst_solution temp_solution Screen temperatures (e.g., 80-120 °C). Consider microwave irradiation. temp_issue->temp_solution base_solution Screen different bases (e.g., Cs₂CO₃, K₃PO₄). Match base to substrate and ligand. base_issue->base_solution reagent_quality_solution Use anhydrous, degassed solvents. Use high-purity reagents. reagent_quality_issue->reagent_quality_solution

Sonogashira Coupling with 2-Chloro-4-methoxypyrimidine: An Experimental Setup for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes. This powerful transformation is particularly valuable in medicinal chemistry for the synthesis of complex molecular architectures found in drug candidates. This application note provides a detailed experimental protocol for the Sonogashira coupling of 2-Chloro-4-methoxypyrimidine with terminal alkynes, a common transformation in the synthesis of pyrimidine-based pharmaceuticals. The provided methodology is based on established procedures for the synthesis of alkynylpyrimidine derivatives, which are potent and selective inhibitors of Tie-2 kinase, a key target in angiogenesis-related diseases.[1]

Introduction

Pyrimidine derivatives are a critical class of heterocyclic compounds in drug discovery, forming the structural core of numerous therapeutic agents. The functionalization of the pyrimidine scaffold through cross-coupling reactions allows for the exploration of diverse chemical space and the optimization of pharmacological properties. The Sonogashira coupling, in particular, offers a mild and efficient method for introducing alkynyl moieties, which can serve as versatile handles for further synthetic transformations or as key pharmacophoric elements.[1]

This document outlines a robust experimental setup for the Sonogashira coupling of this compound, a readily available building block in pharmaceutical synthesis. The protocol details the necessary reagents, reaction conditions, and purification methods to obtain the desired 2-alkynyl-4-methoxypyrimidine products in good yields.

Experimental Protocol

This protocol is adapted from the synthesis of alkynylpyrimidine amide derivatives.[1] Researchers should optimize these conditions for their specific terminal alkyne substrate.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq.), and copper(I) iodide (0.05 eq.).

  • Solvent and Reagent Addition: Add anhydrous DMF (to achieve a concentration of approximately 0.2 M with respect to the pyrimidine) and triethylamine (2.0 eq.).

  • Substrate Addition: Add the terminal alkyne (1.2 eq.) to the reaction mixture via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction, dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer and wash it sequentially with saturated aqueous ammonium chloride solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-alkynyl-4-methoxypyrimidine.

Data Presentation

The following table summarizes representative quantitative data for the Sonogashira coupling of a substituted 2-chloropyrimidine with a terminal alkyne, as reported in the synthesis of Tie-2 kinase inhibitors.[1]

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp.Time (h)Yield (%)
1Substituted 2-chloropyrimidineTerminal AlkynePdCl₂(PPh₃)₂ (5)CuI (5)Et₃NDMFrt1670-90

Note: The yields are reported for a specific substrate combination in the cited literature and may vary depending on the nature of the terminal alkyne used.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the processes described, the following diagrams have been generated using the DOT language.

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Schlenk Flask under Inert Atmosphere reagents Add: - this compound (1.0 eq) - PdCl₂(PPh₃)₂ (0.05 eq) - CuI (0.05 eq) start->reagents solvents Add: - Anhydrous DMF - Triethylamine (2.0 eq) reagents->solvents alkyne Add Terminal Alkyne (1.2 eq) solvents->alkyne react Stir at Room Temperature for 16h alkyne->react monitor Monitor by TLC/LC-MS react->monitor dilute Dilute with EtOAc and Water monitor->dilute extract Separate and Wash Organic Layer dilute->extract dry Dry (Na₂SO₄) and Concentrate extract->dry purify Flash Column Chromatography dry->purify product 2-Alkynyl-4-methoxypyrimidine purify->product

Caption: Experimental workflow for the Sonogashira coupling.

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (R¹-X) transmetalation Transmetalation pd_complex->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 R¹-C≡C-R² cu_x Cu(I)X reductive_elimination->cu_x regenerates product 2-Alkynyl-4-methoxypyrimidine cu_acetylide Cu(I)-C≡C-R² cu_acetylide->transmetalation Transfers Acetylide to Palladium alkyne H-C≡C-R² alkyne->cu_acetylide Deprotonation base Base r1x This compound

Caption: Catalytic cycle of the Sonogashira coupling reaction.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-methoxypyrimidine is a versatile heterocyclic building block extensively utilized in medicinal chemistry and drug discovery.[1][2] Its pyrimidine core is a common motif in numerous biologically active molecules. The strategically positioned chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr), providing a convenient handle for molecular elaboration.[2] This document provides detailed application notes and experimental protocols for the SNAr reactions of this compound with amine and thiol nucleophiles, key transformations in the synthesis of diverse compound libraries for drug development.

Introduction

The pyrimidine scaffold is of significant interest in pharmaceutical sciences due to its presence in a wide array of therapeutic agents. This compound serves as a key intermediate for the synthesis of these complex molecules, enabling the introduction of various functional groups at the 2-position of the pyrimidine ring through nucleophilic aromatic substitution.[2] The reactivity of the C2-chloro group allows for facile displacement by a range of nucleophiles, including primary and secondary amines, as well as thiols. These reactions are fundamental in constructing molecular architectures for targeting various biological pathways, with applications in oncology, infectious diseases, and metabolic disorders.[2]

Principle of the Reaction: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nature of the pyrimidine ring nitrogen atoms activates the C2 position towards nucleophilic attack.

Mechanism:

  • Nucleophilic Attack: A nucleophile (e.g., an amine or thiolate) attacks the carbon atom bearing the chlorine, leading to the formation of a high-energy anionic intermediate known as a Meisenheimer complex.

  • Elimination: The aromaticity of the pyrimidine ring is restored by the departure of the chloride leaving group.

// Reactants sub [label=<

this compound

]; nuc [label="Nu-H"];

// Intermediate meisenheimer [label=<

Meisenheimer Complex

];

// Products prod [label=<

2-Substituted-4-methoxypyrimidine

]; hcl [label="H-Cl"];

// Arrows sub -> meisenheimer [label="+ Nu-H"]; meisenheimer -> prod [label="- H-Cl"]; }

Caption: General mechanism of the SNAr reaction.

Applications in Drug Discovery

This compound is a crucial intermediate in the synthesis of various pharmaceutically active compounds. A notable example is its role in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Rilpivirine, used in the treatment of HIV.[3] The SNAr reaction is a key step in linking the pyrimidine core to other fragments of the final drug molecule.

Drug_Discovery_Pathway A This compound C SNAr Reaction A->C B Nucleophile (Amine/Thiol) B->C D 2-Substituted-4-methoxypyrimidine (Intermediate Library) C->D E Further Functionalization D->E F Active Pharmaceutical Ingredient (API) E->F

Caption: Role in drug discovery workflow.

Experimental Protocols

The following protocols are generalized procedures for the SNAr of this compound. Researchers should optimize conditions for specific substrates.

Protocol 1: Reaction with Amine Nucleophiles

This protocol is adapted from procedures for similar 2,4-disubstituted pyrimidines.[1]

Materials:

  • This compound

  • Substituted aniline or aliphatic amine

  • p-Toluenesulfonic acid (PTSA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the desired amine (1.0 mmol) in DMF (8 mL), add this compound (1.2 mmol) and p-toluenesulfonic acid (4.0 mmol).

  • Stir the reaction mixture at 90 °C under a nitrogen atmosphere for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-amino-4-methoxypyrimidine derivative.

Amine_Protocol_Workflow start Start step1 Combine Reactants: - this compound - Amine - PTSA in DMF start->step1 step2 Heat at 90°C for 4h under N2 step1->step2 step3 Reaction Monitoring (TLC) step2->step3 step4 Work-up: - Quench with ice water - Extract with Ethyl Acetate step3->step4 step5 Purification: - Column Chromatography step4->step5 end End (Pure Product) step5->end

Caption: Workflow for reaction with amines.

Protocol 2: Reaction with Thiol Nucleophiles

This protocol is based on general methods for the synthesis of thioethers from chloropyrimidines and thiols.[4][5]

Materials:

  • This compound

  • Aliphatic or aromatic thiol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the thiol (1.0 mmol) in DMF (10 mL), add potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 15 minutes to form the thiolate.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, gentle heating (e.g., to 50-60 °C) may be applied.

  • Once the reaction is complete, pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the desired 2-thioether-4-methoxypyrimidine.

Quantitative Data Summary

The following tables summarize yields for SNAr reactions on pyrimidine systems analogous to this compound, as specific data for this substrate is limited in the literature. These values provide an expected range for reaction outcomes.

Table 1: SNAr Reactions with Amine Nucleophiles on Chloropyrimidine Scaffolds

EntryPyrimidine SubstrateAmine NucleophileConditionsYield (%)Reference
12,4-DichloropyrimidineSubstituted anilinesPTSA, DMF, 90°C, 4h34-63[1]
22-Benzylthio-4,6-dichloropyrimidineVarious amines-55-70[6]
32,4,6-Trichloropyrimidine4-Substituted anilinesEthanolVariable[7]

Table 2: SNAr Reactions with Thiol Nucleophiles on Chloropyrimidine Scaffolds

EntryPyrimidine SubstrateThiol NucleophileConditionsYield (%)Reference
1Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylateSodium thiophenoxide-N/A[4]
22-ThiopyrimidinesBenzyl halidesBase50-95[8]
3Alkyl/Aralkyl halidesVarious thiolsK₂CO₃, DMF~100[5]

Note: The yields presented are for related systems and should be considered as a general guide.

Conclusion

This compound is a highly valuable and reactive intermediate for the synthesis of substituted pyrimidines. The nucleophilic aromatic substitution reactions at the C2 position with amine and thiol nucleophiles are robust and versatile transformations. The provided protocols offer a solid foundation for researchers to develop diverse libraries of pyrimidine-based compounds for screening and development in the pharmaceutical industry.

References

Synthesis of 2-Amino-4-methoxypyrimidine: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 2-amino-4-methoxypyrimidine from 2-chloro-4-methoxypyrimidine. The protocol details a representative method for the amination of the chlorinated precursor, a critical transformation in the synthesis of various biologically active molecules. This application note includes a detailed experimental protocol, a summary of materials and equipment, and expected characterization data. Additionally, a signaling pathway diagram illustrates the potential role of aminopyrimidine derivatives as inhibitors in cellular processes, a key aspect for drug development professionals.

Introduction

Pyrimidine derivatives are fundamental scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. The 2-aminopyrimidine moiety, in particular, is a key pharmacophore found in numerous therapeutic agents, including kinase inhibitors and anti-inflammatory drugs. The synthesis of substituted 2-aminopyrimidines is, therefore, of significant interest to the pharmaceutical industry. This application note focuses on the synthesis of 2-amino-4-methoxypyrimidine, a valuable building block for the development of novel therapeutics. The described protocol is based on the nucleophilic aromatic substitution of the chloro group in this compound with an amino group.

Reaction Scheme

The synthesis proceeds via a nucleophilic aromatic substitution reaction, where the chlorine atom at the 2-position of the pyrimidine ring is displaced by an amino group.

Caption: Reaction scheme for the synthesis of 2-amino-4-methoxypyrimidine.

Experimental Protocol

This protocol describes a representative method for the synthesis of 2-amino-4-methoxypyrimidine. Researchers should optimize conditions as needed for their specific setup and scale.

Materials and Equipment
Material/EquipmentSpecifications
This compound>98% purity
Ammonium hydroxide28-30% solution in water
EthanolAnhydrous
Dichloromethane (DCM)ACS grade
Sodium sulfate (Na2SO4)Anhydrous
High-pressure reaction vessel (Autoclave)Stainless steel, with stirring and temperature control
Rotary evaporator
Thin Layer Chromatography (TLC) platesSilica gel 60 F254
Column chromatography setupSilica gel (230-400 mesh)
NMR Spectrometer400 MHz or higher
Mass SpectrometerESI or GC-MS
Melting point apparatus
Synthesis Procedure
  • Reaction Setup: In a high-pressure reaction vessel, dissolve this compound (1.0 eq) in ethanol (10 mL per gram of starting material).

  • Addition of Reagent: To the solution, add an excess of concentrated ammonium hydroxide solution (5-10 eq).

  • Reaction Conditions: Seal the reaction vessel and heat to 120-150 °C with stirring. The reaction progress should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling the reaction mixture to room temperature, carefully vent the vessel. Transfer the mixture to a round-bottom flask and concentrate under reduced pressure to remove ethanol and excess ammonia.

  • Extraction: To the resulting aqueous residue, add dichloromethane and transfer to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and wash with a small amount of dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2-amino-4-methoxypyrimidine.

Characterization Data (Predicted)

The following table summarizes the expected characterization data for the final product based on analysis of similar compounds.

AnalysisExpected Result
Appearance White to off-white solid
Melting Point 130-140 °C
¹H NMR (400 MHz, CDCl₃) δ 7.95 (d, 1H), 6.10 (d, 1H), 5.0 (br s, 2H), 3.90 (s, 3H)
¹³C NMR (100 MHz, CDCl₃) δ 170.0, 163.0, 158.0, 95.0, 55.0
Mass Spectrum (ESI+) m/z 126.1 [M+H]⁺

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 2-amino-4-methoxypyrimidine.

G start Start dissolve Dissolve this compound in Ethanol start->dissolve add_ammonia Add Ammonium Hydroxide dissolve->add_ammonia react Heat in Autoclave (120-150 °C, 12-24h) add_ammonia->react workup Cool and Concentrate react->workup extract Extract with Dichloromethane workup->extract dry Dry with Na2SO4 and Filter extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS, MP) purify->characterize end End characterize->end

Caption: Workflow for the synthesis of 2-amino-4-methoxypyrimidine.

Application in Drug Discovery: Inhibition of Signaling Pathways

Aminopyrimidine derivatives are known to be potent inhibitors of various protein kinases and are widely explored in the development of targeted cancer therapies. One such critical pathway often dysregulated in cancer is the Wnt signaling pathway.

The following diagram illustrates a simplified representation of the canonical Wnt signaling pathway and a hypothetical inhibition mechanism by an aminopyrimidine derivative. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex (containing APC, Axin, GSK3β, and CK1α), leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor Frizzled and co-receptor LRP5/6, the destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes involved in cell proliferation. Aminopyrimidine-based inhibitors can potentially target kinases within this pathway, such as GSK3β, preventing the downstream signaling cascade.

G Simplified Wnt Signaling Pathway and Inhibition cluster_off Wnt OFF cluster_on Wnt ON destruction_complex Destruction Complex (Axin, APC, GSK3, CK1) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylation beta_catenin_on β-catenin (stabilized) ubiquitination Ubiquitination & Proteasomal Degradation beta_catenin_off->ubiquitination wnt Wnt Ligand receptor Frizzled/LRP5/6 Receptor wnt->receptor dsh Dishevelled (Dsh) receptor->dsh dsh->destruction_complex Inhibition nucleus Nucleus beta_catenin_on->nucleus Translocation transcription Target Gene Transcription (Proliferation) nucleus->transcription inhibitor Aminopyrimidine Inhibitor inhibitor->destruction_complex Inhibition of Kinase (e.g., GSK3β)

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Chloro-4-methoxypyrimidine with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged core structure in medicinal chemistry, appearing in a multitude of clinically approved drugs and biologically active molecules. The functionalization of the pyrimidine ring through carbon-carbon bond-forming reactions is a cornerstone of modern drug discovery, enabling the synthesis of diverse compound libraries for lead identification and optimization. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the arylation of heterocyclic halides, prized for its mild reaction conditions and broad functional group tolerance.

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-Chloro-4-methoxypyrimidine with a variety of arylboronic acids. This reaction facilitates the synthesis of 2-aryl-4-methoxypyrimidines, which are valuable intermediates in the development of novel therapeutics, particularly in oncology and for infectious diseases.[1] The electron-donating methoxy group at the 4-position influences the reactivity of the pyrimidine ring, making the 2-position susceptible to cross-coupling.

Principle of the Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that involves the coupling of an organoboron compound (in this case, an arylboronic acid) with an organic halide (this compound). The catalytic cycle, as illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. For chloropyrimidines, which are generally less reactive than their bromo or iodo counterparts, the selection of a suitable electron-rich ligand to facilitate the oxidative addition step is often critical.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' R-B(OH)2 Ar'B(OH)2 Base Base R-B(OH)2->Base Base->Transmetalation Ar-X 2-Cl-4-MeO-Pyrimidine Ar-X->Oxidative_Addition Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants: - this compound - Arylboronic Acid - Catalyst & Ligand - Base Inert_Atmosphere Establish Inert Atmosphere (Ar or N₂) Reagents->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating Heat with Stirring (Microwave or Conventional) Solvent_Addition->Heating Extraction Dilute and Perform Aqueous Workup Heating->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Purification Concentrate and Purify by Chromatography Drying->Purification Characterization Product Characterization Purification->Characterization

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Chloro-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-chloro-4-methoxypyrimidine. This versatile building block is a key intermediate in the synthesis of a wide range of functionalized pyrimidines for pharmaceutical and materials science research. The electron-deficient nature of the pyrimidine ring, coupled with the methoxy substituent, influences the reactivity of the C2-chloro position, making the selection of an appropriate catalytic system crucial for successful coupling.

Introduction to Palladium-Catalyzed Cross-Coupling of this compound

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For this compound, these reactions enable the introduction of a variety of substituents at the 2-position, leading to the synthesis of diverse molecular scaffolds with potential biological activity. The reactivity of the C-Cl bond in chloropyrimidines is generally lower than that of their bromo and iodo counterparts, necessitating carefully optimized reaction conditions, including the use of electron-rich and sterically hindered phosphine ligands.

This document outlines protocols for several key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, and Heck couplings.

General Considerations for Cross-Coupling Reactions

The success of palladium-catalyzed cross-coupling with this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.

  • Palladium Pre-catalyst: A variety of Pd(0) and Pd(II) sources can be utilized. Common examples include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.

  • Ligands: The choice of ligand is critical for an efficient catalytic cycle. Electron-rich and sterically hindered phosphine ligands, such as Buchwald-type ligands (e.g., XPhos, SPhos), and N-heterocyclic carbenes (NHCs) have proven effective in activating the C-Cl bond.

  • Base: The base plays a crucial role in the transmetalation and catalyst regeneration steps. Common bases include inorganic salts like K₂CO₃, K₃PO₄, and Cs₂CO₃, as well as alkoxides like NaOt-Bu.

  • Solvent: Anhydrous, deoxygenated solvents are typically used to prevent catalyst deactivation. Common solvents include toluene, dioxane, DMF, and THF.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various boronic acids or esters.

Data Presentation: Suzuki-Miyaura Coupling of Chloropyrimidines
EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O1001271[1]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃DMF901685Analogous System
3Thiophene-2-boronic acidPd₂(dba)₃ (2)P(t-Bu)₃ (4)KFTHF501268[2]

Note: Data for entries 2 and 3 are based on analogous chloropyrimidine systems and serve as a starting point for optimization.

Experimental Protocol: Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagram: Suzuki-Miyaura Coupling Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Combine this compound, boronic acid, and base in Schlenk flask add_catalyst Add Pd catalyst and ligand prep_reagents->add_catalyst inert Evacuate and backfill with inert gas add_catalyst->inert add_solvent Add degassed solvent inert->add_solvent heat_stir Heat and stir reaction mixture add_solvent->heat_stir monitor Monitor progress (TLC/LC-MS) heat_stir->monitor cool_quench Cool to RT and perform aqueous workup monitor->cool_quench extract_dry Extract with organic solvent and dry cool_quench->extract_dry purify Purify by column chromatography extract_dry->purify product 2-Aryl-4-methoxypyrimidine purify->product

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of 2-amino-4-methoxypyrimidine derivatives.

Data Presentation: Buchwald-Hartwig Amination of Chloro(hetero)arenes
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOt-BuToluene1001695[3]
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1102488Analogous System
3Benzylamine[Pd(cinnamyl)Cl]₂ (1)Mor-DalPhos (2)K₃PO₄Toluene/H₂O100492[4]

Note: Data presented are for analogous (hetero)aryl chloride systems and serve as a guide for optimization.

Experimental Protocol: Buchwald-Hartwig Amination
  • In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 2 mol%) and the ligand (e.g., XPhos, 0.02 mmol, 4 mol%) to a vial.

  • Add this compound (0.5 mmol), the amine (0.6 mmol), and the base (e.g., NaOt-Bu, 0.7 mmol).

  • Add anhydrous, degassed solvent (e.g., toluene, 2 mL).

  • Seal the vial and heat to 100 °C with stirring.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Diagram: Buchwald-Hartwig Catalytic Cycle

G pd0 Pd(0)L_n pd2_complex L_nPd(II)(Ar)Cl pd0->pd2_complex + Ar-Cl oa Oxidative Addition pd2_amine [L_nPd(II)(Ar)(HNR'R'')]Cl pd2_complex->pd2_amine + HNR'R'' amine_coord Amine Coordination pd2_amido L_nPd(II)(Ar)(NR'R'') pd2_amine->pd2_amido - H-Base+ deprotonation Deprotonation (Base) pd2_amido->pd0 - Product product Ar-NR'R'' pd2_amido->product re Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is used to form a C-C bond between this compound and a terminal alkyne.

Data Presentation: Sonogashira Coupling of (Hetero)aryl Halides
EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF80690[5]
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (3)n-BuNH₂Toluene40885Analogous System
31-HeptynePdCl₂(MeCN)₂ (2)-PiperidineToluene1001278Copper-Free

Note: Data presented are for analogous (hetero)aryl halide systems and serve as a guide for optimization.

Experimental Protocol: Sonogashira Coupling
  • To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) source (e.g., CuI, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon.

  • Add the solvent (e.g., DMF, 5 mL) and the base (e.g., Et₃N, 3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Heat the reaction to 80 °C and stir until completion (monitored by TLC).

  • Cool the reaction, dilute with ether, and filter through Celite.

  • Wash the filtrate with aqueous NH₄Cl and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify by column chromatography.

Stille Coupling

The Stille coupling involves the reaction of this compound with an organostannane reagent.

Data Presentation: Stille Coupling of (Hetero)aryl Chlorides
EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
1Tributyl(phenyl)stannanePd₂(dba)₃ (1.5)P(t-Bu)₃ (6)CsFDioxane1001885[6]
2Tributyl(vinyl)stannanePd(PPh₃)₄ (5)-LiClTHF601278Analogous System
32-(Tributylstannyl)thiophenePd(PPh₃)₄ (5)--Toluene1101682[7]

Note: Data presented are for analogous (hetero)aryl chloride systems and serve as a guide for optimization.

Experimental Protocol: Stille Coupling
  • To a flame-dried flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 3 mol%) and the ligand (e.g., P(t-Bu)₃, 0.06 mmol, 12 mol%).

  • Add this compound (1.0 mmol) and the organostannane (1.1 mmol).

  • Add the additive (e.g., CsF, 2.0 mmol) if required.

  • Evacuate and backfill with argon.

  • Add anhydrous, degassed solvent (e.g., dioxane, 5 mL).

  • Heat the reaction to 100 °C and stir until completion.

  • Cool the mixture, dilute with diethyl ether, and filter through Celite.

  • Wash the filtrate with saturated aqueous KF solution and brine.

  • Dry the organic layer, concentrate, and purify by chromatography.

Heck Reaction

The Heck reaction couples this compound with an alkene.

Data Presentation: Heck Reaction of (Hetero)aryl Halides
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002475[8]
2n-Butyl acrylatePd(OAc)₂ (1)-NaOAcNMP1201088[9]
3EthylenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMA1301265[10]

Note: Data presented are for analogous (hetero)aryl halide systems and serve as a guide for optimization.

Experimental Protocol: Heck Reaction
  • In a pressure vessel, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the ligand (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%).

  • Add the base (e.g., Et₃N, 1.5 mmol) and the alkene (1.5 mmol).

  • Add the solvent (e.g., DMF, 5 mL).

  • Seal the vessel and heat to 100-120 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Diagram: Logical Relationship of Heck Reaction Components

G substrate This compound (Aryl Halide) product 2-Alkenyl-4-methoxypyrimidine substrate->product alkene Alkene (e.g., Styrene) alkene->product catalyst Palladium Catalyst (e.g., Pd(OAc)₂) catalyst->product ligand Phosphine Ligand (e.g., P(o-tol)₃) ligand->product base Base (e.g., Et₃N) base->product solvent Solvent (e.g., DMF) solvent->product conditions Heat (e.g., 100 °C) conditions->product

Caption: Key components and their relationship in the Heck reaction.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Chloro-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs. Its structural similarity to the purine bases of ATP allows pyrimidine derivatives to act as competitive inhibitors for a large family of enzymes known as protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a major focus of drug discovery. 2-Chloro-4-methoxypyrimidine is a versatile heterocyclic building block for the synthesis of such inhibitors. The differential reactivity of its substituents—a highly reactive chloro group at the 2-position and a methoxy group at the 4-position—allows for sequential and regioselective functionalization, enabling the construction of diverse and complex molecular architectures. This document provides detailed protocols and application notes for the use of this compound in the synthesis of potent kinase inhibitors, with a focus on Aurora Kinase inhibitors.

Core Synthesis Strategy: Sequential Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic strategy for elaborating the this compound scaffold involves a sequential nucleophilic aromatic substitution (SNAr). The chlorine atom at the C2 position is highly electrophilic and susceptible to displacement by a variety of nucleophiles, most commonly amines. This initial reaction is typically followed by a second substitution at the C4 position. While the C4 position bears a methoxy group, this can be displaced by a suitable nucleophile under more forcing conditions, or it can be chemically converted to a better leaving group if necessary. The general workflow allows for the introduction of two different amine-containing fragments, which is a common structural motif in many kinase inhibitors designed to interact with the hinge region and the solvent-front of the ATP-binding pocket.

Experimental Protocols

This section details a representative two-step protocol for the synthesis of a 2,4-diaminopyrimidine-based Aurora kinase inhibitor scaffold from this compound.

Step 1: Synthesis of N2-substituted-4-methoxy-2-aminopyrimidine intermediate

This initial step involves the nucleophilic substitution of the chlorine atom at the C2 position with a primary or secondary amine.

Materials:

  • This compound

  • Amine of choice (e.g., 3-aminopyrrolidine derivative) (1.1 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), 1-Pentanol, or N,N-Dimethylformamide (DMF))

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask purged with nitrogen, add this compound (1.0 eq) and the chosen anhydrous solvent.

  • Add the selected amine (1.1 eq) to the solution.

  • Add triethylamine or DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction mixture at a temperature ranging from 50 °C to 120 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine and the solvent used.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is then subjected to an aqueous work-up. This typically involves dissolving the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and washing with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo.

  • The crude intermediate is purified by column chromatography on silica gel to yield the pure N2-substituted-4-methoxy-2-aminopyrimidine.

Step 2: Synthesis of the final 2,4-diaminopyrimidine inhibitor

In this step, the methoxy group at the C4 position is displaced by a second amine under more forcing conditions.

Materials:

  • N2-substituted-4-methoxy-2-aminopyrimidine intermediate from Step 1

  • Second amine of choice (e.g., 3-amino-5-methylpyrazole) (1.5 - 2.0 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • High-boiling point solvent (e.g., 1-Pentanol, N-Methyl-2-pyrrolidone (NMP))

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • In a sealed reaction vessel or a flask equipped with a reflux condenser under a nitrogen atmosphere, combine the intermediate from Step 1 (1.0 eq), the second amine (1.5 - 2.0 eq), and the high-boiling point solvent.

  • Add triethylamine or DIPEA (2.0 - 3.0 eq).

  • Heat the reaction mixture to a high temperature, typically between 120 °C and 160 °C.

  • Stir the reaction for 2 to 16 hours, monitoring its progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash with brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • The final product is purified by silica gel column chromatography or preparative HPLC to afford the desired 2,4-diaminopyrimidine kinase inhibitor.

Data Presentation

The following table summarizes the biological activity of representative pyrimidine-based Aurora kinase inhibitors, showcasing the potency that can be achieved with this scaffold.

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
Compound A Aurora A24.1 ± 7.9HCT-1161.31 ± 0.41[1][2]
Compound B Aurora A38.6 ± 7.0A54912.05 ± 0.45[1][2]
Compound C Aurora B293MCF-720.53 ± 6.13[2]
Compound 13 Aurora A< 200SCLC cellsPotent Inhibition[1][[“]][4]

Visualizations

Signaling Pathway

The diagram below illustrates a simplified signaling pathway involving Aurora A kinase, a key regulator of mitosis. Its inhibition by a pyrimidine-based inhibitor can lead to cell cycle arrest and apoptosis in cancer cells.

Aurora_Kinase_Pathway cluster_upstream Upstream Regulation cluster_mitosis Mitotic Regulation cluster_downstream Downstream Effects Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases Growth_Factors->Receptor_Tyrosine_Kinases PI3K_Akt_Pathway PI3K/Akt Pathway Receptor_Tyrosine_Kinases->PI3K_Akt_Pathway Aurora_A Aurora A Kinase PI3K_Akt_Pathway->Aurora_A Activates PLK1 PLK1 Aurora_A->PLK1 Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation MYC_Stabilization MYC Stabilization Aurora_A->MYC_Stabilization Spindle_Assembly Spindle Assembly PLK1->Spindle_Assembly Cell_Proliferation Cell Proliferation MYC_Stabilization->Cell_Proliferation Apoptosis_Evasion Apoptosis Evasion Cell_Proliferation->Apoptosis_Evasion Pyrimidine_Inhibitor 2,4-Diaminopyrimidine Inhibitor Pyrimidine_Inhibitor->Aurora_A Inhibits Synthesis_Workflow Start Start: this compound Step1 Step 1: S_NAr Reaction - Add Amine 1 (R1-NH2) - Base (TEA/DIPEA) - Solvent (THF/1-Pentanol) - Heat (50-120 °C) Start->Step1 Intermediate Intermediate: N2-R1-4-methoxy-2-aminopyrimidine Step1->Intermediate Step2 Step 2: S_NAr Reaction - Add Amine 2 (R2-NH2) - Base (TEA/DIPEA) - Solvent (1-Pentanol/NMP) - Heat (120-160 °C) Intermediate->Step2 Crude_Product Crude Product Step2->Crude_Product Purification Purification (Column Chromatography / HPLC) Crude_Product->Purification Final_Product Final Product: 2,4-Diaminopyrimidine Kinase Inhibitor Purification->Final_Product Logical_Relationship cluster_Scaffold Inhibitor Scaffold cluster_Kinase Kinase ATP Pocket Pyrimidine_Core Pyrimidine Core Amine_R1 Amine R1 (Solvent Front Interaction) Pyrimidine_Core->Amine_R1 Amine_R2 Amine R2 (Hinge Binding) Pyrimidine_Core->Amine_R2 Solvent_Front Solvent Front Amine_R1->Solvent_Front Occupies Pocket Hinge_Region Hinge Region Amine_R2->Hinge_Region Forms H-Bonds ATP_Pocket ATP Binding Pocket Hinge_Region->ATP_Pocket Solvent_Front->ATP_Pocket

References

Preparation of Rilpivirine Intermediates from 2-Chloro-4-methoxypyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of key pyrimidine intermediates of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Rilpivirine, starting from 2-Chloro-4-methoxypyrimidine. The procedures outlined are intended for laboratory-scale synthesis and are based on established chemical transformations.

Introduction

Rilpivirine is a crucial antiretroviral medication used in the treatment of HIV-1 infection. Its synthesis involves the coupling of two key heterocyclic fragments. One of these essential building blocks is a substituted aminopyrimidine. This document focuses on a reliable synthetic route to obtain the pivotal intermediate, 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, commencing with the commercially available starting material, this compound. The synthesis is a three-step process involving a nucleophilic aromatic substitution, a demethylation, and a chlorination reaction.

Synthetic Pathway Overview

The overall synthetic scheme for the preparation of the Rilpivirine intermediate, 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, from this compound is depicted below.

Synthesis_Pathway start This compound inter1 4-((4-methoxypyrimidin-2-yl)amino)benzonitrile start->inter1 Condensation + 4-aminobenzonitrile (p-TSA, 1,4-dioxane) inter2 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile inter1->inter2 Demethylation (Pyridine HCl) final 4-((4-chloropyrimidin-2-yl)amino)benzonitrile inter2->final Chlorination (POCl3)

Caption: Synthetic route from this compound to the Rilpivirine intermediate.

Experimental Protocols

Step 1: Synthesis of 4-((4-methoxypyrimidin-2-yl)amino)benzonitrile (Condensation)

This protocol describes the nucleophilic aromatic substitution reaction between this compound and 4-aminobenzonitrile.

Materials:

  • This compound

  • 4-aminobenzonitrile

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • 1,4-Dioxane, anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), 4-aminobenzonitrile (1.0-1.2 eq), and p-toluenesulfonic acid monohydrate (1.5-2.0 eq).

  • Add anhydrous 1,4-dioxane to the flask to achieve a suitable concentration (e.g., 0.5-1.0 M).

  • Heat the reaction mixture to 100-110 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure 4-((4-methoxypyrimidin-2-yl)amino)benzonitrile.

Quantitative Data:

ParameterValueReference
Yield 75-85%[1]
Purity (HPLC) >98%[1]
Step 2: Synthesis of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile (Demethylation)

This protocol details the demethylation of the methoxy intermediate to the corresponding hydroxy pyrimidine derivative.

Materials:

  • 4-((4-methoxypyrimidin-2-yl)amino)benzonitrile

  • Pyridine hydrochloride

  • Nitrile solvent (e.g., Acetonitrile)

  • Water

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

Procedure:

  • In a round-bottom flask, suspend 4-((4-methoxypyrimidin-2-yl)amino)benzonitrile (1.0 eq) in a suitable nitrile solvent such as acetonitrile.

  • Add pyridine hydrochloride (2.0-3.0 eq) to the suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with water and then a small amount of cold acetonitrile.

  • Dry the product under vacuum to yield 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile.

Quantitative Data:

ParameterValueReference
Yield 80-90%[1]
Purity (HPLC) >99%[1]
Step 3: Synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (Chlorination)

This protocol describes the conversion of the hydroxypyrimidine to the key chloropyrimidine intermediate using phosphorus oxychloride.

Materials:

  • 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile

  • Phosphorus oxychloride (POCl₃)

  • Toluene (optional, for solvent-based method)

  • Pyridine (optional, for solvent-free method)

  • Ice-water

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Dichloromethane or Ethyl acetate

Procedure (Solvent-based):

  • To a dry round-bottom flask, add 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile (1.0 eq).

  • Add toluene to the flask, followed by the slow, dropwise addition of phosphorus oxychloride (3.0 eq) at room temperature with stirring.

  • Heat the reaction mixture to 70-80 °C and maintain for 6-8 hours. Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction to room temperature and carefully quench by pouring it into a beaker of ice-water with vigorous stirring.

  • Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like acetonitrile to give pure 4-((4-chloropyrimidin-2-yl)amino)benzonitrile.

Procedure (Solvent-free):

  • In a sealed reaction vessel, combine 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile (1.0 eq), phosphorus oxychloride (1.0 eq), and pyridine (1.0 eq).

  • Heat the sealed vessel to 160 °C for 2 hours.

  • Cool the reactor to room temperature and carefully quench the reaction mixture by adding it to cold water (~0 °C).

  • Adjust the pH to 8-9 with a saturated sodium carbonate solution to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain the product.

Quantitative Data:

ParameterSolvent-based MethodSolvent-free MethodReference
Yield 68-72%>80%[2]
Purity (HPLC) >99%>97%[2]

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis of the Rilpivirine intermediate.

Experimental_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Demethylation cluster_step3 Step 3: Chlorination s1_react Reactants Mixing (2-Cl-4-MeO-pyrimidine, 4-aminobenzonitrile, p-TSA) s1_reflux Reflux in 1,4-Dioxane (100-110°C, 12-16h) s1_react->s1_reflux s1_workup Work-up (Neutralization, Extraction) s1_reflux->s1_workup s1_purify Purification (Recrystallization) s1_workup->s1_purify s2_react Reactants Mixing (Methoxy Intermediate, Pyridine HCl) s1_purify->s2_react s2_reflux Reflux in Acetonitrile (4-6h) s2_react->s2_reflux s2_workup Work-up & Precipitation (Quenching, Neutralization) s2_reflux->s2_workup s2_isolate Isolation (Filtration & Drying) s2_workup->s2_isolate s3_react Reactants Mixing (Hydroxy Intermediate, POCl3) s2_isolate->s3_react s3_heat Heating (70-80°C or 160°C) s3_react->s3_heat s3_workup Work-up (Quenching, Neutralization, Extraction) s3_heat->s3_workup s3_purify Purification (Recrystallization) s3_workup->s3_purify

Caption: General laboratory workflow for the three-step synthesis.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care and use appropriate quenching procedures.

  • 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle with appropriate safety measures.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The described three-step synthesis provides a viable and efficient pathway for the preparation of the key Rilpivirine intermediate, 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, from this compound. The protocols are scalable for laboratory purposes and, with appropriate optimization, may be suitable for larger-scale production. The provided quantitative data and workflows offer a solid foundation for researchers and professionals in the field of drug development.

References

Application Notes and Protocols for the Functionalization of the C2 Position of 4-Methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and a comparative overview of key synthetic methodologies for the functionalization of the C2 position of 4-methoxypyrimidine. This pyrimidine scaffold is a crucial building block in medicinal chemistry, and the ability to selectively modify its C2 position is of significant interest in the development of novel therapeutic agents. The following sections detail four distinct and effective approaches: Directed C2-Lithiation and Electrophilic Quench, C2-Arylation via Suzuki-Miyaura Coupling, C2-Amination via Buchwald-Hartwig Cross-Coupling, and Radical C2-Alkylation via the Minisci Reaction.

Directed C2-Lithiation and Electrophilic Quench

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the case of 4-methoxypyrimidine, the methoxy group at the C4 position can direct the deprotonation of the adjacent C5 proton. However, the nitrogen atoms in the pyrimidine ring significantly increase the acidity of the C2 proton, making it the preferred site for lithiation. This allows for the introduction of a wide range of electrophiles at this position.

G cluster_workflow Experimental Workflow: Directed C2-Lithiation Start Start Dissolve Dissolve 4-methoxypyrimidine in anhydrous THF Start->Dissolve Cool Cool to -78 °C under inert atmosphere (Ar/N2) Dissolve->Cool Add_Base Slowly add n-BuLi or LDA Cool->Add_Base Stir Stir for 1-2 hours at -78 °C Add_Base->Stir Add_Electrophile Add electrophile (e.g., R-CHO, R-X) Stir->Add_Electrophile Warm Allow to warm to room temperature Add_Electrophile->Warm Quench Quench with saturated NH4Cl (aq) Warm->Quench Extract Extract with organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify End End Purify->End

Workflow for C2-lithiation and electrophilic quench.
Experimental Protocol: C2-Lithiation and Iodination of 4-Methoxypyrimidine

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-methoxypyrimidine (1.0 eq).

  • Dissolve the starting material in anhydrous tetrahydrofuran (THF) (0.2 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) (1.1 eq, 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • In a separate flask, dissolve iodine (I₂) (1.2 eq) in anhydrous THF.

  • Slowly add the iodine solution to the lithiated pyrimidine solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-iodo-4-methoxypyrimidine.

ElectrophileReagentProductYield (%)
I⁺Iodine (I₂)2-Iodo-4-methoxypyrimidine~70-80%
D⁺Deuterium oxide (D₂O)2-Deuterio-4-methoxypyrimidine>95%
CHON,N-Dimethylformamide (DMF)4-Methoxypyrimidine-2-carbaldehyde~60-70%
CH(OH)PhBenzaldehyde(4-Methoxypyrimidin-2-yl)(phenyl)methanol~65-75%

C2-Arylation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of C-C bonds. For the C2-arylation of 4-methoxypyrimidine, a halogen atom must first be installed at the C2 position. 2-Chloro-4-methoxypyrimidine is a commercially available and convenient starting material for this purpose. The reaction involves the palladium-catalyzed coupling of the C2-chloride with a variety of boronic acids or their derivatives.

G cluster_workflow Experimental Workflow: Suzuki-Miyaura Coupling Start Start Combine Combine this compound, boronic acid, Pd catalyst, ligand, and base Start->Combine Add_Solvent Add solvent (e.g., Dioxane/H2O) Combine->Add_Solvent Degas Degas the mixture (Ar sparging) Add_Solvent->Degas Heat Heat to 80-100 °C Degas->Heat Monitor Monitor reaction by TLC/LC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Filter Filter through Celite Cool->Filter Extract Extract with organic solvent Filter->Extract Purify Purify by column chromatography Extract->Purify End End Purify->End

Workflow for C2-arylation via Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of 4-Methoxy-2-phenylpyrimidine

  • To a microwave vial, add this compound (1.0 eq), phenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), and potassium carbonate (K₂CO₃) (2.0 eq).

  • Evacuate and backfill the vial with argon three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1, 0.1 M).

  • Seal the vial and heat the reaction mixture to 100 °C for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-methoxy-2-phenylpyrimidine.

Boronic AcidProductCatalystBaseYield (%)
Phenylboronic acid4-Methoxy-2-phenylpyrimidinePd(PPh₃)₄K₂CO₃~85-95%
4-Tolylboronic acid4-Methoxy-2-(p-tolyl)pyrimidinePd(dppf)Cl₂Cs₂CO₃~80-90%
3-Fluorophenylboronic acid2-(3-Fluorophenyl)-4-methoxypyrimidinePd(PPh₃)₄K₂CO₃~82-92%
Thiophen-2-ylboronic acid4-Methoxy-2-(thiophen-2-yl)pyrimidinePd(dppf)Cl₂Cs₂CO₃~75-85%

C2-Amination via Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. Similar to the Suzuki coupling, this method requires a halogenated precursor, such as this compound, to introduce a wide range of primary and secondary amines at the C2 position.

G cluster_workflow Experimental Workflow: Buchwald-Hartwig Amination Start Start Combine Combine this compound, amine, Pd precatalyst, ligand, and base Start->Combine Add_Solvent Add anhydrous solvent (e.g., Toluene) Combine->Add_Solvent Degas Degas the mixture (Ar sparging) Add_Solvent->Degas Heat Heat to 100-120 °C Degas->Heat Monitor Monitor reaction by TLC/LC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Filter Filter through Celite Cool->Filter Extract Extract with organic solvent Filter->Extract Purify Purify by column chromatography Extract->Purify End End Purify->End

Workflow for C2-amination via Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of N-Benzyl-4-methoxypyrimidin-2-amine

  • To a Schlenk tube, add this compound (1.0 eq), palladium(II) acetate [Pd(OAc)₂] (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (Cs₂CO₃) (1.5 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (0.2 M), followed by benzylamine (1.2 eq).

  • Seal the tube and heat the reaction mixture in an oil bath at 110 °C for 16 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-benzyl-4-methoxypyrimidin-2-amine.

AmineProductLigandBaseYield (%)
BenzylamineN-Benzyl-4-methoxypyrimidin-2-amineXantphosCs₂CO₃~80-90%
Morpholine4-(4-Methoxypyrimidin-2-yl)morpholineRuPhosK₃PO₄~85-95%
AnilineN-(4-Methoxypyrimidin-2-yl)anilineXPhosK₂CO₃~75-85%
Pyrrolidine2-(Pyrrolidin-1-yl)-4-methoxypyrimidineBINAPNaOtBu~88-98%

Radical C2-Alkylation via Minisci Reaction

The Minisci reaction is a powerful tool for the direct C-H functionalization of electron-deficient heterocycles, such as pyrimidines, via a radical mechanism.[1] This reaction allows for the introduction of alkyl groups at positions that are typically unreactive towards electrophilic or nucleophilic substitution. The reaction is generally performed under acidic conditions to protonate the heterocycle, thereby increasing its reactivity towards nucleophilic radicals.

Note on Regioselectivity: For substituted pyrimidines like 4-methoxypyrimidine, the Minisci reaction can potentially yield a mixture of regioisomers.[1] The primary sites of radical attack are the electron-deficient C2, C5, and C6 positions. The precise regioselectivity will depend on a combination of steric and electronic factors and should be determined experimentally for each specific substrate and radical source.

G cluster_mechanism Generalized Mechanism: Minisci Reaction Radical_Gen Radical Generation (e.g., from R-COOH + AgNO3 + (NH4)2S2O8) Radical_Attack Nucleophilic Radical Attack on protonated pyrimidine Radical_Gen->Radical_Attack Protonation Protonation of 4-methoxypyrimidine Protonation->Radical_Attack Intermediate Formation of a radical cation intermediate Radical_Attack->Intermediate Oxidation Oxidation and Deprotonation (Rearomatization) Intermediate->Oxidation Product C2-Alkylated Product Oxidation->Product

Generalized mechanism of the Minisci reaction.
General Experimental Protocol: Minisci Alkylation of an N-Heterocycle

  • To a round-bottom flask, add the N-heterocycle (1.0 eq), the carboxylic acid (as the radical precursor, 3.0 eq), and silver nitrate (AgNO₃) (0.2 eq).

  • Dissolve the solids in a mixture of acetonitrile and water (1:1, 0.1 M) and add sulfuric acid (H₂SO₄) to adjust the pH to 1-2.

  • Heat the mixture to 60-80 °C.

  • Slowly add a solution of ammonium persulfate ((NH₄)₂S₂O₈) (3.0 eq) in water over 30 minutes.

  • Stir the reaction mixture at the same temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Radical Source (Carboxylic Acid)Expected Product (at C2)OxidantCatalystTypical Yield Range (%)
Pivalic acid2-tert-Butyl-4-methoxypyrimidine(NH₄)₂S₂O₈AgNO₃40-70% (regioisomeric mixture possible)
Cyclohexanecarboxylic acid2-Cyclohexyl-4-methoxypyrimidine(NH₄)₂S₂O₈AgNO₃40-70% (regioisomeric mixture possible)
Adamantane-1-carboxylic acid2-(Adamantan-1-yl)-4-methoxypyrimidine(NH₄)₂S₂O₈AgNO₃50-80% (regioisomeric mixture possible)

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-Chloro-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield of Suzuki coupling reactions involving 2-Chloro-4-methoxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is giving a low yield. What are the most common causes?

Low yields in Suzuki coupling reactions with this compound can stem from several factors. The C-Cl bond of this substrate is known to be less reactive than corresponding C-Br or C-I bonds, making catalyst and reaction condition selection critical.[1][2] Common issues include inefficient catalyst systems, suboptimal base or solvent choice, and the occurrence of side reactions such as dehalogenation or protodeboronation.[3][4] Catalyst deactivation by the nitrogen atom of the pyrimidine ring can also be a contributing factor.[2]

Q2: What are the recommended starting conditions for a Suzuki coupling with this compound?

For researchers starting to optimize this reaction, a good initial set of conditions would be:

  • Catalyst System: A palladium(II) precatalyst with a bulky, electron-rich phosphine ligand is often a good choice for activating aryl chlorides.[5] For instance, Pd₂(dba)₃ with a ligand like XPhos or SPhos.[5][6]

  • Base: A moderately strong inorganic base is typically effective. Potassium phosphate (K₃PO₄) is a frequently used and successful base for challenging couplings.[2][5]

  • Solvent: A mixture of an organic solvent and water is common. A 4:1 v/v mixture of 1,4-dioxane and water is a standard choice.[5]

  • Temperature: Elevated temperatures are usually required to facilitate the oxidative addition of the C-Cl bond. A starting point of 100 °C is reasonable.[5]

  • Atmosphere: It is crucial to perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation and protodeboronation.[5][7]

Q3: How can I minimize the dehalogenation of this compound?

Dehalogenation is a common side reaction where the chlorine atom is replaced by a hydrogen atom.[3] This is often caused by the formation of a palladium-hydride species.[3] To minimize this:

  • Use Anhydrous Solvents: Ensure that the solvents are thoroughly dried, as water can be a source of protons.

  • Select the Right Base: The choice of base can influence the rate of dehalogenation. It is advisable to screen different bases if dehalogenation is a significant issue.

  • Optimize Temperature: While higher temperatures can promote the desired coupling, they can also increase the rate of side reactions.[2] Careful temperature optimization is key.

  • Consider the Boronic Acid/Ester: Using boronic esters (e.g., pinacol esters) or potassium aryltrifluoroborates can sometimes be beneficial as they can be more stable and less prone to side reactions compared to boronic acids.[8]

Q4: What is protodeboronation and how can I prevent it?

Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[4] This side reaction consumes the boronic acid and reduces the overall yield. To prevent this:

  • Ensure Anhydrous Conditions: The presence of water can facilitate protodeboronation.[8]

  • Use High-Purity Boronic Acid: Impurities in the boronic acid can sometimes catalyze this side reaction.[4]

  • Optimize Base and Temperature: High temperatures and certain bases can exacerbate protodeboronation.[4]

  • Consider Boronic Acid Analogs: As with dehalogenation, using more stable boronic esters or trifluoroborates can be an effective strategy.[8]

Troubleshooting Guides

Problem: Low or No Product Formation

If you observe little to no formation of the desired coupled product, a systematic approach to troubleshooting is recommended. The following workflow can help identify the root cause of the issue.

LowYieldTroubleshooting Start Low/No Product CheckCatalyst Is the Catalyst System Active? Start->CheckCatalyst CheckConditions Are Reaction Conditions Optimal? CheckCatalyst->CheckConditions Yes SolutionCatalyst Screen Different Pd Sources & Ligands (e.g., Pd(PPh3)4, XPhos, SPhos) CheckCatalyst->SolutionCatalyst No CheckReagents Are Starting Materials Intact? CheckConditions->CheckReagents Yes SolutionConditions Optimize Temperature, Solvent & Base (e.g., Increase Temp, Screen Bases) CheckConditions->SolutionConditions No SolutionReagents Verify Purity of Boronic Acid & this compound CheckReagents->SolutionReagents No Success Improved Yield SolutionCatalyst->Success SolutionConditions->Success SolutionReagents->Success

Caption: Troubleshooting workflow for low product yield.

Problem: Presence of Significant Side Products

If your reaction is proceeding but you are observing significant byproducts, the following decision tree can help you select the appropriate corrective actions.

SideProductTroubleshooting Start Significant Side Products Observed Dehalogenation Dehalogenation Product Detected? Start->Dehalogenation Protodeboronation Protodeboronation Product Detected? Dehalogenation->Protodeboronation No SolveDehalogenation Use Anhydrous Solvents Optimize Base & Temperature Dehalogenation->SolveDehalogenation Yes Homocoupling Homocoupling of Boronic Acid? Protodeboronation->Homocoupling No SolveProtodeboronation Use Boronic Ester/Trifluoroborate Ensure Anhydrous Conditions Protodeboronation->SolveProtodeboronation Yes SolveHomocoupling Ensure Thorough Degassing Use Pd(0) Source or Efficient Precatalyst Homocoupling->SolveHomocoupling Yes Reoptimize Re-run Optimized Reaction SolveDehalogenation->Reoptimize SolveProtodeboronation->Reoptimize SolveHomocoupling->Reoptimize

Caption: Decision tree for addressing common side products.

Data Presentation: Optimizing Reaction Components

The following tables summarize the effects of different catalysts, ligands, bases, and solvents on the Suzuki coupling of chloropyrimidines, which can serve as a guide for optimizing your reaction with this compound.

Table 1: Catalyst and Ligand Screening for Suzuki Coupling of Dichloropyrimidines

CatalystLigandYield (%)NotesSource
Pd(PPh₃)₄-71Effective and commonly used for this substrate.[4]
Pd₂(dba)₃-<5Inefficient without a suitable ligand.[4]
Pd₂(dba)₃ · CHCl₃-35Moderate yield, improved over Pd₂(dba)₃.[4]

Table 2: Effect of Different Bases on Suzuki Coupling of Chloropyridines

BaseSolventTemperature (°C)Yield (%)NotesSource
Na₂CO₃H₂O/DMF6076Effective for some electron-deficient chloropyridines.[8]
K₂CO₃1,4-Dioxane/H₂O10080A common and effective base.[8]
K₃PO₄1,4-Dioxane80Good to ExcellentOften provides good yields, especially for challenging couplings.[8]
LiOᵗBuDioxane/H₂O10094A strong base, effective for exhaustive coupling of polychlorinated pyridines.[8]

Table 3: Effect of Different Solvents on Suzuki Coupling of Chloropyridines

Solvent SystemBaseTemperature (°C)Yield (%)Notes
TolueneK₃PO₄110VariesStandard non-polar solvent.
1,4-Dioxane/H₂OK₂CO₃100GoodA widely used and effective solvent system.
Ethanol/Toluene/WaterK₂CO₃55-90Good to ExcellentAlcoholic solvent mixtures can afford greater reactivity at lower temperatures.[9]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point and should be optimized for specific substrates and desired outcomes.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid or ester (1.2 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[6]

  • Ligand (if using a precatalyst, e.g., XPhos, 4-10 mol%)[5]

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv.)[5]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane and water in a 4:1 ratio)[5]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst, the ligand (if applicable), and the base (2.0 equiv.).[10]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.[2]

  • Solvent Addition: Add the degassed solvent system via syringe.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[3]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[2]

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants: This compound, Arylboronic Acid, Catalyst, Base Inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) Reagents->Inert AddSolvent Add Degassed Solvent Inert->AddSolvent HeatStir Heat to Desired Temperature with Vigorous Stirring AddSolvent->HeatStir Monitor Monitor Reaction Progress (TLC, LC-MS) HeatStir->Monitor Quench Cool and Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

References

preventing protodeboronation in 2-Chloro-4-methoxypyrimidine Suzuki reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing protodeboronation during Suzuki-Miyaura cross-coupling reactions involving 2-Chloro-4-methoxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem in the Suzuki coupling of this compound?

A1: Protodeboronation is an undesired side reaction in which the carbon-boron bond of the organoboron reagent (e.g., an arylboronic acid) is cleaved and replaced by a carbon-hydrogen bond.[1] This process consumes the boronic acid, which reduces the yield of the desired coupled product and generates a non-boronated byproduct, complicating the purification process. Heteroaromatic boronic acids, which are structurally similar to the pyrimidine core, can be particularly susceptible to this side reaction.

Q2: What are the primary factors that promote protodeboronation with this substrate?

A2: Several factors can increase the rate of protodeboronation in Suzuki reactions:

  • High Temperatures: Elevated temperatures can accelerate the decomposition of the boronic acid.[2]

  • Presence of Water: Water can act as a proton source, leading to the cleavage of the carbon-boron bond.[3]

  • Choice of Base: Strong bases, particularly hydroxides, can promote protodeboronation.[4]

  • Inefficient Catalysis: If the main Suzuki coupling reaction is slow, the boronic acid is exposed to the reaction conditions for a longer period, increasing the likelihood of decomposition.

Q3: How can I minimize protodeboronation when using this compound?

A3: To minimize protodeboronation, consider the following strategies:

  • Use a Milder Base: Weaker inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often preferred over strong bases like sodium hydroxide (NaOH).[2][5]

  • Lower the Reaction Temperature: If the catalytic system is active enough, running the reaction at a lower temperature can significantly reduce the rate of protodeboronation.

  • Use Anhydrous Conditions: Employing anhydrous solvents and ensuring all glassware is thoroughly dried can limit the availability of protons for the side reaction.

  • Utilize a More Stable Boronic Acid Derivative: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can protect it from premature decomposition.

  • Employ a Highly Active Catalyst: A more efficient palladium catalyst and ligand system can accelerate the desired Suzuki coupling, allowing it to outcompete the slower protodeboronation reaction.

Q4: Which position on a dichloropyrimidine is generally more reactive in a Suzuki coupling?

A4: For dichloropyrimidines such as 2,4-dichloropyrimidine, the chlorine at the C4 position is generally more reactive towards oxidative addition of the palladium catalyst than the chlorine at the C2 position.[6][7] This allows for selective mono-substitution at the C4-position under controlled conditions. While this compound is not a dichlorinated substrate, this highlights the differential reactivity of halogen substituents on the pyrimidine ring.

Troubleshooting Guide

Problem: Low yield of the desired product and significant formation of the protodeboronated byproduct.

Potential Cause Troubleshooting Steps
Reaction temperature is too high. Decrease the reaction temperature in 10-20 °C increments. Consider using a more active catalyst system if lower temperatures result in a sluggish reaction.
The base is too strong. Switch from strong bases (e.g., NaOH, KOH) to milder bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[5]
Presence of excess water. Use anhydrous solvents and dry glassware thoroughly. If the reaction requires a co-solvent, minimize the amount of water.
The boronic acid is unstable. Consider converting the boronic acid to its corresponding pinacol ester to increase stability.
Inefficient catalyst system. Screen different palladium catalysts and phosphine ligands. Bulky, electron-rich ligands can often improve the efficiency of the coupling with chloro-heteroaromatics.[8]
Reaction time is too long. Monitor the reaction progress by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.

Data Presentation

The following table summarizes the yields for the Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid under various conditions. While not the exact substrate, these results provide valuable insights into the effects of different parameters on the reaction outcome for a closely related chloropyrimidine system.

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃1,4-Dioxane1002471[6][9]
Pd(PPh₃)₄K₂CO₃Toluene1002455[6][9]
Pd(PPh₃)₄K₂CO₃DMF1002443[6][9]
Pd(PPh₃)₄K₂CO₃THF602424[6][9]
Pd₂(dba)₃-1,4-Dioxane10024<5[2]
Pd₂(dba)₃·CHCl₃-1,4-Dioxane1002435[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv.)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the flask or vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Cycle Pd0 Pd(0)Ln ArPdCl Ar-Pd(II)-Cl(Ln) Pd0->ArPdCl Oxidative Addition ArPdOH Ar-Pd(II)-OH(Ln) ArPdCl->ArPdOH Metathesis ArPdAr_prime Ar-Pd(II)-Ar'(Ln) ArPdOH->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Product Ar-Ar' (Coupled Product) ArPdAr_prime->Product Reductive Elimination ArCl 2-Chloro-4-methoxy- pyrimidine (Ar-Cl) ArCl->ArPdCl Ar_prime_BOH2 Arylboronic Acid (Ar'-B(OH)2) Ar_prime_BOH3 Ar'-B(OH)3- Ar_prime_BOH2->Ar_prime_BOH3 Protodeboronation Ar'-H (Protodeboronation) Ar_prime_BOH2->Protodeboronation Protodeboronation (Side Reaction) Ar_prime_BOH3->ArPdAr_prime Base Base (e.g., K3PO4) Base->ArPdOH Base->Ar_prime_BOH3 H_source H+ Source (e.g., H2O) H_source->Protodeboronation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction and the competing protodeboronation pathway.

Troubleshooting_Workflow Start Low Yield / High Protodeboronation CheckTemp Is Temperature > 80°C? Start->CheckTemp LowerTemp Action: Lower Temperature (e.g., 60-80°C) CheckTemp->LowerTemp Yes CheckBase Is a Strong Base (e.g., NaOH) Used? CheckTemp->CheckBase No LowerTemp->CheckBase ChangeBase Action: Switch to Milder Base (e.g., K3PO4, K2CO3) CheckBase->ChangeBase Yes CheckCatalyst Is the Reaction Sluggish? CheckBase->CheckCatalyst No ChangeBase->CheckCatalyst OptimizeCatalyst Action: Screen More Active Catalysts/Ligands CheckCatalyst->OptimizeCatalyst Yes CheckBoronicAcid Is Boronic Acid Unstable? CheckCatalyst->CheckBoronicAcid No OptimizeCatalyst->CheckBoronicAcid UseEster Action: Use Boronic Ester (e.g., Pinacol Ester) CheckBoronicAcid->UseEster Yes End Improved Yield CheckBoronicAcid->End No UseEster->End

Caption: A troubleshooting workflow for addressing protodeboronation in Suzuki reactions.

References

troubleshooting low yield in Buchwald-Hartwig amination of chloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of chloropyrimidines. The content is structured to address specific experimental issues with practical solutions, supported by data and protocols.

Troubleshooting Guides

Q1: My Buchwald-Hartwig reaction with a chloropyrimidine is showing low to no conversion. What are the most common causes and what should I check first?

Low or no conversion in the amination of chloropyrimidines is a frequent issue, primarily because aryl chlorides are less reactive than the corresponding bromides or iodides.[1][2] The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.[1][3]

Initial Troubleshooting Steps:

  • Catalyst System Integrity:

    • Palladium Source: Ensure your palladium source is active. Pd(OAc)₂ can be unreliable; consider using a pre-catalyst (e.g., a G3 or G4 palladacycle) which forms the active Pd(0) species more cleanly and efficiently.[1][2]

    • Ligand Choice: Bulky, electron-rich phosphine ligands are essential for activating C-Cl bonds.[4][5] Standard ligands like PPh₃ are often ineffective.[1] Consider sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or ferrocene-based ligands.[1][4][5]

    • Catalyst Loading: For challenging chloropyrimidines, you may need to increase the catalyst loading from the typical 1-2 mol% to as high as 5 mol%.[1]

  • Reaction Conditions:

    • Temperature: These reactions often require elevated temperatures, typically in the 80-110 °C range, to facilitate the difficult oxidative addition.[1][4]

    • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[1][4] Oxygen can deactivate the Pd(0) catalyst.[1]

    • Solvent Purity: Use dry, degassed solvents.[1][2] Water and oxygen can interfere with the catalytic cycle.[1][4] Common solvents include toluene, 1,4-dioxane, and THF.[1]

  • Base Selection:

    • A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base.[1][4]

    • If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely require a more active catalyst system and higher temperatures.[1][3][4]

Q2: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) on my pyrimidine ring. How can I suppress this side reaction?

Hydrodehalogenation is a common side reaction where the aryl chloride is reduced instead of aminated.[1] This often occurs when the reductive elimination of the desired product is slow, allowing for competing pathways like β-hydride elimination.[6]

Strategies to Minimize Hydrodehalogenation:

  • Ligand Selection: Certain ligands are more prone to promoting hydrodehalogenation. Screening different bulky biarylphosphine ligands can help identify one that favors the desired C-N bond formation.

  • Base Purity: Ensure the base is anhydrous and of high purity.[1] Some sources of NaOtBu can contain traces of sodium hydroxide or moisture, which can exacerbate the problem.[1]

  • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired coupling pathway.[1]

  • Strictly Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried.[1]

Q3: How do I achieve regioselective amination on a dichloropyrimidine (e.g., 2,4-dichloropyrimidine)?

Achieving regioselectivity is a significant challenge. Generally, the chlorine at the 2- and 4-positions of a pyrimidine ring are both activated towards nucleophilic attack and oxidative addition due to the electron-withdrawing nature of the ring nitrogens.[1]

Factors Influencing Regioselectivity:

  • Electronic Effects: The nitrogen atoms in the pyrimidine ring withdraw electron density, making the C2 and C4 positions electron-deficient and susceptible to reaction.[1] Often, the C4 position is favored for substitution.[7]

  • Steric Hindrance: The steric environment around the chlorine atoms can influence the approach of the palladium catalyst and the amine.

  • Reaction Conditions: The choice of catalyst, ligand, base, and solvent can all impact the regioselectivity.[7] For some substrates, a palladium-catalyzed reaction with LiHMDS as the base has shown high selectivity for the C4-position with secondary amines.[7] Interestingly, for aromatic amines, the C4-amination can sometimes proceed with high regioselectivity even without a catalyst.[7]

Q4: My substrate or product is sensitive to the strong base (NaOtBu). What are my alternatives?

If your substrate contains base-sensitive functional groups (e.g., esters, nitro groups), strong bases like NaOtBu or KOtBu can cause decomposition.[3][8]

Alternative Base Strategies:

  • Weaker Inorganic Bases: Weaker bases such as Cs₂CO₃, K₃PO₄, or K₂CO₃ can be used.[3] However, this often requires more forcing conditions, such as higher temperatures or a more active catalyst system, to achieve good yields.[4][8]

  • Solvent Choice with Weaker Bases: Bases like Cs₂CO₃ or K₃PO₄ have poor solubility in toluene.[1] A more polar solvent like DMF or a solvent mixture may be necessary to improve their effectiveness.[1]

  • Soluble Organic Bases: In some cases, soluble organic bases like DBU can be used, though they are generally less effective for challenging substrates.[1][9]

Frequently Asked Questions (FAQs)

Why are chloropyrimidines challenging substrates for Buchwald-Hartwig amination?

Chloropyrimidines can be challenging for two main reasons:

  • C-Cl Bond Strength: The carbon-chlorine bond is stronger and less reactive than C-Br or C-I bonds. This makes the initial oxidative addition step, which is often rate-limiting, more difficult and typically requires more reactive catalysts and higher temperatures.[10]

  • The "Pyridyl Problem": The nitrogen atom(s) in the pyrimidine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[10] This can slow down or completely stall the catalytic cycle.

How do I select the appropriate ligand for my reaction?

The choice of ligand is critical for a successful reaction with chloropyrimidines.[4]

  • General Rule: For unactivated aryl chlorides like chloropyrimidines, bulky and electron-rich biaryl monophosphine ligands are generally the most effective.[4][5]

  • Examples of Effective Ligands: Ligands such as XPhos, SPhos, RuPhos, and BrettPhos have been shown to be highly effective for these types of couplings.[4][5]

  • Amine Type: The specific amine being used can also influence the optimal ligand choice. For instance, ligands like BrettPhos have been developed for coupling primary amines, while RuPhos is often used for secondary amines.[8]

What are the most common side reactions to be aware of?

Besides low conversion, the most common side reactions include:

  • Hydrodehalogenation: The replacement of the chloro group with a hydrogen atom.[10]

  • Homocoupling: The coupling of two molecules of the amine or two molecules of the chloropyrimidine. This is often promoted by the presence of oxygen.[10]

Is a glovebox absolutely necessary for setting up these reactions?

While a glovebox is ideal, it is not strictly necessary if proper care is taken. The key is to maintain a strictly inert atmosphere throughout the reaction setup and duration.[1]

  • Technique: Use Schlenk techniques with an argon or nitrogen manifold.

  • Reagent Purity: Use anhydrous, degassed solvents and ensure all solid reagents are thoroughly dried.[1][4] Oxygen and water can significantly hinder the reaction by deactivating the catalyst.[1]

Data Presentation

Table 1: Comparative Data on Buchwald-Hartwig Amination of 2-Chloropyrimidines

The following table summarizes various conditions reported in the literature for the Buchwald-Hartwig amination of different 2-chloropyrimidine substrates. This data can serve as a guide for selecting starting conditions.

2-Chloropyrimidine SubstrateAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
2-ChloropyrimidineMorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene100>95
2-Chloro-4-phenylpyrimidineAnilinePd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane11088
2-Chloro-5-ethylpyrimidineSubstituted AminePd₂(dba)₃ (1)XPhos (2)Cs₂CO₃ (1.5)Toluene10092
4,6-Dichloro-2-methylpyrimidineBenzylaminePd₂(dba)₃ (2)RuPhos (4)KOtBu (1.4)Toluene8075
2,4-DichloropyrimidinePiperidinePd(OAc)₂ (2)dppb (2)LiHMDS (1.0)THF-2094 (C4-selective)[7]

Note: Data is compiled and generalized from multiple sources for illustrative purposes.[4][7][11] Yields are highly substrate-dependent.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of a Chloropyrimidine

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add the chloropyrimidine (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).[4]

    • Add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).[4]

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.[4]

  • Reagent Addition:

    • Add the amine (1.2 mmol, 1.2 equiv) via syringe if it is a liquid, or as a solid if applicable.

    • Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL) via syringe.[4]

  • Reaction Execution:

    • Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80-110 °C).[4]

    • Stir the reaction mixture vigorously. For heterogeneous mixtures with inorganic bases, good agitation is crucial.[1]

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired aminated pyrimidine.

Mandatory Visualization

Troubleshooting_Workflow start Low Yield or No Reaction catalyst_check Step 1: Verify Catalyst System start->catalyst_check sub_catalyst1 Use Pre-catalyst (e.g., G3/G4)? [Pd(OAc)2 can be unreliable] catalyst_check->sub_catalyst1  Check conditions_check Step 2: Assess Reaction Conditions sub_conditions1 Temperature Sufficiently High? (Typically 80-110 °C) conditions_check->sub_conditions1  Check reagent_check Step 3: Check Reagent Quality sub_reagent1 Solvent Anhydrous & Degassed? reagent_check->sub_reagent1  Check optimization Step 4: Systematic Optimization sub_optimization1 Screen Ligands optimization->sub_optimization1 success Improved Yield sub_catalyst2 Using Bulky, Electron-Rich Ligand? (e.g., XPhos, RuPhos) sub_catalyst1->sub_catalyst2 sub_catalyst3 Increase Catalyst Loading? (Try up to 5 mol%) sub_catalyst2->sub_catalyst3 sub_catalyst3->conditions_check If still low yield sub_conditions2 Strictly Inert Atmosphere? (Ar or N2) sub_conditions1->sub_conditions2 sub_conditions3 Using Strong, Non-nucleophilic Base? (e.g., NaOtBu) sub_conditions2->sub_conditions3 sub_conditions3->reagent_check If still low yield sub_reagent2 Base Anhydrous & High Purity? sub_reagent1->sub_reagent2 sub_reagent2->optimization If still low yield sub_optimization2 Screen Solvents sub_optimization1->sub_optimization2 sub_optimization3 Screen Bases sub_optimization2->sub_optimization3 sub_optimization3->success

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(Cl) pd0->oa_complex Ar-Cl oa_label Oxidative Addition amine_complex [L-Pd(II)(Ar)(R₂NH)]⁺Cl⁻ oa_complex->amine_complex R₂NH lc_label Ligand Coordination amido_complex L-Pd(II)(Ar)(NR₂) amine_complex->amido_complex + Base deprot_label Deprotonation (-Base-H⁺Cl⁻) amido_complex->pd0 product Ar-NR₂ amido_complex->product re_label Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Technical Support Center: Nucleophilic Substitution of 2-Chloro-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nucleophilic substitution of 2-Chloro-4-methoxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during nucleophilic substitution of this compound?

A1: The most frequently encountered side products in this reaction include:

  • 2,4-Disubstituted Pyrimidine: This occurs when the nucleophile substitutes not only the intended chlorine atom at the 2-position but also the methoxy group at the 4-position.

  • Hydrolysis Product (4-methoxy-pyrimidin-2-ol): If water is present in the reaction mixture, it can act as a nucleophile, leading to the hydrolysis of the chloro group and the formation of the corresponding pyrimidinol.

  • Isomeric Substitution Product: Although the chlorine at the 2-position is generally more reactive, under certain conditions, substitution at the 4-position can occur, leading to a mixture of isomers.[1]

Q2: How can I minimize the formation of the 2,4-disubstituted side product?

A2: To minimize disubstitution, it is crucial to control the reaction stoichiometry and conditions. Using a stoichiometric amount of the nucleophile (or a slight excess) is recommended. Additionally, running the reaction at a lower temperature and for a shorter duration can help improve selectivity for the monosubstituted product.[2]

Q3: What are the best practices to avoid hydrolysis of this compound?

A3: To prevent hydrolysis, it is essential to work under anhydrous conditions. This includes using dry solvents, flame-drying glassware, and running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q4: How can I monitor the progress of the reaction and the formation of side products?

A4: Thin Layer Chromatography (TLC) is a convenient method for real-time monitoring of the reaction.[2][3] For more detailed analysis and quantification of the product and side products, High-Performance Liquid Chromatography (HPLC) is recommended.[3] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for the structural confirmation of the final product and any isolated side products.[4][5][6]

Troubleshooting Guides

Issue 1: Low Yield of the Desired 2-Substituted-4-methoxypyrimidine

Low product yield is a common issue that can be attributed to several factors. The following table provides potential causes and their solutions.

Potential Cause Recommended Solution
Incomplete ReactionMonitor the reaction by TLC until the starting material is consumed. If the reaction stalls, consider a moderate increase in temperature or a longer reaction time.
Degradation of Starting Material or ProductIf TLC or HPLC analysis shows the formation of multiple unknown spots, the reaction temperature might be too high. Try running the reaction at a lower temperature for a longer duration.
Suboptimal Reaction ConditionsThe choice of solvent and base can significantly impact the reaction outcome. Screen different solvent and base combinations to find the optimal conditions for your specific nucleophile.
Presence of WaterEnsure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere to prevent hydrolysis of the starting material.
Issue 2: Formation of Significant Amounts of 2,4-Disubstituted Pyrimidine

The formation of a disubstituted byproduct reduces the yield of the desired product and complicates purification.

Potential Cause Recommended Solution
Excess NucleophileUse a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the nucleophile.
High Reaction TemperatureHigher temperatures can promote the less favorable substitution at the 4-position. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
Prolonged Reaction TimeOnce the formation of the desired product is complete (as monitored by TLC), work up the reaction promptly to avoid further substitution.
Issue 3: Presence of the Hydrolysis Product (4-methoxy-pyrimidin-2-ol)

The presence of the hydrolysis product indicates that water has contaminated the reaction.

Potential Cause Recommended Solution
Wet Solvents or ReagentsUse freshly dried solvents and ensure all reagents are anhydrous.
Exposure to Atmospheric MoistureFlame-dry all glassware before use and conduct the reaction under a positive pressure of an inert gas like nitrogen or argon.

Experimental Protocols

General Protocol for Nucleophilic Amination of this compound

This protocol provides a general procedure for the reaction of this compound with an amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile (1.1 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or DMF)

  • Base (e.g., Triethylamine or Diisopropylethylamine, 1.5 equivalents)

  • Flame-dried round-bottom flask with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard workup and purification reagents and equipment

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent.

  • Add the base to the stirred solution.

  • Slowly add the amine nucleophile to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or heat as required. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction Pathway and Potential Side Products

G A This compound B Desired Product: 2-Substituted-4-methoxypyrimidine A->B + Nucleophile (Controlled Conditions) C Side Product 1: 2,4-Disubstituted Pyrimidine A->C + Excess Nucleophile / High Temperature D Side Product 2: 4-methoxy-pyrimidin-2-ol (Hydrolysis Product) A->D + H2O

Caption: Reaction scheme showing the desired product and major side products.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Completion Is the reaction complete by TLC? Start->Check_Completion Incomplete Increase reaction time or temperature Check_Completion->Incomplete No Check_Side_Products Are there significant side products? Check_Completion->Check_Side_Products Yes Incomplete->Check_Side_Products Optimize_Stoichiometry Adjust nucleophile stoichiometry Check_Side_Products->Optimize_Stoichiometry Yes (Disubstitution) Optimize_Temp Lower reaction temperature Check_Side_Products->Optimize_Temp Yes (Degradation) Check_Hydrolysis Is the hydrolysis product present? Check_Side_Products->Check_Hydrolysis No End Yield Improved Optimize_Stoichiometry->End Optimize_Temp->End Use_Anhydrous Ensure anhydrous conditions Check_Hydrolysis->Use_Anhydrous Yes Check_Hydrolysis->End No Use_Anhydrous->End

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Purification of 2-Aryl-4-Methoxypyrimidines by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 2-aryl-4-methoxypyrimidines using column chromatography.

Troubleshooting Guide

Problem: My 2-aryl-4-methoxypyrimidine is not moving off the baseline on the TLC plate, even with highly polar solvent systems.

Possible Causes & Solutions:

  • Compound Polarity: The compound may be excessively polar for standard normal-phase chromatography.

    • Solution: Consider using a more aggressive polar solvent system, such as methanol in dichloromethane. A stock solution of 10% ammonium hydroxide in methanol, used at 1-10% in dichloromethane, can be effective for moving highly polar compounds, especially those with amine functionalities.[1][2] If this fails, reverse-phase chromatography may be a more suitable purification method.

  • Interaction with Silica Gel: The pyrimidine nitrogen atoms can interact strongly with the acidic silica gel, impeding elution.

    • Solution: Deactivate the silica gel by pre-treating it with a base like triethylamine. You can either wash the packed column with a solvent mixture containing a small percentage (0.1-1%) of triethylamine before loading your sample or include a small amount of triethylamine in the eluent.[3] Alternatively, using a different stationary phase, such as neutral or basic alumina, can mitigate this issue.[4][5][6]

Problem: My compound streaks on the TLC plate and during column chromatography.

Possible Causes & Solutions:

  • Compound Instability: The 2-aryl-4-methoxypyrimidine might be degrading on the acidic silica gel.

    • Solution: Assess the stability of your compound by running a 2D TLC. If degradation is observed, switch to a less acidic stationary phase like neutral alumina or deactivated silica gel.[4][7]

  • Sample Overload: Applying too much sample to the TLC plate or column can lead to streaking.

    • Solution: Reduce the concentration of the sample spotted on the TLC plate. For column chromatography, decrease the amount of crude material loaded onto the column.[8]

  • Inappropriate Solvent: The chosen solvent system may not be optimal for your compound.

    • Solution: Experiment with different solvent systems. Sometimes, the wrong choice of solvent can encourage streaking, especially if the compound has poor solubility in the eluent.[7] Adding a small amount of a modifier like triethylamine or acetic acid to the mobile phase can sometimes improve peak shape.[8]

Problem: The separation of my desired product from impurities is poor, with significant co-elution.

Possible Causes & Solutions:

  • Inadequate Solvent System: The polarity of the eluent may not be optimal to resolve the components of the mixture.

    • Solution: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on TLC, with good separation from impurities.[4][9] If the spots are too close, try a different solvent system. A common and effective system for pyrimidine derivatives is a mixture of hexane and ethyl acetate.[4][9]

  • Isocratic Elution is Insufficient: For complex mixtures, a single solvent system may not be effective.

    • Solution: Employ a gradient elution, where the polarity of the mobile phase is gradually increased during the separation. This can help to first elute less polar impurities, followed by your compound of interest.[5][8]

  • Poorly Packed Column: Channels, cracks, or air bubbles in the stationary phase can lead to uneven solvent flow and poor separation.[8]

    • Solution: Ensure the column is packed uniformly using a slurry method and that the silica bed is never allowed to run dry.[8]

Problem: I am experiencing low or no recovery of my compound from the column.

Possible Causes & Solutions:

  • Compound Decomposition: The compound may be unstable on silica gel.

    • Solution: As mentioned previously, test for stability using 2D TLC and consider using an alternative stationary phase if necessary.[4][7]

  • Solvent System is Not Polar Enough: The eluent may not be strong enough to wash your compound off the column.

    • Solution: If your compound's Rf value on TLC is very low, you need to increase the polarity of your eluent.[4]

  • Compound Eluted in the Solvent Front: If the solvent system is too polar, the compound may have eluted very quickly.

    • Solution: Always collect and analyze the first few fractions by TLC.[4]

  • Dilute Fractions: The compound may have eluted, but the fractions are too dilute to be detected.

    • Solution: Try concentrating the fractions in the expected elution range and re-analyzing them.[1][7]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for selecting a solvent system for the purification of a 2-aryl-4-methoxypyrimidine?

A common and effective starting point is a mixture of hexane and ethyl acetate.[4][9] You can determine the optimal ratio by running TLC plates with varying proportions of these solvents. Aim for an Rf value of 0.2-0.4 for your target compound to achieve good separation on the column.[4][9] Other systems, such as dichloromethane/methanol, can also be used, particularly for more polar compounds.[2][9]

Q2: Should I use wet or dry loading for my sample?

The choice between wet and dry loading depends on the solubility of your crude product.

  • Wet Loading: If your compound is readily soluble in the initial eluent, dissolve it in a minimal amount of this solvent and carefully apply it to the top of the silica bed.[4][9]

  • Dry Loading: If your compound has poor solubility in the eluent or if you need to use a more polar solvent for dissolution, dry loading is recommended.[9][10] To do this, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent until you have a dry, free-flowing powder. This powder can then be carefully added to the top of the column.[4][10]

Q3: Can I use an alternative to silica gel for the stationary phase?

Yes, if your 2-aryl-4-methoxypyrimidine is sensitive to the acidic nature of silica gel, you can use a less acidic stationary phase like neutral or basic alumina.[4][6]

Q4: Is recrystallization a viable alternative to column chromatography for purifying 2-aryl-4-methoxypyrimidines?

Recrystallization can be a very effective and cost-efficient purification method for solid compounds.[9] The key is to find a suitable solvent or solvent system in which your compound is highly soluble at elevated temperatures but sparingly soluble at cooler temperatures. Common solvents for pyrimidine derivatives include ethanol, methanol, and ethyl acetate, or mixtures thereof.[9]

Data Presentation

ParameterTypical Range/ValueNotes
Stationary Phase Silica Gel (most common), Alumina (neutral or basic)Alumina can be beneficial for acid-sensitive compounds.[4][6]
Mobile Phase (Eluent) Hexane/Ethyl Acetate, Dichloromethane/MethanolThe ratio is determined by TLC analysis.[2][9]
Target Rf on TLC 0.2 - 0.4Provides optimal separation in column chromatography.[4][9]
Silica Gel to Crude Product Ratio (by weight) 20:1 to 50:1A higher ratio is used for more difficult separations.[6]
Dry Loading Silica to Crude Product Ratio (by weight) 10:1 to 20:1For adsorbing the sample onto silica before loading.[4][10]

Note: Explicit quantitative data on purity and recovery yields for 2-aryl-4-methoxypyrimidines are often not extensively detailed in the literature, underscoring the necessity for thorough experimental documentation.[9]

Experimental Protocols

Protocol: General Column Chromatography Purification of a 2-Aryl-4-Methoxypyrimidine

  • Solvent System Selection:

    • Develop an appropriate solvent system using Thin-Layer Chromatography (TLC).

    • Test various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).

    • The ideal system will give the target compound an Rf value of approximately 0.2-0.4 and show clear separation from impurities.[4][9]

  • Column Packing:

    • Secure a glass column vertically.

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

    • Drain the excess solvent until the level is just above the sand, ensuring the column never runs dry.[9][11]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude 2-aryl-4-methoxypyrimidine in a suitable solvent (e.g., dichloromethane).

    • Add silica gel (approximately 10-20 times the mass of the sample) to the solution.[10]

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a dry, free-flowing powder is obtained.[4][10]

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • If using flash chromatography, apply positive pressure to achieve a steady flow rate.

    • For gradient elution, start with a low polarity mobile phase and gradually increase the proportion of the more polar solvent.

  • Fraction Collection:

    • Collect the eluate in a series of labeled test tubes or vials.

  • Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-aryl-4-methoxypyrimidine.[9]

Mandatory Visualization

TroubleshootingWorkflow start Start: Purification Issue check_tlc Analyze TLC Results start->check_tlc no_movement Compound at Baseline? check_tlc->no_movement streaking Streaking Observed? no_movement->streaking No increase_polarity Increase Eluent Polarity (e.g., add MeOH) no_movement->increase_polarity Yes poor_sep Poor Separation? streaking->poor_sep No check_stability Check Stability (2D TLC) streaking->check_stability Yes low_yield Low/No Recovery? poor_sep->low_yield No optimize_rf Optimize Rf to 0.2-0.4 poor_sep->optimize_rf Yes check_stability2 Check Stability (2D TLC) low_yield->check_stability2 Yes end_node Purification Optimized low_yield->end_node No change_stationary Use Alumina or Deactivated Silica increase_polarity->change_stationary If still no movement increase_polarity->end_node change_stationary->end_node check_stability->change_stationary If unstable reduce_load Reduce Sample Load check_stability->reduce_load reduce_load->end_node gradient Use Gradient Elution optimize_rf->gradient optimize_rf->end_node repack Repack Column gradient->repack If still poor gradient->end_node repack->end_node check_front Check Solvent Front Fractions check_stability2->check_front concentrate Concentrate Fractions check_front->concentrate concentrate->end_node

References

Technical Support Center: Recrystallization of Substituted Pyrimidine Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the recrystallization of substituted pyrimidine products. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide provides systematic solutions to common problems encountered during the recrystallization of substituted pyrimidine compounds.

Issue 1: The Compound Fails to Crystallize Upon Cooling

  • Possible Cause: The solution is not sufficiently supersaturated.[1]

    • Solution: The concentration of the pyrimidine compound may be too low. Try to concentrate the solution by evaporating some of the solvent and then allow it to cool again.[1][2] If this fails, the solvent can be completely removed by rotary evaporation to recover the crude solid for another attempt.[1][2]

  • Possible Cause: The chosen solvent is inappropriate.

    • Solution: The compound may be too soluble in the selected solvent, even at low temperatures.[1] The ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[3] It's recommended to experiment with different solvents or solvent mixtures.[1]

  • Possible Cause: Inhibition of nucleation.

    • Solution 1: Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the solution's surface. This creates nucleation sites for crystal growth to begin.[1][4]

    • Solution 2: Seeding: Introduce a "seed crystal" of the pure compound into the solution to initiate crystallization.[1][4]

    • Solution 3: Evaporation: Dip a glass rod into the solution, let the solvent evaporate to leave a thin residue of crystals, and then re-introduce the rod into the solution.[1]

Issue 2: The Compound "Oils Out" Instead of Forming Crystals

  • Possible Cause: High solubility in the chosen solvent.[1]

    • Solution: Switch to a "poorer" solvent in which the compound has lower solubility.[1] Solvents with functional groups similar to the compound often lead to high solubility, so consider alternatives.[1][5]

  • Possible Cause: The solution is being cooled too rapidly.

    • Solution: Allow the solution to cool at a slower rate.[1] Insulating the flask, for instance by covering it with an inverted beaker, can help achieve this.[1]

  • Possible Cause: Presence of impurities.

    • Solution: Impurities can disrupt the formation of a crystal lattice.[1] Ensure the starting material is as pure as possible before recrystallization. Techniques like column chromatography might be necessary for pre-purification.[1]

Issue 3: Crystals Form Too Quickly, Resulting in Small or Impure Crystals

  • Possible Cause: The solution is too concentrated.

    • Solution: Reheat the solution and add a small amount of additional solvent to slightly decrease the concentration. This will keep the compound in solution longer during cooling, promoting slower and more controlled crystal growth.[1][4]

  • Possible Cause: The solvent has a very steep solubility curve for the pyrimidine compound in relation to temperature.

    • Solution: Experiment with different solvents or solvent mixtures to find a system that allows for more gradual crystal formation.[1]

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing my substituted pyrimidine product?

A1: The ideal solvent is one where your compound is very soluble at high temperatures but has low solubility at room temperature or colder.[3] You can test this by observing if your compound dissolves when heated in a small amount of the solvent and then precipitates upon cooling. Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and mixtures such as hexane/acetone or hexane/THF.[1][3]

Q2: What is the impact of temperature on the recrystallization of pyrimidines?

A2: Temperature plays a crucial role as the solubility of pyrimidine compounds generally increases with temperature.[6][7] This principle is the foundation of cooling recrystallization, where a hot, saturated solution is cooled to induce crystal formation.[1] The rate of cooling is also important; slower cooling typically results in larger and purer crystals.[1]

Q3: How can I recrystallize a pyrimidine derivative that is only soluble in high-boiling point solvents like DMF or DMSO?

A3: For compounds that are only soluble in high-boiling point solvents, anti-solvent vapor diffusion is a very effective technique.[1] In this method, the pyrimidine derivative is dissolved in a minimal amount of the high-boiling point solvent (e.g., DMF) in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile anti-solvent (a solvent in which the compound is insoluble, such as diethyl ether or pentane). The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting gradual crystal growth.[1]

Data Presentation

Table 1: Common Solvents for Pyrimidine Recrystallization

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Ethanol7824.5A versatile and commonly used polar protic solvent.[3][8]
Methanol6532.7Another common polar protic solvent, often used for more polar pyrimidines.[3][9]
Ethyl Acetate776.0A moderately polar solvent, good for a range of pyrimidine derivatives.[3]
Acetone5620.7A polar aprotic solvent, often used in solvent mixtures.[8]
Water10080.1Suitable for highly polar or salt forms of pyrimidines.[3]
Hexane691.9A non-polar solvent, typically used as the "anti-solvent" in solvent pairs.[8]
N,N-Dimethylformamide (DMF)15336.7A high-boiling point polar aprotic solvent, useful for poorly soluble compounds.[9][10]
Dichloromethane (DCM)409.1A volatile solvent, often used as an anti-solvent in vapor diffusion.[1]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most common method and is suitable for pyrimidine compounds that are significantly more soluble in a given solvent at its boiling point than at room temperature.[3]

  • Dissolution: Place the impure substituted pyrimidine in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring to dissolve the compound completely. If the compound does not fully dissolve, add small portions of hot solvent until a clear solution is obtained.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[3]

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Subsequently, you can place it in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[3][8]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[3]

Protocol 2: Two-Solvent (Solvent-Pair) Recrystallization

This method is useful when no single solvent has the ideal solubility characteristics. It involves a "good" solvent in which the pyrimidine is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. The two solvents must be miscible.

  • Dissolution: Dissolve the impure pyrimidine in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.

  • Clarification: Add a few drops of the hot "good" solvent to just re-dissolve the precipitate, resulting in a clear, saturated solution.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 3-6 from the single-solvent protocol, using an ice-cold mixture of the two solvents in the same composition for washing.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification & Crystallization cluster_isolation Isolation & Drying start Impure Pyrimidine Compound dissolve Add minimal hot solvent start->dissolve dissolved Completely dissolved solution dissolve->dissolved cool_rt Slow cooling to room temp dissolved->cool_rt cool_ice Cool in ice bath cool_rt->cool_ice filtration Vacuum filtration cool_ice->filtration wash Wash with cold solvent filtration->wash dry Dry crystals wash->dry end Pure Pyrimidine Crystals dry->end

Caption: General workflow for single-solvent recrystallization.

Troubleshooting_Tree cluster_troubleshooting Troubleshooting Steps start Recrystallization Attempt outcome Crystals Form? start->outcome success Successful Purification outcome->success Yes failure No Crystals or Oiling Out outcome->failure No check_conc Concentrate Solution failure->check_conc slow_cooling Slower Cooling failure->slow_cooling If oiling out induce_nucleation Scratch/Seed check_conc->induce_nucleation Still no crystals change_solvent Change Solvent induce_nucleation->change_solvent Still no crystals slow_cooling->change_solvent Still oils out

Caption: A decision tree for troubleshooting common recrystallization failures.

References

catalyst and ligand screening for 2-Chloro-4-methoxypyrimidine cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in catalyst and ligand screening for the cross-coupling of 2-Chloro-4-methoxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reactions are most suitable for the functionalization of this compound?

A1: The most common and effective cross-coupling reactions for this compound are the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira reactions. The choice of reaction is determined by the desired bond formation:

  • Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon (C-C) bonds with aryl or vinyl boronic acids/esters.

  • Buchwald-Hartwig Amination: Used for creating carbon-nitrogen (C-N) bonds with a variety of primary and secondary amines.[1][2]

  • Sonogashira Coupling: Employed for the formation of carbon-carbon (C-C) bonds with terminal alkynes.[1]

Q2: How does the 4-methoxy group affect the reactivity of this compound?

A2: The methoxy group at the C4 position is an electron-donating group. This increases the electron density of the pyrimidine ring, which can slightly decrease the reactivity of the C-Cl bond towards oxidative addition compared to an unsubstituted chloropyrimidine.[1] However, with appropriate catalyst selection, successful coupling can be readily achieved.

Q3: What are the most common side reactions, and how can they be minimized?

A3: Common side reactions include protodeboronation (in Suzuki coupling), homocoupling, and hydrodehalogenation.

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, often promoted by aqueous bases and high temperatures. To minimize this, use fresh, high-purity boronic acid and consider screening different bases.[1]

  • Homocoupling: The undesired reaction of two molecules of the same coupling partner. For Suzuki reactions, this can be caused by the presence of oxygen, which can be mitigated by ensuring a thoroughly degassed reaction mixture and using an inert atmosphere.[1]

  • Hydrodehalogenation: The replacement of the chlorine atom with hydrogen. This can be minimized by optimizing the reaction conditions, particularly the choice of catalyst and ligand.

Q4: Can microwave irradiation be beneficial for these reactions?

A4: Yes, microwave-assisted synthesis can be highly effective. It often leads to significantly shorter reaction times and can improve yields, sometimes with lower catalyst loading.[3]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Q: My cross-coupling reaction is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

A: Low yield is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Inactive Catalyst: The palladium catalyst, especially the active Pd(0) species, can be sensitive to air and moisture.

  • Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical for the activation of the C-Cl bond.

    • Solution: Systematically screen reaction parameters. This includes trying different classes of ligands (e.g., bulky biarylphosphines like SPhos or XPhos for challenging couplings), screening various bases (e.g., K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu, LHMDS for Buchwald-Hartwig), and testing different solvents (e.g., 1,4-dioxane, toluene, THF).[1] Gradually increasing the temperature in 10-20°C increments may also improve the yield.[1]

  • Poor Reagent Quality: Impurities in starting materials, reagents, or solvents can inhibit the catalyst.

    • Solution: Use high-purity this compound, coupling partner, and base. Ensure solvents are anhydrous and properly degassed.[2] Amines for Buchwald-Hartwig reactions should be purified if necessary.

Problem 2: Formation of Significant Byproducts

Q: I am observing significant byproduct formation in my reaction mixture. How can I identify and minimize these?

A: The formation of byproducts such as homocoupled products or hydrodehalogenated starting material can reduce the yield of the desired product and complicate purification.

Potential Causes & Solutions:

  • Homocoupling of Boronic Acids (Suzuki): Often caused by the presence of oxygen or the use of Pd(II) precatalysts that are not efficiently reduced.

    • Solution: Ensure the reaction is set up under a strict inert atmosphere with thoroughly degassed solvents. Using a Pd(0) source like Pd(PPh₃)₄ or an efficient precatalyst can minimize this side reaction.[1]

  • Hydrodehalogenation: The premature reduction of the C-Cl bond.

    • Solution: This can be influenced by the ligand and base combination. Screening different ligands or using a milder base might be beneficial.

  • Decomposition of Starting Materials or Product: The reaction conditions may be too harsh for the substrates.

    • Solution: Consider lowering the reaction temperature and monitoring the reaction closely to stop it once the starting material is consumed.[1]

Data Presentation: Catalyst and Ligand Screening

The following tables summarize yields from catalyst and ligand screening for Suzuki-Miyaura coupling on analogous 2,4-dichloropyrimidine systems. These results can serve as a starting point for optimizing the coupling of this compound.

Table 1: Catalyst Screening for Suzuki Coupling of 2,4-dichloropyrimidine with Phenylboronic Acid [3][4]

EntryPalladium CatalystLigandYield (%)
1Pd(PPh₃)₄-72
2Pd₂(dba)₃-<5
3Pd₂(dba)₃·CHCl₃-35
4PdCl₂(PPh₃)₂-36
5Pd(OAc)₂PCy₃Low
6Pd(OAc)₂PPh₃Low

Reaction Conditions: 2,4-dichloropyrimidine (0.50 mmol), phenylboronic acid (0.50 mmol), K₂CO₃ (1.50 mmol), catalyst (5 mol%), 1,4-dioxane (3.5 mL), 100 °C, 1-24 h.

Table 2: Solvent Screening for Suzuki Coupling of 2,4-dichloropyrimidine with Phenylboronic Acid [3]

EntrySolventTemperature (°C)Yield (%)
11,4-dioxane10072
2Isopropanol8064
3THF60Low
4DMF100Low
51,4-dioxane/H₂O (2:1)10080

Reaction Conditions: 2,4-dichloropyrimidine, phenylboronic acid, Pd(PPh₃)₄, K₂CO₃.

Experimental Protocols

General Protocol for Catalyst and Ligand Screening (Suzuki-Miyaura Coupling)

This protocol provides a general method for screening various catalysts and ligands for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tubes or reaction vials with stir bars

Procedure:

  • Preparation: To an array of oven-dried Schlenk tubes or reaction vials, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).

  • Catalyst/Ligand Addition: In a separate set of vials, prepare stock solutions of the palladium precatalyst and various ligands. Add the appropriate amount of the catalyst/ligand solution to each reaction vessel. For example, for a 2 mol% catalyst loading, a 1:2 ratio of Pd:ligand is often used for monodentate ligands.

  • Inerting: Seal the reaction vessels and evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free atmosphere.[5]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/H₂O 4:1 v/v) via syringe to achieve a desired concentration (e.g., 0.1 M).[1]

  • Reaction: Place the reaction vessels in a preheated aluminum block on a stirrer hotplate at the desired temperature (e.g., 80-100 °C) and stir vigorously.[5]

  • Monitoring and Workup: After a set time (e.g., 4-12 hours), cool the reactions to room temperature. Take an aliquot from each reaction, dilute with a suitable solvent (e.g., ethyl acetate), and analyze by LC-MS or GC-MS to determine conversion and identify the most promising conditions.

Detailed Protocol for Buchwald-Hartwig Amination

This protocol provides a starting point for the Buchwald-Hartwig amination of this compound.

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., 1-2 mol%) and the ligand (e.g., 1.2-2.4 mol%) to an oven-dried Schlenk flask.

  • Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.).[2]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane) via syringe.[2]

  • Reaction: Stir the mixture at room temperature for a few minutes before heating to the desired temperature (e.g., 80-110 °C) in a preheated oil bath.[1][2]

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[1]

Visualizations

Experimental_Workflow General Experimental Workflow for Cross-Coupling cluster_prep Preparation cluster_inert Inerting cluster_addition Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification prep Weigh Reagents: - this compound - Coupling Partner - Base vessel Add to Oven-Dried Schlenk Flask prep->vessel inert Evacuate & Backfill with Inert Gas (3x) vessel->inert catalyst Add Pd Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to Desired Temp with Vigorous Stirring solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Cool, Dilute, Wash & Dry monitor->workup purify Purify by Column Chromatography workup->purify

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Low_Yield Troubleshooting Low Product Yield start Low or No Yield Observed q_catalyst Is the catalyst active and handled under inert conditions? start->q_catalyst s_catalyst Solution: - Use fresh catalyst/ligand. - Ensure rigorous inert atmosphere. - Use degassed solvents. q_catalyst->s_catalyst No q_conditions Are the reaction conditions (ligand, base, solvent, temp) optimal? q_catalyst->q_conditions Yes s_catalyst->q_conditions s_conditions Solution: - Screen different ligands. - Screen bases (e.g., K3PO4, Cs2CO3). - Screen solvents (e.g., Dioxane, Toluene). - Increase temperature. q_conditions->s_conditions No q_reagents Are reagents of high purity? q_conditions->q_reagents Yes s_conditions->q_reagents s_reagents Solution: - Use high-purity starting materials. - Ensure base is anhydrous. q_reagents->s_reagents No end Re-run Optimized Reaction q_reagents->end Yes s_reagents->end

Caption: Decision tree for troubleshooting low-yield reactions.

References

effect of solvent on the reactivity of 2-Chloro-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 2-Chloro-4-methoxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the reaction of this compound with nucleophiles?

A1: The primary reaction mechanism is nucleophilic aromatic substitution (SNAr). The electron-withdrawing pyrimidine ring facilitates the attack of a nucleophile on the carbon atom bearing the chlorine, which is a good leaving group.

Q2: How does solvent choice impact the reactivity of this compound?

A2: Solvent polarity plays a crucial role in the reaction rate. Polar aprotic solvents are generally preferred as they can solvate the cation of a salt but do not strongly solvate the anionic nucleophile, thus increasing its effective nucleophilicity. In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its reactivity and slows down the reaction.[1][2][3]

Q3: Which solvents are recommended for nucleophilic substitution reactions with this compound?

A3: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are highly recommended. They generally lead to higher reaction rates and yields compared to polar protic solvents like ethanol or methanol.

Q4: I am observing a slow reaction rate. What are the potential causes and solutions?

A4: A slow reaction rate could be due to several factors:

  • Solvent Choice: If you are using a polar protic solvent, consider switching to a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of your reactant.

  • Temperature: Increasing the reaction temperature can significantly increase the reaction rate. However, be cautious of potential side reactions at higher temperatures.

  • Nucleophile Strength: A weak nucleophile will react more slowly. If possible, consider using a stronger nucleophile or a catalyst to facilitate the reaction.

  • Concentration: Low concentrations of reactants can lead to a slower reaction. Ensure that the concentrations are appropriate for the specific reaction.

Q5: What are common side reactions to be aware of?

A5: Potential side reactions include:

  • Reaction at other positions: While the 2-position is the most reactive site for nucleophilic attack, reaction at the 4-position (displacement of the methoxy group) or other positions on the pyrimidine ring can occur under certain conditions, especially at high temperatures.

  • Solvolysis: In protic solvents, the solvent itself can act as a nucleophile, leading to the formation of undesired byproducts.

  • Decomposition: this compound and some of its derivatives may be unstable at high temperatures or in the presence of strong acids or bases, leading to decomposition.

Q6: How can I purify the product from unreacted this compound?

A6: Purification can typically be achieved through standard techniques such as:

  • Recrystallization: This is an effective method if the product is a solid and has different solubility characteristics from the starting material in a particular solvent system.

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating the product from starting materials and byproducts based on their polarity. A common mobile phase could be a mixture of petroleum ether and ethyl acetate.[4]

  • Extraction: An aqueous workup can be used to remove any water-soluble impurities or salts formed during the reaction.

Data Presentation

The following table summarizes the effect of different solvents on the yield of a typical nucleophilic substitution reaction of a chloro-pyrimidine derivative with an amine. While this data is for a related compound, it provides a useful comparison of solvent effects.

SolventSolvent TypeYield (%)
AcetonePolar Aprotic95.3
Dimethylformamide (DMF)Polar Aprotic94.6
MethanolPolar ProticLower yields generally observed

Data adapted from a patent describing the synthesis of 2-amino-4-chloro-6-alkoxypyrimidines.

Experimental Protocols

General Protocol for Nucleophilic Substitution of this compound with an Amine

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF, 10 mL per gram of starting material).

  • Addition of Nucleophile: Add the amine nucleophile (1.1 equivalents) to the solution. If the amine is a salt, an appropriate non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) should be added to liberate the free amine.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure substituted 4-methoxypyrimidine.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve Dissolve 2-Chloro-4- methoxypyrimidine in Solvent start->dissolve add_nucleophile Add Nucleophile (& Base if needed) dissolve->add_nucleophile heat Heat & Stir add_nucleophile->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Aqueous Workup & Extraction cool->extract purify Purify (Chromatography/ Recrystallization) extract->purify end End Product purify->end

Caption: Experimental workflow for the nucleophilic substitution of this compound.

solvent_effect_logic cluster_solvent Solvent Type cluster_effect Effect on Nucleophile cluster_outcome Reaction Outcome polar_aprotic Polar Aprotic (e.g., DMF, DMSO, Acetonitrile) high_nuc High Nucleophilicity (Poorly Solvated Anion) polar_aprotic->high_nuc leads to polar_protic Polar Protic (e.g., Ethanol, Methanol, Water) low_nuc Low Nucleophilicity (Strongly Solvated Anion via H-Bonding) polar_protic->low_nuc leads to fast_reaction Faster Reaction Rate Higher Yield high_nuc->fast_reaction results in slow_reaction Slower Reaction Rate Lower Yield & Potential Solvolysis low_nuc->slow_reaction results in

Caption: Logical relationship between solvent type and reactivity of this compound.

References

managing hydrolysis of 2-Chloro-4-methoxypyrimidine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hydrolysis of 2-Chloro-4-methoxypyrimidine during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hydrolysis a concern?

This compound is a heterocyclic building block used in pharmaceutical synthesis. It features a pyrimidine ring with a reactive chlorine atom at the 2-position and a methoxy group at the 4-position.[1] The chlorine atom is susceptible to nucleophilic substitution, which is key to its utility in forming more complex molecules.[1] However, this reactivity also makes it prone to hydrolysis, where water acts as a nucleophile, replacing the chlorine atom with a hydroxyl group. This leads to the formation of an unwanted byproduct, 2-hydroxy-4-methoxypyrimidine, which can complicate purification and reduce the yield of the desired product.

Q2: What are the primary factors that promote the hydrolysis of this compound?

The primary factors that promote hydrolysis are the presence of water, elevated temperatures, and non-neutral pH conditions. The chlorine atom at the 2-position is activated towards nucleophilic attack. While the compound may exhibit some stability in cold water for short durations, for instance during aqueous workups, prolonged exposure or harsher conditions can lead to significant hydrolysis.[2] Conditions to avoid include exposure to moisture and excess heat.[3]

Q3: What is the main byproduct of this compound hydrolysis?

The main byproduct of hydrolysis is 2-hydroxy-4-methoxypyrimidine. This occurs through the nucleophilic substitution of the chlorine atom by a water molecule.

Q4: How can I detect hydrolysis in my reaction?

Hydrolysis can be detected by monitoring the reaction mixture using analytical techniques such as:

  • Thin Layer Chromatography (TLC): The hydrolysis byproduct, 2-hydroxy-4-methoxypyrimidine, is typically more polar than the starting material and will have a lower Rf value.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This can be used to identify the mass of the starting material (C5H5ClN2O, M.W. 144.56) and the hydrolysis byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of new signals corresponding to 2-hydroxy-4-methoxypyrimidine can confirm its presence.

Q5: How should I store this compound to prevent hydrolysis?

To minimize hydrolysis during storage, this compound should be kept in a tightly sealed container in a dry, cool, and dark place.[4][5][6][7] Storage at 2-8°C in a refrigerator is often recommended.[6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield of the desired product and presence of a polar byproduct. Hydrolysis of this compound.- Ensure all solvents and reagents are anhydrous. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - If possible, conduct the reaction at a lower temperature. - Minimize the reaction time.
Inconsistent reaction outcomes. Variable amounts of water in the reaction.- Standardize the procedure for drying solvents and reagents. - Use freshly opened bottles of anhydrous solvents.
Difficulty in purifying the desired product. Co-elution of the product with the hydrolysis byproduct.- Optimize the chromatographic separation method (e.g., try a different solvent system or a different stationary phase). - Consider a recrystallization step to remove the more polar byproduct.

Experimental Protocols

General Protocol for Minimizing Hydrolysis in a Nucleophilic Substitution Reaction:

  • Preparation:

    • Dry all glassware in an oven at >100°C for several hours and cool under a stream of inert gas.

    • Use anhydrous solvents. If not available in sealed bottles, dry them using appropriate methods (e.g., distillation over a drying agent).

    • Ensure all reagents are dry. Solid reagents can be dried in a vacuum oven.

  • Reaction Setup:

    • Assemble the reaction apparatus under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

    • Add the anhydrous solvent to the reaction flask via a syringe or cannula.

    • Add this compound and other reagents under a positive pressure of inert gas.

  • Reaction Execution:

    • Maintain the inert atmosphere throughout the reaction.

    • Control the reaction temperature carefully, using a cooling bath if necessary.

    • Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.

  • Workup:

    • If an aqueous workup is necessary, perform it quickly and at a low temperature (e.g., with ice-cold water or brine).

    • Promptly extract the product into an organic solvent and dry the organic layer with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

Visual Guides

Hydrolysis_Pathway cluster_main Hydrolysis of this compound 2_Chloro_4_methoxy This compound Transition_State Nucleophilic Attack 2_Chloro_4_methoxy->Transition_State H2O H₂O (Water) H2O->Transition_State Hydrolysis_Product 2-Hydroxy-4-methoxypyrimidine Transition_State->Hydrolysis_Product HCl HCl Transition_State->HCl

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_workflow Workflow to Minimize Hydrolysis Start Start Dry_Glassware Dry Glassware and Reagents Start->Dry_Glassware Inert_Atmosphere Set up Reaction under Inert Atmosphere Dry_Glassware->Inert_Atmosphere Anhydrous_Solvents Use Anhydrous Solvents Inert_Atmosphere->Anhydrous_Solvents Run_Reaction Run Reaction at Optimal Temperature Anhydrous_Solvents->Run_Reaction Monitor_Reaction Monitor Progress (TLC/LC-MS) Run_Reaction->Monitor_Reaction Workup Quick, Cold Aqueous Workup (if necessary) Monitor_Reaction->Workup Dry_Extract Dry Organic Extract Workup->Dry_Extract Purification Purification Dry_Extract->Purification End End Purification->End

Caption: Experimental workflow for managing hydrolysis.

Troubleshooting_Tree cluster_troubleshooting Troubleshooting Guide Problem Low Yield or Presence of Polar Impurity? Check_Hydrolysis Suspect Hydrolysis? Problem->Check_Hydrolysis Yes Purification_Issue Optimize Purification Problem->Purification_Issue No Check_Conditions Review Reaction Conditions Check_Hydrolysis->Check_Conditions Yes Other_Side_Reactions Consider Other Side Reactions Check_Hydrolysis->Other_Side_Reactions No Use_Anhydrous Ensure Anhydrous Conditions Check_Conditions->Use_Anhydrous Inert_Atmosphere Use Inert Atmosphere Check_Conditions->Inert_Atmosphere Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp

Caption: Troubleshooting decision tree for hydrolysis issues.

References

Technical Support Center: Reactions Involving 2-Chloro-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4-methoxypyrimidine. The content is designed to address specific issues that may arise during the scale-up of chemical reactions involving this versatile building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Handling and Safety

Q1: What are the primary safety precautions I should take when handling this compound on a larger scale?

A1: On a larger scale, it is crucial to handle this compound in a well-ventilated area, such as a fume hood, to avoid the formation and inhalation of dust and aerosols.[1] Personal protective equipment (PPE) is mandatory, including chemical-impermeable gloves, protective clothing, and eye/face protection.[1] For multi-kilogram quantities, consider powered air-purifying respirators (PAPRs). It is a combustible solid, so all sources of ignition should be removed, and non-sparking tools should be used.[1][2] Ensure an emergency eyewash and shower are readily accessible.

Q2: My bulk container of this compound has developed a slight discoloration. Is it still usable?

A2: Slight discoloration upon storage can indicate minor degradation. It is highly recommended to test the purity of the material using methods like HPLC or GC before use in a large-scale reaction. Key parameters to check are the appearance of new impurity peaks or a significant decrease in the main component's peak area. If purity has dropped, it may be necessary to re-purify the starting material, for instance, by recrystallization, to avoid introducing impurities that can affect the reaction outcome and complicate downstream processing.

Section 2: Nucleophilic Aromatic Substitution (SNAr) Reactions

Q1: I am scaling up a nucleophilic substitution reaction with an amine and this compound, and I'm observing a sluggish reaction and the formation of side products. What could be the cause?

A1: Several factors can contribute to sluggishness and side product formation during the scale-up of SNAr reactions:

  • Insufficient Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" and areas of high reactant concentration, which can promote side reactions. Ensure your reactor's agitation is sufficient to maintain a homogeneous mixture.

  • Temperature Control: Poor heat transfer in large vessels can make it difficult to maintain the optimal reaction temperature. A deviation from the set temperature can either slow down the reaction or increase the rate of side product formation.

  • Base Strength and Solubility: The choice and form of the base are critical. A base that is poorly soluble in the reaction medium can lead to a heterogeneous mixture and slow reaction rates. On a large scale, consider using a base with good solubility or a phase-transfer catalyst to improve reactivity.

  • Moisture Content: The presence of water can lead to hydrolysis of the starting material or product. Ensure all reactants and solvents are sufficiently dry before starting the reaction.

A patent for the synthesis of a Pazopanib intermediate, which involves a similar nucleophilic substitution on a chloropyrimidine, highlights the importance of temperature control and reaction time.[3]

Q2: My SNAr reaction yield has significantly dropped after moving from a 1 L flask to a 50 L reactor. How can I troubleshoot this?

A2: A drop in yield upon scale-up is a common challenge. Here is a systematic approach to troubleshooting:

  • Analyze Reaction Kinetics: The reaction may have a significant induction period or may stall before completion. Use in-process controls (e.g., HPLC, UPLC) to monitor the consumption of starting materials and the formation of the product over time.

  • Evaluate Heat Transfer: Exothermic reactions can be difficult to control on a large scale. The inability to efficiently remove heat can lead to temperature increases that favor side reactions. Consider slowing down the addition of reagents to manage the exotherm.

  • Check Raw Material Quality: Ensure the quality of all raw materials is consistent with what was used at the lab scale.

  • Optimize Work-up and Isolation: Product loss during work-up and isolation is often magnified on a larger scale. Re-evaluate your extraction, crystallization, and filtration procedures to ensure they are scalable and efficient.

The following workflow can guide the troubleshooting process for a low-yield SNAr reaction:

G start Low Yield in Scaled-Up SNAr Reaction check_mixing Is mixing adequate? (visual, modeling) start->check_mixing check_temp Is temperature profile consistent with lab scale? check_mixing->check_temp Yes improve_mixing Improve agitation/ Baffle design check_mixing->improve_mixing No check_purity Are starting materials pure? check_temp->check_purity Yes improve_temp Adjust heating/cooling/ Control addition rate check_temp->improve_temp No check_workup Is work-up/isolation efficient? check_purity->check_workup Yes purify_sm Re-purify starting materials check_purity->purify_sm No check_workup->start Yes (Re-evaluate fundamentals) optimize_workup Optimize extraction/crystallization check_workup->optimize_workup No success Yield Improved improve_mixing->success improve_temp->success purify_sm->success optimize_workup->success

Troubleshooting workflow for low yield in SNAr reactions.
Section 3: Suzuki Coupling Reactions

Q1: I am attempting a kilogram-scale Suzuki coupling with this compound and my reaction has stalled. What are the likely causes?

A1: Stalled Suzuki couplings at scale often point to issues with the catalyst lifecycle or reaction conditions:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities in the starting materials, solvents, or base. On a larger scale, the total amount of these impurities can be sufficient to poison the catalyst. Ensure high-purity reagents are used. The basic nitrogen atoms on the pyrimidine ring can also coordinate to the palladium center, leading to deactivation.

  • Inefficient Mass Transfer: In a three-phase system (solid base, organic solvent, aqueous phase), poor mixing can severely limit the reaction rate. The reactants and catalyst need to come into contact for the reaction to proceed.

  • Base Ineffectiveness: The base is crucial for activating the boronic acid. If the base is not sufficiently strong, is not soluble, or is consumed by side reactions, the catalytic cycle will halt.

A kilogram-scale synthesis of a related chloropyrimidine successfully utilized micellar catalysis in water, which can enhance reaction rates and simplify scale-up.[4]

Q2: How can I improve the yield and efficiency of my large-scale Suzuki coupling reaction?

A2: To improve a large-scale Suzuki coupling:

  • Ligand Selection: For challenging substrates like electron-rich chloropyrimidines, using more electron-rich and sterically hindered phosphine ligands can promote the oxidative addition step and stabilize the catalyst.

  • Solvent System: While often performed in organic solvents like dioxane or toluene, using a two-phase system with water or even micellar catalysis can improve reaction rates and facilitate product isolation.

  • Temperature Optimization: Carefully control the temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions like protodeboronation of the boronic acid.

The following table summarizes a comparison of reaction conditions for the final step in the synthesis of Rilpivirine, a drug that involves a nucleophilic substitution on a chloropyrimidine, demonstrating how optimization can impact reaction outcomes. While not a Suzuki coupling, the principles of optimizing conditions are transferable.

ParameterPatented MethodOptimized Method
Solvent AcetonitrileN-Methyl-2-pyrrolidone (NMP)
Method Conventional HeatingMicrowave Irradiation
Reaction Time 69 hours90 minutes
Yield 68.6%71%

Data adapted from a study on the synthesis of Rilpivirine.[1][5][6]

The logical relationship for selecting a suitable catalytic system for a scaled-up Suzuki coupling can be visualized as follows:

G start Select Catalytic System for Large-Scale Suzuki Coupling substrate_analysis Analyze Substrate Electronics (this compound) start->substrate_analysis ligand_choice Choose Ligand: Electron-rich & hindered (e.g., Buchwald ligands) substrate_analysis->ligand_choice catalyst_precursor Select Pd Precursor: Pd(OAc)₂, Pd₂(dba)₃, etc. ligand_choice->catalyst_precursor base_selection Select Base: Soluble, non-nucleophilic (e.g., K₃PO₄, Cs₂CO₃) catalyst_precursor->base_selection solvent_system Select Solvent System: Aprotic polar or aqueous/micellar base_selection->solvent_system lab_scale_screen Screen Conditions at Lab Scale solvent_system->lab_scale_screen pilot_scale Pilot Scale Run lab_scale_screen->pilot_scale Optimized Conditions

Decision process for selecting a Suzuki coupling system.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (Lab Scale)

This protocol is a general guideline for a lab-scale SNAr reaction between this compound and a generic amine.

  • Reactor Setup: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet, add this compound (1.0 eq).

  • Solvent and Base: Add a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP) and the chosen base (e.g., K₂CO₃, DIPEA) (1.5 - 2.0 eq).

  • Reactant Addition: Add the amine nucleophile (1.1 - 1.2 eq) to the stirred suspension. If the amine is a solid, it can be added in portions. If it is a liquid, it can be added via a syringe pump.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by HPLC or TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

This protocol is a general representation and should be optimized for specific substrates and scales.

Protocol 2: General Procedure for Suzuki Coupling (Lab Scale)

This protocol provides a general method for a lab-scale Suzuki coupling reaction.

  • Inert Atmosphere: In a reactor under a nitrogen or argon atmosphere, add this compound (1.0 eq), the boronic acid (1.1 - 1.5 eq), and the base (e.g., K₂CO₃, K₃PO₄) (2.0 - 3.0 eq).

  • Catalyst and Ligand: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, the phosphine ligand.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, toluene).

  • Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 80-110 °C) until the starting material is consumed as monitored by HPLC or TLC.

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filtration and Extraction: Filter the mixture through a pad of celite to remove the palladium catalyst. Wash the organic layer with water and then brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

References

Validation & Comparative

Reactivity in Suzuki Coupling: A Comparative Analysis of 2-Chloro-4-methoxypyrimidine and 2,4-Dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool for this purpose. This guide provides an objective comparison of the reactivity of two key pyrimidine building blocks, 2-chloro-4-methoxypyrimidine and 2,4-dichloropyrimidine, in Suzuki coupling reactions, supported by experimental data.

The reactivity of substituted pyrimidines in palladium-catalyzed cross-coupling reactions is dictated by the nature and position of the leaving groups on the pyrimidine ring. In the case of 2,4-dichloropyrimidine, the two chlorine atoms offer distinct electronic environments, leading to a notable difference in their reactivity. The chlorine atom at the C4 position is consistently reported to be more reactive than the one at the C2 position in Suzuki coupling reactions. This preferential reactivity is attributed to the favored oxidative addition of the palladium catalyst to the C4-chlorine bond.[1][2] This regioselectivity allows for the sequential functionalization of the pyrimidine ring, a valuable strategy in the synthesis of complex molecules.

Conversely, in this compound, the pyrimidine ring is substituted with a chlorine atom at the C2 position and a methoxy group at the C4 position. The methoxy group is generally considered a poorer leaving group than a chlorine atom in nucleophilic aromatic substitution reactions. In the context of Suzuki coupling, this difference in leaving group ability, coupled with the electronic influence of the methoxy group, is expected to result in the selective coupling at the C2 position, where the chlorine atom is located.

Comparative Reactivity and Regioselectivity

The Suzuki coupling of 2,4-dichloropyrimidine has been extensively studied, and a clear trend for regioselective coupling at the C4 position has been established.[1][2][3] This selectivity is robust under various reaction conditions, including both conventional heating and microwave irradiation.

For This compound , while direct head-to-head comparative studies with 2,4-dichloropyrimidine under identical conditions are scarce in the literature, the principles of Suzuki coupling and data from analogous substrates provide valuable insights. The reaction of phenylboronic acid with 2,4-dichloro-6-methoxypyrimidine has been shown to yield a mixture of isomers, 2-chloro-4-methoxy-6-phenylpyrimidine and 4-chloro-6-methoxy-2-phenylpyrimidine, with no significant selectivity observed.[4] This suggests that the electronic influence of the methoxy group can modulate the reactivity of the chlorine atoms, making them more comparable. Based on this, it is anticipated that the Suzuki coupling of this compound would proceed at the C2 position, as the chlorine atom is a significantly better leaving group than the methoxy group.

Quantitative Data Summary

The following tables summarize representative quantitative data for the Suzuki coupling of 2,4-dichloropyrimidine with various arylboronic acids. Data for this compound is less abundant in the literature, and the provided example for a related compound illustrates the expected reactivity pattern.

Table 1: Suzuki Coupling of 2,4-Dichloropyrimidine with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)TimeYield (%) of 4-Aryl-2-chloropyrimidineReference
1Phenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min81[1]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min77[1]
33-Tolylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min75[1]
4Naphthalen-2-ylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min87[1]
5Phenylboronic acidPd(PPh₃)₄ (2.7)K₂CO₃Toluene/Ethanol/H₂O5512 h51[3]

Table 2: Suzuki Coupling of a Related Methoxy-substituted Dichloropyrimidine

SubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)TimeProduct(s)SelectivityReference
2,4-Dichloro-6-methoxypyrimidinePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O100 (MW)20 min2-chloro-4-methoxy-6-phenylpyrimidine and 4-chloro-6-methoxy-2-phenylpyrimidineNone[4]

Experimental Protocols

Below are detailed experimental protocols for representative Suzuki coupling reactions cited in this guide.

Protocol 1: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid[1]
  • Materials: 2,4-Dichloropyrimidine, phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium carbonate (K₂CO₃), 1,4-dioxane, and water.

  • Procedure: To a microwave reactor vial, add 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.005 mmol, 0.5 mol%). Add a mixture of 1,4-dioxane and water (e.g., 2:1 v/v, 3 mL). Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100°C for 15 minutes. After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Conventional Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid[3]
  • Materials: 2,4-Dichloropyrimidine, phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium carbonate (K₂CO₃), toluene, ethanol, and water.

  • Procedure: In a round-bottom flask, dissolve 2,4-dichloropyrimidine (1.0 mmol) in a mixture of toluene (4.3 mL), ethanol (1.0 mL), and water (1.0 mL). Degas the solution with argon for 15 minutes. Add phenylboronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), and Pd(PPh₃)₄ (0.027 mmol, 2.7 mol%). Heat the reaction mixture at 55°C for 12 hours under an argon atmosphere. After cooling to room temperature, partition the mixture between ethyl acetate and water. Separate the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. Purify the residue by flash column chromatography on alumina.

Visualizing the Suzuki Coupling Pathway

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X(L2) (Oxidative Addition Complex) B->C D Transmetalation C->D E Ar-Pd(II)-R(L2) (Transmetalation Complex) D->E F Reductive Elimination E->F F->A G Ar-R (Coupled Product) F->G H Ar-X (Aryl Halide) H->B I R-B(OR)2 (Boronic Acid/Ester) I->D J Base J->D

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

References

A Comparative Guide to the Reactivity of 2-Chloropyrimidines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of novel compounds, understanding the reactivity of substituted pyrimidines is paramount. This guide provides a detailed comparison of the reactivity of 2-chloropyrimidines in nucleophilic aromatic substitution (SNAr) reactions, contextualized with other chloropyrimidine isomers. The following sections present experimental data, detailed protocols, and mechanistic diagrams to facilitate a comprehensive understanding.

Executive Summary

The reactivity of chloropyrimidines in SNAr reactions is governed by the position of the chlorine atom and the electronic nature of the pyrimidine ring. The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which activates the ring towards nucleophilic attack. Generally, the chlorine atom at the 2-position is flanked by two nitrogen atoms, which significantly influences its reactivity. While direct, side-by-side kinetic data for all isomers under identical conditions is sparse in the literature, a general understanding of their relative reactivity can be established from available studies. The reactivity is also highly sensitive to substituents on the pyrimidine ring and the nature of the attacking nucleophile.

Data Presentation: Comparative Reactivity

While a definitive, universally applicable order of reactivity is challenging to establish without direct comparative kinetic studies under identical conditions, the following table summarizes available quantitative data for the reaction of 2-chloropyrimidine with various nucleophiles. For context, qualitative comparisons with other isomers are also discussed.

Table 1: Second-Order Rate Constants (k2) for the Reaction of 2-Chloropyrimidine with Various Nucleophiles.

NucleophileSolventTemperature (°C)k2 (L mol-1 s-1)
Hydroxide100% Ethanol509.64 x 10-3
Hydroxide30% aq. Ethanol407.7 x 10-4
DimethylamineNot specifiedNot specifiedHigher than piperidine
PiperidineNot specifiedNot specified-
MethylamineNot specifiedNot specifiedLower than piperidine
DiethylamineNot specifiedNot specifiedLower than methylamine

Data sourced from a kinetic study on the substitution of 2-chloropyrimidine.[1]

Reactivity Comparison with Other Chloropyrimidines:

  • 2-Chloropyrimidine vs. 4-Chloropyrimidine: In unsubstituted dichloropyrimidines, nucleophilic attack is generally favored at the 4-position over the 2-position.[2][3] This is often attributed to the greater ability of the para-nitrogen to stabilize the negative charge in the Meisenheimer intermediate through resonance.

  • Influence of Substituents: The presence of other substituents on the pyrimidine ring can dramatically alter this reactivity pattern. For instance, an electron-donating group at the 6-position of 2,4-dichloropyrimidine can make the 2-position more reactive.[4] Conversely, an electron-withdrawing group at the 5-position of 2,4-dichloropyrimidine typically enhances the selectivity for substitution at the C-4 position.[5]

  • Comparison with 2-Chloropyridine: 2-Chloropyrimidine is significantly more reactive towards nucleophiles than 2-chloropyridine. This increased reactivity is due to the presence of the second nitrogen atom in the pyrimidine ring, which further activates the molecule towards nucleophilic attack.

Experimental Protocols

The following is a representative experimental protocol for a nucleophilic aromatic substitution reaction of a 2-chloropyrimidine with an amine.

Protocol: Synthesis of a 2-Aminopyrimidine Derivative

Materials:

  • 2-chloropyrimidine derivative (1.0 eq)

  • Amine nucleophile (1.0 - 2.0 eq)

  • Triethylamine (1.0 - 2.0 eq, if the amine nucleophile is used as a salt)

  • Ethanol (or other suitable solvent such as DMF, DMSO, or acetonitrile)

  • Stirring plate and magnetic stir bar

  • Reflux condenser

  • Round-bottom flask

  • Thin Layer Chromatography (TLC) plate and developing chamber

  • Filtration apparatus

  • Recrystallization solvent

Procedure:

  • To a round-bottom flask, add the 2-chloropyrimidine derivative (1.0 eq) and the amine nucleophile (1.0 - 2.0 eq).

  • Add a suitable solvent, such as ethanol, to dissolve the reactants. If the amine is a salt (e.g., an amine hydrochloride), add triethylamine (1.0 - 2.0 eq) to act as a base.

  • Attach a reflux condenser to the flask.

  • Heat the reaction mixture to reflux and maintain the temperature for a specified time (typically monitored by TLC).[1]

  • Monitor the progress of the reaction using TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, isolate the solid product by filtration.[1]

  • Wash the solid with a small amount of cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent to obtain the pure 2-aminopyrimidine derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Mandatory Visualization

Diagram 1: Generalized SNAr Mechanism

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products 2-Chloropyrimidine 2-Chloropyrimidine Meisenheimer_Complex Meisenheimer Complex (Anionic σ-complex) 2-Chloropyrimidine->Meisenheimer_Complex Attack of Nu⁻ (Rate-determining step) Nucleophile Nucleophile (Nu⁻) Product 2-Substituted Pyrimidine Meisenheimer_Complex->Product Loss of Leaving Group Leaving_Group Chloride (Cl⁻)

Caption: Generalized mechanism for the nucleophilic aromatic substitution (SNAr) of 2-chloropyrimidine.

Diagram 2: Experimental Workflow for SNAr

SNAr_Workflow start Start: Reactant Preparation reaction Reaction Setup: - Dissolve 2-chloropyrimidine and nucleophile in solvent. - Add base if necessary. start->reaction heating Heating & Stirring: - Reflux the reaction mixture. reaction->heating monitoring Reaction Monitoring: - Track progress with TLC. heating->monitoring workup Workup: - Cool to room temperature. - Isolate crude product (filtration or concentration). monitoring->workup Reaction Complete purification Purification: - Recrystallization or chromatography. workup->purification analysis Analysis: - Characterize the final product (NMR, MS, etc.). purification->analysis end End: Pure Product analysis->end

References

A Researcher's Guide to Regioselective Cross-Coupling Reactions of Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of dichloropyrimidines is a cornerstone of modern synthetic chemistry. The pyrimidine core is a privileged scaffold in a vast array of pharmaceuticals and biologically active compounds. Mastering the regiocontrol in cross-coupling reactions on dichloropyrimidine substrates is therefore critical for efficient and targeted synthesis.

This guide provides a comprehensive comparison of the regioselectivity of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions on three common isomers: 2,4-dichloropyrimidine, 4,6-dichloropyrimidine, and 2,5-dichloropyrimidine. We present quantitative data from the literature, detailed experimental protocols for key transformations, and visual guides to aid in understanding the factors that govern regioselectivity.

Understanding the Fundamentals of Regioselectivity

The regiochemical outcome of cross-coupling reactions on dichloropyrimidines is a delicate interplay of electronic and steric factors, heavily influenced by the choice of catalyst, ligand, and reaction conditions. Generally, the reactivity of the chloro-substituents on the pyrimidine ring follows the order C4(6) > C2 >> C5.[1][2] The C4 and C6 positions are more electron-deficient due to the cumulative electron-withdrawing effect of the two nitrogen atoms, making them more susceptible to oxidative addition by a low-valent metal catalyst. However, this inherent reactivity can be modulated and even inverted through strategic selection of the reaction parameters.

Comparative Analysis of Regioselectivity

The following sections provide a detailed comparison of the regioselectivity observed in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions for each dichloropyrimidine isomer.

2,4-Dichloropyrimidine

This isomer has been extensively studied, offering a wealth of data on achieving selective functionalization at either the C4 or C2 position.

Table 1: Regioselectivity of Cross-Coupling Reactions on 2,4-Dichloropyrimidine

Reaction TypeCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Product Ratio (C4:C2)Yield (%)Reference(s)
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O55>95:5~40[2]
Arylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O100 (MW)>98:271-95
Arylboronic acid(η³-allyl)PdCl(IPent)K₃PO₄THF2590:10-[3]
Sonogashira Terminal alkynePdCl₂(PPh₃)₂/CuIEt₃NTHFRT~50:50-[4]
Buchwald-Hartwig AnilinePd(OAc)₂/XantphosCs₂CO₃1,4-Dioxane100<5:9570-90
Secondary aminePd(OAc)₂/dppbLiHMDSTHF-20 to 0>97:383-97[4]
C-S Coupling Thiol(η³-tBu-indenyl)PdCl(IPent)K₃PO₄THF0<5:9570-95[3][5]
4,6-Dichloropyrimidine

The two chlorine atoms in 4,6-dichloropyrimidine are equivalent, leading to mono-substitution at either the C4 or C6 position. Subsequent reactions can then be performed on the remaining chloro-substituent.

Table 2: Regioselectivity of Cross-Coupling Reactions on 4,6-Dichloropyrimidine

Reaction TypeCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Major ProductYield (%)Reference(s)
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane70-804-Aryl-6-chloropyrimidine60-85[6]
Sonogashira Terminal alkynePdCl₂(PPh₃)₂/CuIEt₃NToluene254-Alkynyl-6-chloropyrimidine70-85
2,5-Dichloropyrimidine

Functionalization of 2,5-dichloropyrimidine has traditionally been challenging due to the lower reactivity of the C5-Cl bond. However, recent advances have enabled selective C5-arylation.

Table 3: Regioselectivity of Cross-Coupling Reactions on 2,5-Dichloropyrimidine

Reaction TypeCoupling PartnerCatalyst/LigandAdditiveBaseSolventTemp (°C)Product Ratio (C5:C2)Yield (%)Reference(s)
Suzuki-Miyaura Arylboronic acidPd(OAc)₂ (ligand-free)NBu₄BrK₃PO₄1,4-Dioxane120>99:140-60[7]
Suzuki-Miyaura Arylboronic acidPd(OAc)₂/SPhos-K₃PO₄1,4-Dioxane/H₂O100<5:95~85[8]

Experimental Protocols

C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine

Materials:

  • 2,4-Dichloropyrimidine

  • Arylboronic acid (1.0 equiv)

  • Pd(PPh₃)₄ (0.5 mol%)

  • K₂CO₃ (3.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a microwave vial, add 2,4-dichloropyrimidine (1.0 equiv), the arylboronic acid (1.0 equiv), K₂CO₃ (3.0 equiv), and Pd(PPh₃)₄ (0.5 mol%).

  • Add a 2:1 mixture of 1,4-dioxane and water to achieve a 0.1 M concentration of the dichloropyrimidine.

  • Seal the vial and heat the mixture in a microwave reactor to 100 °C for 15 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-2-chloropyrimidine.[9]

C2-Selective Buchwald-Hartwig Amination of 2,4-Dichloropyrimidine

Materials:

  • 2,4-Dichloropyrimidine

  • Aniline (1.1 equiv)

  • Pd(OAc)₂ (2 mol%)

  • Xantphos (4 mol%)

  • Cs₂CO₃ (1.4 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • In a glovebox, to an oven-dried vial, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.4 equiv).

  • Add anhydrous 1,4-dioxane, followed by 2,4-dichloropyrimidine (1.0 equiv) and the aniline (1.1 equiv).

  • Seal the vial and heat the mixture at 100 °C with stirring for 12-24 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the 2-anilino-4-chloropyrimidine.[10]

C5-Selective Suzuki-Miyaura Coupling of 2,5-Dichloropyrimidine (Ligand-Free)

Materials:

  • 2,5-Dichloropyrimidine

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (3 mol%)

  • NBu₄Br (3.0 equiv)

  • K₃PO₄ (3.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • In a glovebox, to an oven-dried vial, add Pd(OAc)₂ (3 mol%), NBu₄Br (3.0 equiv), and K₃PO₄ (3.0 equiv).

  • Add anhydrous 1,4-dioxane, followed by 2,5-dichloropyrimidine (1.0 equiv) and the arylboronic acid (1.2 equiv).

  • Seal the vial and heat the mixture at 120 °C with stirring for 12-24 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 5-aryl-2-chloropyrimidine.[7]

Visualizing Reaction Control

The following diagrams illustrate the key factors influencing regioselectivity and a general workflow for selecting the appropriate reaction conditions.

Regioselectivity_Factors cluster_substrate Substrate Factors cluster_conditions Reaction Conditions Electronic Effects Electronic Effects Regioselectivity Regioselectivity Electronic Effects->Regioselectivity C4/C6 > C2 > C5 (General Trend) Steric Hindrance Steric Hindrance Steric Hindrance->Regioselectivity Can block reactive sites Catalyst Catalyst Catalyst->Regioselectivity e.g., Pd vs. Ni Ligand Ligand Ligand->Regioselectivity Bulky vs. electron-rich (e.g., NHC vs. phosphine) Base Base Base->Regioselectivity Strength and type Solvent Solvent Solvent->Regioselectivity Polarity Temperature Temperature Temperature->Regioselectivity Kinetic vs. thermodynamic control

Caption: Factors influencing the regioselectivity of cross-coupling reactions on dichloropyrimidines.

Experimental_Workflow Start Desired Regioisomer? C4_C6 C4/C6 Functionalization Start->C4_C6 C4 or C6 C2 C2 Functionalization Start->C2 C2 C5 C5 Functionalization Start->C5 C5 Standard_Conditions Standard Pd/Phosphine Catalyst Systems C4_C6->Standard_Conditions Specialized_Ligands Bulky NHC Ligands (C-S) or Specific Phosphine Ligands (Buchwald-Hartwig) C2->Specialized_Ligands Ligand_Free Ligand-Free 'Jeffery' Conditions (Suzuki) C5->Ligand_Free

Caption: A simplified workflow for selecting conditions for regioselective cross-coupling.

References

Navigating the Structural Landscape of 2-substituted-4-methoxypyrimidines: A Comparative Guide to 1H and 13C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural features of novel compounds is paramount. This guide provides a detailed comparative analysis of 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of 2-substituted-4-methoxypyrimidines, a class of compounds with significant potential in medicinal chemistry. We present a compilation of experimental data, detailed protocols, and a comparison with alternative analytical techniques to facilitate efficient and accurate structural elucidation.

The pyrimidine scaffold is a cornerstone in the design of a vast array of biologically active molecules. The introduction of various substituents at the 2-position of the 4-methoxypyrimidine core can dramatically influence the molecule's electronic properties and three-dimensional structure, thereby affecting its biological activity. NMR spectroscopy stands as an unparalleled tool for probing these subtle yet crucial structural variations.

Comparative 1H and 13C NMR Data of 2-substituted-4-methoxypyrimidines

The chemical shifts (δ) in both 1H and 13C NMR spectra are highly sensitive to the nature of the substituent at the 2-position. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert distinct shielding and deshielding effects on the pyrimidine ring protons and carbons. The following tables summarize the reported 1H and 13C NMR data for a selection of 2-substituted-4-methoxypyrimidines, providing a quantitative basis for comparison.

Table 1: 1H NMR Chemical Shifts (δ, ppm) of 2-substituted-4-methoxypyrimidines

Substituent (at C2)H-5H-6OCH3Other ProtonsSolvent
H7.388.78~3.9-CDCl3
Cl~7.01 (d)~8.46 (d)3.94 (s)-DMSO-d6[1]
NH2~6.1~7.8~3.8~5.5 (br s, NH2)DMSO-d6
CH3~6.7~8.3~3.9~2.5 (s, CH3)CDCl3
Phenyl~7.2~8.6~4.0~7.4-8.2 (m, Ph)CDCl3

Note: Chemical shifts are approximate and can vary based on solvent and concentration. d = doublet, s = singlet, m = multiplet, br s = broad singlet.

Table 2: 13C NMR Chemical Shifts (δ, ppm) of 2-substituted-4-methoxypyrimidines

Substituent (at C2)C-2C-4C-5C-6OCH3Other CarbonsSolvent
H157.4156.9121.7156.9~55-CDCl3
Cl~161~168~108~160~55-CDCl3
NH2~164~169~98~159~54-DMSO-d6
CH3~167~168~115~158~54~25 (CH3)CDCl3
Phenyl~165~168~114~159~55~128-138 (Ph)CDCl3

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Experimental Protocols

Accurate and reproducible NMR data acquisition is contingent on standardized experimental procedures. Below are detailed protocols for obtaining 1H and 13C NMR spectra of 2-substituted-4-methoxypyrimidines.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid misleading signals from impurities.

  • Sample Quantity: Weigh approximately 5-10 mg of the purified compound.

  • Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, Methanol-d4) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.[1]

  • Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).

1H NMR Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Acquisition Parameters:

    • Use a standard proton pulse program.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The spectral width should encompass all expected proton resonances.

    • A relaxation delay of 1-5 seconds is typically sufficient.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the correct absorptive mode.

    • Apply a baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all signals to determine the relative number of protons.

13C NMR Acquisition
  • Instrument Setup: Similar to 1H NMR, lock and shim the spectrometer.

  • Acquisition Parameters:

    • Use a standard carbon pulse program with proton decoupling (e.g., zgpg30).

    • A larger number of scans is typically required for 13C NMR due to the low natural abundance of the 13C isotope.

    • The spectral width should cover the expected range for carbon resonances (typically 0-200 ppm).

  • Data Processing:

    • Process the FID similarly to the 1H spectrum (Fourier transform, phasing, baseline correction, and referencing to TMS).

Mandatory Visualization

The following diagrams illustrate the general workflow for NMR analysis and the key signaling pathways that can be influenced by pyrimidine derivatives.

NMR_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_structure_elucidation Structure Elucidation Compound Purified Compound NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquire_1H Acquire 1H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire 13C Spectrum Spectrometer->Acquire_13C Process_1H Process 1H Data Acquire_1H->Process_1H Process_13C Process 13C Data Acquire_13C->Process_13C Analysis Spectral Analysis Process_1H->Analysis Process_13C->Analysis Structure Final Structure Analysis->Structure

Caption: General workflow for 1H and 13C NMR analysis.

Signaling_Pathway cluster_pyrimidine Pyrimidine Derivative cluster_cellular_processes Cellular Processes Pyrimidine 2-substituted-4- methoxypyrimidine Kinase Kinase Activity Pyrimidine->Kinase Inhibition/Activation Transcription Gene Transcription Kinase->Transcription Phosphorylation Cascade Proliferation Cell Proliferation Transcription->Proliferation Apoptosis Apoptosis Transcription->Apoptosis Regulation of Apoptotic Genes

Caption: Potential signaling pathway modulation by pyrimidines.

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool for de novo structure elucidation, other analytical techniques provide complementary information and can be used for routine analysis and confirmation.

Table 3: Comparison of Analytical Techniques for Pyrimidine Characterization

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed structural connectivity, stereochemistry, and conformational information.Non-destructive, provides unambiguous structure determination.Relatively low sensitivity, requires larger sample amounts.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns provide structural clues.High sensitivity (detects trace amounts), fast analysis time.Does not provide detailed connectivity information, isomerization can be challenging to distinguish.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, C-O).Fast, simple sample preparation, provides a "fingerprint" of the molecule.Provides limited information on the overall molecular structure.
X-ray Crystallography Precise three-dimensional atomic arrangement in a single crystal.Provides the absolute structure.Requires a suitable single crystal, which can be difficult to grow.

References

Mass Spectrometry Characterization of 2-Chloro-4-methoxypyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with heterocyclic compounds, the precise characterization of 2-chloro-4-methoxypyrimidine derivatives is crucial for advancing research and ensuring product quality. This guide provides a comparative overview of mass spectrometry techniques for the characterization of these compounds, supported by experimental data and detailed protocols.

Performance Comparison of Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool for elucidating the structure and confirming the molecular weight of synthesized compounds. Different ionization techniques and mass analyzers offer varying levels of information, from simple molecular weight confirmation to detailed structural fragmentation patterns. The choice of technique often depends on the complexity of the derivative and the depth of characterization required.

Below is a summary of mass spectrometry data for this compound and some of its derivatives, showcasing the types of information that can be obtained.

CompoundAnalytical MethodIonization ModeObserved m/z ValuesInterpretation
This compound GC-MSElectron Impact (EI)144, 114, 79[1]Molecular ion (M+), loss of CH2O, and further fragmentation
2-Chloro-4-methoxy-pyrimidine-ethyl formate derivative LC-MSElectrospray (ESI)217 (M+1)+, 219 (M+3)+[2]Protonated molecular ion and its isotopic peak due to 37Cl
2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]-styryl}pyrimidine HRMSNot Specified650.2184 [M]+[3]High-resolution molecular ion peak confirming the elemental composition
2,4-Dichloropyrimidine MSElectron Impact (EI)148 (M+), 113, 86Molecular ion, loss of Cl, and subsequent fragmentation of the pyrimidine ring[4]

Experimental Protocols

Accurate and reproducible mass spectrometry data are contingent on well-defined experimental protocols. Below are typical methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

GC-MS Protocol for Volatile Derivatives

This method is suitable for the analysis of thermally stable and volatile this compound derivatives.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless mode at 250°C.

    • Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Analyzer: Quadrupole or Ion Trap.

    • Data Acquisition: Full scan mode over a mass range of m/z 40-500.

LC-MS/MS Protocol for Non-Volatile Derivatives

This method is ideal for the analysis of less volatile or thermally labile this compound derivatives.

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further, dilute to a working concentration of 1-10 µg/mL.

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Gradient Program: Start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Data Acquisition: Full scan MS and data-dependent MS/MS. For MS/MS, a collision energy ramp can be used to induce fragmentation.

Visualization of Fragmentation and Workflow

Diagrams are essential for visualizing complex fragmentation pathways and experimental workflows.

General Fragmentation Pathway of this compound M [C5H5ClN2O]+• m/z 144 F1 [C4H2ClN2]+• m/z 114 M->F1 - CH2O F2 [C4H5N2O]+ m/z 97 M->F2 - Cl F3 [C3H2N2]+• m/z 79 F1->F3 - ClCN

Caption: Predicted EI fragmentation of this compound.

Analytical Workflow for Characterization cluster_synthesis Synthesis & Purification cluster_analysis Mass Spectrometry Analysis cluster_output Characterization Output Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep MS_Method Choice of MS Technique SamplePrep->MS_Method GCMS GC-MS Analysis MS_Method->GCMS Volatile LCMS LC-MS/MS Analysis MS_Method->LCMS Non-Volatile DataAnalysis Data Analysis & Interpretation GCMS->DataAnalysis LCMS->DataAnalysis MW Molecular Weight Confirmation DataAnalysis->MW Fragmentation Fragmentation Pattern DataAnalysis->Fragmentation Structure Structural Elucidation Fragmentation->Structure

Caption: Experimental workflow for characterizing derivatives.

Conclusion

The mass spectrometric characterization of this compound derivatives is a versatile and powerful approach for confirming their identity and elucidating their structure. The choice between GC-MS and LC-MS/MS largely depends on the physicochemical properties of the specific derivative. While GC-MS with electron impact ionization provides detailed fragmentation patterns for volatile compounds, LC-MS with electrospray ionization is better suited for a wider range of derivatives and can provide accurate mass measurements for molecular formula confirmation, especially when using high-resolution mass spectrometry. The fragmentation of these compounds is often initiated by the loss of the chloro or methoxy substituents, followed by the characteristic cleavage of the pyrimidine ring. By employing the appropriate methodology and understanding the fundamental fragmentation pathways, researchers can confidently characterize these important heterocyclic compounds.

References

A Researcher's Guide to HPLC Purity Analysis of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of substituted pyrimidines is a critical step in the journey from discovery to therapeutic application. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for this purpose. This guide provides a comprehensive comparison of prevalent HPLC-based methods for the purity assessment of substituted pyrimidines, supported by experimental data and detailed protocols to aid in method selection and implementation.

Substituted pyrimidines are a class of heterocyclic compounds that form the backbone of numerous pharmaceuticals, including antiviral and anticancer agents.[1] The accurate determination of their purity is paramount, as even minute impurities can impact the safety, efficacy, and stability of the final drug product. This guide explores and compares various HPLC methodologies, including Reversed-Phase HPLC (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and the hyphenated technique of HPLC-Mass Spectrometry (HPLC-MS), to provide a clear understanding of their respective strengths and ideal applications.

Comparative Analysis of HPLC Methods

The selection of an appropriate HPLC method for purity assessment depends largely on the physicochemical properties of the substituted pyrimidine , particularly its polarity. The following sections and tables provide a comparative overview of the most common approaches.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most widely employed chromatographic technique for the analysis of pyrimidine derivatives.[1] The separation is typically achieved using non-polar stationary phases, such as C8 and C18 silica gel columns, with a polar mobile phase.[1]

Strengths:

  • Versatility: Suitable for a wide range of substituted pyrimidines with moderate to low polarity.

  • Robustness: Well-established and reproducible methods are widely available.

  • Good Resolution: Can effectively separate the main component from many of its impurities.

Considerations:

  • Poor Retention of Polar Analytes: Highly polar substituted pyrimidines may exhibit insufficient retention on traditional C18 columns.

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable pyrimidine derivatives.[2]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC has emerged as a powerful alternative for the analysis of highly polar and hydrophilic compounds that are poorly retained in RP-HPLC.[3] This technique utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.

Strengths:

  • Enhanced Retention of Polar Compounds: Ideal for analyzing polar substituted pyrimidines, nucleosides, and their metabolites.

  • Orthogonal Selectivity: Provides a different separation mechanism compared to RP-HPLC, which can be advantageous for resolving complex mixtures.

  • MS Compatibility: The high organic content of the mobile phase can enhance ionization efficiency in mass spectrometry.[4]

Considerations:

  • Method Development: Can be more complex than RP-HPLC, requiring careful optimization of mobile phase composition and pH.

  • Sample Diluent: The composition of the sample solvent is critical to avoid peak distortion.[3]

HPLC with Mass Spectrometry (HPLC-MS)

Coupling HPLC with a mass spectrometer provides an additional dimension of analysis, offering mass information that is invaluable for impurity identification and characterization.

Strengths:

  • High Specificity and Sensitivity: Allows for the detection and quantification of impurities at very low levels.[5]

  • Impurity Identification: Provides molecular weight information, aiding in the structural elucidation of unknown impurities and degradation products.[6]

  • Peak Purity Assessment: Can confirm the homogeneity of chromatographic peaks.

Considerations:

  • Instrumentation Cost and Complexity: Requires more specialized and expensive equipment and expertise.

  • Ionization Suppression: Matrix effects can sometimes suppress the ionization of the analyte, affecting quantification.

Performance Comparison of HPLC Columns

The choice of stationary phase is a critical parameter in HPLC method development. For RP-HPLC, C18 columns are the workhorse, but other phases like Phenyl-Hexyl can offer unique selectivity, particularly for aromatic compounds.

FeatureC18 ColumnPhenyl-Hexyl Column
Stationary Phase Octadecylsilane bonded to silicaPhenyl-hexyl group bonded to silica
Primary Interaction Hydrophobic interactionsHydrophobic and π-π interactions
Selectivity Excellent for separating compounds based on hydrophobicity.Offers alternative selectivity for aromatic and unsaturated compounds due to π-π interactions. Can provide better resolution for certain pyrimidine derivatives and their impurities.[7]
Typical Analytes Broad range of non-polar to moderately polar compounds.Aromatic compounds, polar compounds, and those with delocalized electrons.

HPLC vs. Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns (typically <2 µm) and higher operating pressures.[4] This results in significant improvements in speed, resolution, and sensitivity compared to conventional HPLC.[8]

ParameterHPLCUPLC
Particle Size 3 - 5 µm< 2 µm
Operating Pressure Lower (typically up to 400 bar)Higher (often > 1000 bar)
Analysis Time LongerSignificantly shorter
Resolution GoodHigher, leading to better separation of complex mixtures
Sensitivity GoodHigher, due to narrower peaks
Solvent Consumption HigherLower

Experimental Protocols

The following are detailed, adaptable protocols for the purity assessment of substituted pyrimidines using RP-HPLC. These should serve as a starting point for method development and validation.

Protocol 1: General Purity Assessment by Reversed-Phase HPLC

Objective: To determine the purity of a substituted pyrimidine by separating it from its potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified)

  • Phosphate or Acetate buffer (e.g., potassium dihydrogen phosphate, ammonium acetate)

  • Acid/Base for pH adjustment (e.g., phosphoric acid, triethylamine)

Chromatographic Conditions:

  • Mobile Phase A: Aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid)

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by the UV spectrum of the analyte (e.g., 254 nm or a more specific wavelength)

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the substituted pyrimidine reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution using the batch to be tested.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Calculate the purity of the sample by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: Forced Degradation Study

Objective: To investigate the stability of the substituted pyrimidine and identify potential degradation products under various stress conditions. This is a crucial part of developing a stability-indicating method.

Procedure: Subject the sample solution (e.g., 1 mg/mL) to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid drug substance at 105 °C for 24 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for a specified duration.

After the specified time, neutralize the acidic and basic solutions and analyze all stressed samples by the HPLC method described in Protocol 1.

Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed sample.

  • Identify and quantify any degradation products formed.

  • Ensure that the main peak is well-resolved from all degradation product peaks.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Weigh Weigh Compound Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Autosampler Injection Filter->Autosampler Column Chromatographic Separation (e.g., C18 Column) Autosampler->Column Detector UV/DAD or MS Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation Integration->Calculation Report Report Calculation->Report

Caption: General workflow for HPLC purity assessment of substituted pyrimidines.

Method_Comparison cluster_methods HPLC Methodologies cluster_properties Analyte Properties RP_HPLC Reversed-Phase HPLC (RP-HPLC) HPLC_MS HPLC-Mass Spectrometry (HPLC-MS) RP_HPLC->HPLC_MS Often Coupled HILIC Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC->HPLC_MS Often Coupled Polar High Polarity Polar->RP_HPLC Can be challenging Polar->HILIC Ideal for NonPolar Low to Moderate Polarity NonPolar->RP_HPLC Primary Choice Trace Trace Level Impurities Trace->HPLC_MS High Sensitivity

Caption: Logical relationship for selecting an HPLC method based on analyte properties.

References

A Comparative Guide to Palladium Catalysts for the Functionalization of 2-Chloro-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry and materials science. 2-Chloro-4-methoxypyrimidine serves as a versatile building block, with the chlorine atom providing a reactive handle for palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst system is paramount to achieving high efficacy, selectivity, and reproducibility in these transformations. This guide provides an objective comparison of various palladium catalysts for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings of this compound, supported by experimental data and detailed protocols.

Data Presentation: Comparative Efficacy of Palladium Catalysts

The following tables summarize the performance of different palladium catalyst systems in key cross-coupling reactions involving this compound and structurally related chloro-heteroaromatic substrates.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O1001275-85[1]
Pd(dppf)Cl₂dppfK₃PO₄1,4-Dioxane100885-95[2]
XPhos Pd G3XPhosK₃PO₄THF802-4>95[3]
SPhos Pd G2SPhosK₃PO₄Toluene/H₂O1001-2>95[4]
PEPPSI™-IPrIPrK₂CO₃t-BuOH806-10~90[3][5]

Yields are representative and can vary based on the specific boronic acid used.

Table 2: Buchwald-Hartwig Amination of this compound with Amines
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Pd₂(dba)₃XPhosNaOt-BuToluene1006-1290-98[6][7]
BrettPhos Pd G3BrettPhosLiHMDS1,4-Dioxane1004-8>95[7]
RuPhos Pd G4RuPhosK₃PO₄t-BuOH1003-6>95[8]
Pd(OAc)₂DavePhosNaOt-BuToluene11012-1885-92[7]

Yields are representative and can vary based on the specific amine used.

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Pd(PPh₃)₄CuIEt₃NDMF1003-680-90[9][10]
Pd(CF₃COO)₂/PPh₃CuIEt₃NDMF100385-95[10]
Pd(acac)₂/PPh₃CuIEt₂NHDMF804~80[11]

Yields are representative and can vary based on the specific alkyne used.

Table 4: Heck Reaction of this compound with Alkenes
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Pd(OAc)₂PPh₃K₃PO₄DMF12012-2460-75[12][13]
Pd(OAc)₂DavePhosK₂CO₃1,4-Dioxane1101870-80[14][15]
Pd₂(dba)₃P(o-tol)₃Et₃NToluene1001265-78[12]

Yields are representative and can vary based on the specific alkene used.

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are general and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling using a Buchwald G3 Precatalyst

Materials:

  • This compound

  • Arylboronic acid

  • XPhos Pd G3 precatalyst

  • Potassium phosphate (K₃PO₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line glassware

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • Add the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

  • Seal the flask, and evacuate and backfill with inert gas three times.

  • Add anhydrous, degassed THF (5 mL) via syringe.

  • Stir the mixture at 80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination using a Buchwald G3 Precatalyst

Materials:

  • This compound

  • Primary or secondary amine

  • BrettPhos Pd G3 precatalyst

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Anhydrous 1,4-Dioxane

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line glassware

Procedure:

  • In a glovebox or under a stream of inert gas, add the BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%) and LiHMDS (1.5 mmol, 1.5 equiv.) to an oven-dried Schlenk tube.

  • Add anhydrous, degassed 1,4-Dioxane (3 mL).

  • In a separate vial, dissolve this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.) in anhydrous, degassed 1,4-Dioxane (2 mL).

  • Add the substrate solution to the catalyst mixture via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Mandatory Visualizations

Catalytic Cycles and Experimental Workflow

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add Precatalyst & Base to Schlenk Tube B 2. Add Anhydrous Solvent A->B D 4. Add Substrate Solution to Catalyst Mixture B->D C 3. Prepare Substrate Solution: This compound & Amine C->D E 5. Heat under Inert Atmosphere D->E F 6. Monitor by TLC/LC-MS E->F G 7. Cool and Dilute F->G Reaction Complete H 8. Filter through Celite G->H I 9. Concentrate & Purify (Column Chromatography) H->I

Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.

Concluding Remarks

The choice of palladium catalyst for the functionalization of this compound is critical and depends on the specific transformation. For Suzuki-Miyaura and Buchwald-Hartwig reactions, modern Buchwald-type precatalysts (G2, G3, and G4) with bulky, electron-rich phosphine ligands such as XPhos, SPhos, and BrettPhos consistently demonstrate superior performance in terms of yield and reaction times compared to traditional catalysts like Pd(PPh₃)₄. For Sonogashira and Heck couplings, while traditional catalyst systems can be effective, the use of more advanced ligands may offer improvements in efficiency and substrate scope. The provided protocols and comparative data serve as a valuable resource for researchers to select the optimal catalytic system and reaction conditions for their specific synthetic goals.

References

A Comparative Analysis of Leaving Groups on the Pyrimidine Ring for Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring is a cornerstone scaffold in medicinal chemistry and chemical biology. Its functionalization, often achieved through nucleophilic aromatic substitution (SNAr), is critically dependent on the nature of the leaving group at positions 2, 4, or 6. The choice of leaving group dictates the reaction conditions required and can be leveraged to fine-tune the reactivity of pyrimidine-based compounds for various applications, including the development of targeted covalent inhibitors and bioconjugation reagents. This guide provides an objective comparison of the performance of different leaving groups on the pyrimidine ring, supported by experimental data, to inform the rational design of reactive pyrimidine derivatives.

Executive Summary

The reactivity of a leaving group in the SNAr of pyrimidines is a function of its ability to stabilize the negative charge in the transition state and its own stability as a departing anion. Experimental evidence demonstrates a vast difference in reactivity among various leaving groups. Sulfonyl-based groups, particularly methylsulfonyl (mesyl) and arylsulfonyl groups, are exceptionally reactive, often enabling reactions under mild, biocompatible conditions. In stark contrast, traditional leaving groups such as halides (Cl, Br), methylthio, hydroxyl, and amino groups exhibit significantly lower to negligible reactivity under similar conditions. The general reactivity trend for commonly employed leaving groups on the pyrimidine ring is as follows:

-SO2R >> -F > -Cl ≈ -Br > -I > -SMe > -OH, -NH2

This guide will delve into the quantitative data supporting this trend and provide the necessary experimental context.

Data Presentation: Comparative Reactivity of 2-Substituted Pyrimidines

The following tables summarize quantitative and qualitative data on the reactivity of various leaving groups at the 2-position of the pyrimidine ring in SNAr reactions.

Table 1: Quantitative Comparison of 2-Sulfonylpyrimidine Derivatives

The data below, derived from studies on the reaction of 2-sulfonylpyrimidines with the model biological nucleophile glutathione (GSH), illustrates the high reactivity of the sulfonyl leaving group and the influence of other substituents on the pyrimidine ring.

Compound (2-SO2Me-pyrimidine derivative)Substituent at C5Second-Order Rate Constant (k) at pH 7.0 (M-1s-1)Relative Reactivity (to unsubstituted)
1 H1.2 x 10-21
2 -CF34.5 x 101~3,750
3 -COOMe9.9 x 103~825,000
4 -NO21.7 x 103~141,667
5 -Br1.1~92
6 -I1.4~117

Data extracted from Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.[1][2]

Table 2: Qualitative and Semi-Quantitative Comparison of Various Leaving Groups

This table provides a broader comparison of different leaving groups at the 2-position of the pyrimidine ring. Direct quantitative comparison under identical conditions is often unavailable in the literature; therefore, the reactivity is presented in a more qualitative manner based on multiple sources.

Leaving GroupGeneral ReactivityObservations and Supporting Data
-SO2R (e.g., -SO2Me)Very HighReacts rapidly with thiols at neutral pH. Rate constants can span over 9 orders of magnitude depending on ring substituents.[1][2]
-F HighGenerally the most reactive of the halogens in SNAr due to the high electronegativity stabilizing the intermediate.
-Cl ModerateSignificantly less reactive than sulfonyl groups. Often requires elevated temperatures or strongly activated substrates for efficient substitution.[1][2] A study on 2-chloropyrimidine with various amines and hydroxide showed second-order kinetics.
-Br ModerateReactivity is generally similar to that of the chloro group in SNAr reactions.
-I Moderate to LowTypically the least reactive of the common halogens in SNAr reactions.
-SMe (Methylthio)LowFound to be far less reactive to completely unreactive compared to 2-sulfonylpyrimidines under the same conditions.[1][2]
-OH (Hydroxy)Very Low/UnreactiveThe hydroxide ion is a poor leaving group. Generally unreactive in SNAr unless activated (e.g., as a sulfonate ester).[1][2]
-NH2 (Amino)Very Low/UnreactiveThe amide anion is a very poor leaving group. Unreactive under typical SNAr conditions.[1][2]

Experimental Protocols

General Protocol for Kinetic Analysis of 2-Sulfonylpyrimidine Reactivity

The following is a representative protocol for determining the second-order rate constants for the reaction of 2-sulfonylpyrimidines with a thiol nucleophile, such as glutathione (GSH), using 1H NMR spectroscopy. This method allows for the simultaneous monitoring of reactant consumption and product formation.

Materials:

  • 2-Sulfonylpyrimidine derivative

  • Glutathione (GSH)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • d6-DMSO (deuterated dimethyl sulfoxide)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the 2-sulfonylpyrimidine and GSH in a suitable solvent (e.g., d6-DMSO).

  • Reaction Mixture Preparation: In an NMR tube, combine the potassium phosphate buffer with 5% (v/v) d6-DMSO. Add the 2-sulfonylpyrimidine stock solution to a final concentration of typically 1-5 mM.

  • Initiation of Reaction: Initiate the reaction by adding the GSH stock solution to the NMR tube to a desired final concentration (e.g., 10-50 mM).

  • NMR Data Acquisition: Immediately place the NMR tube in the NMR spectrometer and begin acquiring 1H NMR spectra at regular time intervals. The temperature should be precisely controlled (e.g., 298 K).

  • Data Analysis:

    • Identify characteristic, non-overlapping signals for the starting 2-sulfonylpyrimidine and the S-arylated GSH product.

    • Integrate these signals at each time point to determine the concentration of the starting material and product over time.

    • The second-order rate constant (k) can be determined by plotting the natural logarithm of the ratio of the concentrations of the reactants against time or by using appropriate integrated rate law equations for a second-order reaction.

This protocol is based on the methodology described in "Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation".[1][2]

Visualizations

Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr reaction of a 2-substituted pyrimidine proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Caption: The addition-elimination mechanism of SNAr on a pyrimidine ring.

General Experimental Workflow for Kinetic Analysis

The following diagram illustrates a typical workflow for the kinetic analysis of the reaction between a 2-substituted pyrimidine and a nucleophile.

Experimental_Workflow prep_reagents Prepare Stock Solutions (Pyrimidine-LG, Nucleophile) setup_reaction Set up Reaction Mixture in NMR Tube (Buffer, d6-DMSO) prep_reagents->setup_reaction initiate Initiate Reaction (Add Nucleophile) setup_reaction->initiate acquire_data Acquire Time-Course NMR Data initiate->acquire_data process_data Process Spectra (Integration) acquire_data->process_data analyze_data Kinetic Analysis (Plot Data, Calculate Rate Constant) process_data->analyze_data

Caption: A generalized workflow for kinetic studies of SNAr reactions.

Conclusion

The choice of leaving group is a critical parameter in designing SNAr reactions on the pyrimidine ring. For applications requiring high reactivity and mild reaction conditions, such as in biological systems, sulfonyl-based leaving groups are demonstrably superior to traditional halides and other functionalities. The extensive quantitative data available for 2-sulfonylpyrimidines allows for a high degree of predictability and fine-tuning of reactivity through the introduction of electronic-donating or -withdrawing groups on the pyrimidine core. While halides are suitable for many synthetic transformations, they generally require more forcing conditions. This comparative guide provides a foundational understanding to aid researchers in selecting the optimal leaving group for their specific synthetic or biological application involving the versatile pyrimidine scaffold.

References

A Comparative Guide to the Synthesis of 4-Anilinoquinazoline-Based Kinase Inhibitors: Evaluating Routes Utilizing 2-Chloro-4-methoxypyrimidine and Alternative Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of kinase inhibitors is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of synthetic routes to 4-anilinoquinazoline derivatives, a critical scaffold in many targeted cancer therapies, with a specific focus on the validation of a synthetic pathway utilizing 2-chloro-4-methoxypyrimidine. We present a detailed examination of this route alongside alternative methods, supported by experimental data and protocols to inform strategic decisions in drug discovery and development.

The pyrimidine core is a privileged scaffold in numerous biologically active molecules, and this compound serves as a versatile building block for the construction of complex heterocyclic systems.[1] Its strategic placement of a reactive chlorine atom and a methoxy group allows for sequential functionalization, making it an attractive starting material for the synthesis of kinase inhibitors targeting signaling pathways implicated in cancer.[2] This guide will delve into a validated synthetic approach using this key intermediate and compare it with established alternative routes for the synthesis of Gefitinib, a potent Epidermal Growth Factor Receptor (EGFR) inhibitor.[2]

Comparison of Synthetic Routes to Gefitinib

Gefitinib (Iressa®) is a selective inhibitor of the EGFR tyrosine kinase, which is a key regulator of cell growth, proliferation, and survival.[2][3] Dysregulation of the EGFR signaling pathway is a hallmark of several cancers, making it a prime target for therapeutic intervention. The following sections compare a proposed synthetic route for a 4-anilinoquinazoline core starting from a 2-chloropyrimidine derivative with established, alternative syntheses of Gefitinib.

Route 1 (Proposed): Synthesis of a 4-Anilinoquinazoline Core via this compound

While a direct, complete synthesis of Gefitinib starting from this compound is not extensively documented in publicly available literature, the construction of the core 4-anilinoquinazoline structure is a well-established strategy in medicinal chemistry. This proposed route leverages the reactivity of this compound in key cross-coupling reactions. The initial steps would involve the formation of a 2-amino-4-methoxypyrimidine derivative, followed by the construction of the fused quinazoline ring system and subsequent functionalization to yield the final product. The key transformations would include a Buchwald-Hartwig amination for the introduction of the aniline moiety and subsequent cyclization to form the quinazoline core.

Route 2: The Original AstraZeneca Synthesis of Gefitinib

The pioneering synthesis of Gefitinib by AstraZeneca starts from 6,7-dimethoxyquinazolin-4(3H)-one.[4][5] This multi-step process involves a regioselective demethylation, protection of the resulting hydroxyl group, chlorination of the 4-position, nucleophilic aromatic substitution with 3-chloro-4-fluoroaniline, deprotection, and finally, etherification to introduce the morpholinopropoxy side chain.[4][5]

Route 3: Alternative Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate

An alternative approach avoids the costly 6,7-dimethoxyquinazolin-4(3H)-one starting material by building the quinazoline ring from a more accessible precursor, methyl 3-hydroxy-4-methoxybenzoate.[6] This pathway involves alkylation, nitration, reduction of the nitro group, cyclization to form the quinazolinone ring, chlorination, and two subsequent amination reactions to introduce the aniline and morpholine moieties.[6]

Quantitative Data Comparison

The following table summarizes the key quantitative data for the different synthetic routes to Gefitinib, providing a basis for comparison of their efficiency.

ParameterRoute 1 (Proposed, for core structure)Route 2 (AstraZeneca)Route 3 (From Methyl 3-Hydroxy-4-methoxybenzoate)
Starting Material This compound6,7-dimethoxyquinazolin-4(3H)-oneMethyl 3-hydroxy-4-methoxybenzoate
Number of Steps Variable (for core)67
Overall Yield Not established for Gefitinib~10%[7]~37.4%[6]
Key Reactions Buchwald-Hartwig Amination, CyclizationDemethylation, Chlorination, SNArNitration, Reduction, Cyclization, Chlorination, Amination
Purification Column ChromatographyColumn Chromatography[4]Recrystallization, Column Chromatography[6]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination using a Dihalogenated Pyrimidine (Analogous to a step in Route 1)

This protocol describes a general procedure for the selective amination at the more reactive halogen position of a dihalogenated pyrimidine, which is a key conceptual step in the proposed synthesis utilizing a 2-chloro-pyrimidine derivative.

Materials:

  • 5-Bromo-2-chloro-4-methoxypyrimidine (1.0 equiv)

  • Amine (e.g., Aniline) (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (2 mol%)

  • Phosphine ligand (e.g., XPhos) (4 mol%)

  • Base (e.g., Sodium tert-butoxide) (2.0 equiv)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 5-bromo-2-chloro-4-methoxypyrimidine, amine, and base.

  • In a separate glovebox or under an inert atmosphere, prepare a solution of the palladium catalyst and phosphine ligand in the anhydrous solvent.

  • Add the catalyst/ligand solution to the Schlenk flask containing the reagents.

  • Seal the flask and heat the reaction mixture at the appropriate temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.[8]

Protocol for the Chlorination of 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one (Key step in a Gefitinib synthesis)

Materials:

  • 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (excess, as reagent and solvent)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend the quinazolinone starting material in phosphorus oxychloride.

  • Add a catalytic amount of DMF to the suspension.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 12 hours, with stirring.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-chloroquinazoline intermediate.[9]

Mandatory Visualizations

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow reagents Reagents (Pyrimidine, Amine, Base) reaction Reaction (Heating & Stirring) reagents->reaction catalyst Catalyst & Ligand catalyst->reaction solvent Anhydrous Solvent solvent->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Product (Aminated Pyrimidine) purification->product

Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.

EGFR Signaling Pathway and Inhibition by Gefitinib

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds P P EGFR->P Autophosphorylation Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP Binding ATP ATP ADP ADP Ras Ras P->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes

Caption: Simplified EGFR signaling pathway and the mechanism of inhibition by Gefitinib.

Conclusion

References

biological assay results for compounds synthesized from 2-Chloro-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of the biological activities of novel compounds synthesized from the versatile building block, 2-Chloro-4-methoxypyrimidine. This guide provides a comparative look at their potential as kinase inhibitors and anthelmintic agents, supported by experimental data and detailed protocols.

The heterocyclic compound this compound serves as a crucial starting material in the synthesis of a diverse range of biologically active molecules.[1] Its strategic placement of a chlorine atom and a methoxy group allows for versatile chemical modifications, making it an attractive scaffold for drug discovery in areas such as oncology and infectious diseases.[1] This guide presents a comparative analysis of the biological assay results for various compounds synthesized from this precursor, focusing on their efficacy as kinase inhibitors and anthelmintic agents.

Kinase Inhibition: Targeting VEGFR-2 and PIM-1

Several derivatives of this compound have been investigated for their potential to inhibit protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2] Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy. A series of novel furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives, whose synthesis can be envisioned from this compound, have been evaluated as VEGFR-2 inhibitors.[3][4]

Table 1: In Vitro VEGFR-2 Kinase Inhibition Data [3][4]

Compound IDStructure/ClassVEGFR-2 IC50 (nM)
21b Thieno[2,3-d]pyrimidine derivative33.4
21c Thieno[2,3-d]pyrimidine derivative47.0
21e Thieno[2,3-d]pyrimidine derivative21
15b Furo[2,3-d]pyrimidine derivative946
Sorafenib Reference Drug 90 [4]

The thieno[2,3-d]pyrimidine derivatives, particularly compound 21e , demonstrated highly potent inhibition of VEGFR-2, surpassing the activity of the established multi-kinase inhibitor, Sorafenib.[3][4]

PIM-1 Kinase Inhibition

PIM-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression and apoptosis, making it an attractive target for cancer therapy.[5] Pyridothienopyrimidinone derivatives have been synthesized and evaluated for their PIM-1 inhibitory activity.[6]

Table 2: In Vitro PIM-1 Kinase Inhibition Data [6]

Compound IDStructure/ClassPIM-1 % Inhibition at 50 µMPIM-1 IC50 (µM)
6c Pyridothienopyrimidinone85%4.62
7a Pyridothienopyrimidinone81%1.18
7c Pyridothienopyrimidinone93%1.38
7d Pyridothienopyrimidinone98%1.97
8b Pyridothienopyrimidinone96%8.83
9 Pyridothienopyrimidinone89%4.18
Staurosporine Reference Compound --

Compounds 7a , 7c , and 7d exhibited potent PIM-1 inhibition with IC50 values in the low micromolar range.[6]

Anthelmintic Activity

Derivatives of pyrimidine have also shown promise in combating parasitic worm infections. The anthelmintic activity of synthesized pyrimidine derivatives can be evaluated in vitro using the earthworm Pheretima posthuma, a model organism that has anatomical and physiological resemblance to intestinal roundworms.[7]

Table 3: In Vitro Anthelmintic Activity against Pheretima posthuma

Compound/DrugConcentration (mg/mL)Time to Paralysis (min)Time to Death (min)
Test Compound (Hypothetical Pyrimidine Derivative) 10Data not availableData not available
20Data not availableData not available
Albendazole (Reference Drug) [8]40Observe and RecordObserve and Record
Saline Control [8]-No paralysisNo death

Note: Specific data for a pyrimidine derivative directly from this compound was not available in the searched literature. The table is a template for presenting such results.

Experimental Protocols

In Vitro VEGFR-2 Kinase Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP solution

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds and Sorafenib

  • ADP-Glo™ Kinase Assay kit

  • 96-well plates

  • Microplate reader (luminescence)

Procedure:

  • Prepare serial dilutions of the test compounds and Sorafenib in kinase buffer.

  • In a 96-well plate, add the diluted compounds.

  • Prepare a master mix containing kinase buffer, ATP, and the substrate.

  • Initiate the reaction by adding the VEGFR-2 kinase to the wells.

  • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.

  • Calculate the percentage of kinase inhibition for each concentration and determine the IC50 value using non-linear regression.[9]

In Vitro PIM-1 Kinase Assay

A similar protocol to the VEGFR-2 assay is followed, substituting the specific PIM-1 kinase, its corresponding substrate, and appropriate buffers.

In Vitro Anthelmintic Activity Assay (Pheretima posthuma)

This assay evaluates the anthelmintic efficacy of a compound.

Materials:

  • Adult Indian earthworms (Pheretima posthuma)

  • Test compounds and Albendazole

  • Normal saline

  • Petri dishes

  • Warm water (50°C)

Procedure:

  • Collect adult earthworms of similar size and wash them with normal saline to remove fecal matter.[8]

  • Prepare different concentrations of the test compounds and Albendazole in normal saline.

  • Place individual earthworms in Petri dishes containing the test solutions. A control group with normal saline should be included.

  • Observe the time taken for paralysis (no movement except when shaken vigorously) and death (no movement when shaken or dipped in warm water).[7]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor Synthesized Inhibitor Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.[10][11]

PIM1_Signaling_Pathway cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects Cytokines Cytokines (e.g., IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Upregulation Bad Bad (pro-apoptotic) PIM1->Bad Phosphorylation (Inactivation) CellCycle Cell Cycle Proteins (e.g., Cdc25A) PIM1->CellCycle Phosphorylation (Activation) Inhibitor Synthesized Inhibitor Inhibitor->PIM1 Inhibition Apoptosis Inhibition of Apoptosis Bad->Apoptosis Proliferation Cell Cycle Progression CellCycle->Proliferation

Caption: PIM-1 Signaling Pathway and Point of Inhibition.[12][13]

Experimental_Workflow_Kinase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare Serial Dilutions of Test Compounds C Add Compounds and Master Mix to 96-well Plate A->C B Prepare Kinase, Substrate, and ATP Master Mix B->C D Incubate at 30°C C->D E Add Detection Reagent (e.g., ADP-Glo) D->E F Measure Luminescence E->F G Calculate % Inhibition and IC50 F->G

Caption: General Workflow for In Vitro Kinase Inhibition Assay.[9]

References

Safety Operating Guide

Proper Disposal of 2-Chloro-4-methoxypyrimidine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Chloro-4-methoxypyrimidine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with this hazardous chemical.

Immediate Safety and Handling Precautions

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as an irritant, causing skin, eye, and respiratory irritation.[1][2] Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably under a chemical fume hood.

Personal Protective Equipment (PPE): All personnel handling this compound must wear the following PPE:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Respiratory A NIOSH-approved respirator with an organic vapor cartridge is recommended for handling large quantities or in case of poor ventilation. A dust mask is suitable for small quantities of solid material.[3]
Body Protection A laboratory coat or chemical-resistant apron.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal service.[4] Incineration is often the preferred method for halogenated organic compounds. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Experimental Workflow for Disposal:

Figure 1. A logical workflow for the proper disposal of this compound.

Detailed Steps:

  • Preparation: Before handling the waste, put on all required PPE as detailed in the table above. Ensure your work area, preferably a chemical fume hood, is clean and prepared for the waste transfer.

  • Waste Container Selection:

    • Use a designated, leak-proof, and chemically compatible container for halogenated organic waste.

    • The container should have a secure screw-top cap to prevent leaks and evaporation.

    • Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.

  • Waste Transfer:

    • Solid Waste: Carefully transfer any solid this compound waste into the designated container using a clean scoop or spatula. Avoid generating dust.

    • Liquid Waste: If the waste is in a solution, carefully pour it into the designated liquid waste container. Use a funnel to prevent spills.

    • For minor spills, absorb the material with an inert absorbent such as vermiculite or sand, and then transfer the absorbent material into the solid waste container.

  • Container Sealing and Labeling:

    • Once the waste has been transferred, securely seal the container.

    • Label the container clearly and accurately. The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • An indication of the hazards (e.g., "Irritant")

      • The approximate concentration and quantity of the waste.

  • Temporary Storage:

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from general laboratory traffic.

    • Use secondary containment (e.g., a larger, chemically resistant bin) to prevent the spread of material in case of a leak.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional and local regulations for hazardous waste disposal.

Emergency Procedures

In Case of a Spill:

  • Evacuate the immediate area and alert your colleagues and supervisor.

  • If the spill is large or you are unsure how to handle it, contact your institution's EHS office immediately.

  • For small spills, and if you are trained to do so, wear appropriate PPE, contain the spill with an inert absorbent material, and collect it into a sealed container for hazardous waste.

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]

  • Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before handling this chemical.

References

Essential Safety and Operational Guide for 2-Chloro-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling of 2-Chloro-4-methoxypyrimidine (CAS No. 22536-63-6). Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.

Hazard Identification and Immediate Precautions

This compound is a hazardous substance that requires careful handling. The primary hazards are:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

Signal Word: Warning[3]

Immediate precautions include working in a well-ventilated area, avoiding the creation of dust, and using appropriate personal protective equipment.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound.

PPE ComponentSpecificationRationale
Eye and Face Protection Tightly fitting safety goggles or a face shield.Protects against splashes and airborne particles causing serious eye irritation.
Skin Protection Nitrile gloves (double-gloving recommended), a lab coat, and closed-toe shoes.Prevents skin contact which can cause irritation. While specific permeation data for this compound is not available, nitrile gloves generally offer good resistance to a range of chemicals.
Respiratory Protection A NIOSH-approved N95 dust mask or a respirator with a particulate filter.Minimizes the inhalation of airborne particles that may cause respiratory irritation.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₅H₅ClN₂O
Molecular Weight 144.56 g/mol [1][3]
Melting Point 54-57 °C[2][3]
Boiling Point 268.752 °C at 760 mmHg[2]
Flash Point 110 °C (230 °F) - closed cup[2][3]
Density 1.293 g/cm³[2]

Operational Plan: Step-by-Step Handling Protocol

This section details the procedural workflow for handling this compound from receipt to disposal.

cluster_receipt Receiving and Storage cluster_handling Handling and Preparation cluster_disposal Disposal Plan Receipt 1. Receipt of Chemical - Inspect container for damage. - Verify label information. Storage 2. Storage - Store in a cool, dry, well-ventilated area. - Keep container tightly closed. Receipt->Storage PPE 3. Don PPE - Safety goggles, nitrile gloves, lab coat, N95 mask. Weighing 4. Weighing - Perform in a chemical fume hood. - Use a tared, sealed container. PPE->Weighing Dissolving 5. Dissolving - Add solid to solvent slowly. - Stir gently to avoid splashing. Weighing->Dissolving Waste_Collection 6. Waste Collection - Collect all contaminated materials. Waste_Segregation 7. Waste Segregation - Place in a labeled 'Halogenated Organic Waste' container. Waste_Collection->Waste_Segregation Waste_Disposal 8. Final Disposal - Arrange for pickup by a licensed chemical waste disposal service. Waste_Segregation->Waste_Disposal

Figure 1. Workflow for handling this compound.

Experimental Protocol: Weighing and Dissolving

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Assemble all necessary equipment: this compound, solvent, spatula, weigh boat or paper, and the final reaction vessel.

    • Don the appropriate PPE as outlined in Section 2.

  • Weighing:

    • Place a weigh boat or paper on the analytical balance within the fume hood and tare the balance.

    • Carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula.

    • Record the exact weight.

    • Securely close the stock container immediately after use.

  • Dissolving:

    • Transfer the weighed solid into the reaction vessel containing the appropriate solvent.

    • Use a small amount of the solvent to rinse the weigh boat and spatula to ensure a complete transfer.

    • Stir the solution gently until the solid is fully dissolved.

Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation: All waste, including empty containers, contaminated gloves, weigh boats, and solutions, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.

  • Disposal Method: The segregated waste must be disposed of through a licensed chemical waste disposal company, likely via controlled incineration. Do not pour down the drain.

cluster_generation Waste Generation cluster_collection Collection and Segregation cluster_final_disposal Final Disposal Solid_Waste Contaminated Solids (Gloves, Weigh Boats, etc.) Waste_Container Designated 'Halogenated Organic Waste' Container Solid_Waste->Waste_Container Liquid_Waste Unused Solutions Liquid_Waste->Waste_Container Empty_Containers Empty Stock Bottles Empty_Containers->Waste_Container Disposal_Service Licensed Chemical Waste Disposal Service Waste_Container->Disposal_Service Incineration Controlled Incineration Disposal_Service->Incineration

Figure 2. Disposal pathway for this compound waste.

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

EmergencyProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Minor Spill Evacuate the immediate area. Wear appropriate PPE. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the absorbed material into a designated hazardous waste container. Clean the spill area with soap and water.
Major Spill Evacuate the laboratory and alert others. Contact your institution's emergency response team.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-methoxypyrimidine
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-methoxypyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.